Product packaging for BMS-767778(Cat. No.:CAS No. 915729-95-2)

BMS-767778

カタログ番号: B1667241
CAS番号: 915729-95-2
分子量: 407.3 g/mol
InChIキー: PECDPZCIECMGCM-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。
  • Packaging may vary depending on the PRODUCTION BATCH.

説明

BMS-767778, with the chemical name (Sa)-2-(3-(aminomethyl)-4-(2,4-dichlorophenyl)-2-methyl-5-oxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)-N,N-dimethylacetamide, is a clinical candidate developed as a potent and selective inhibitor of Dipeptidyl Peptidase-4 (DPP-4) . DPP-4 is a key target for the treatment of Type 2 Diabetes Mellitus (T2DM), as its inhibition increases the levels of active incretin hormones, which stimulate insulin secretion in a glucose-dependent manner. The compound was optimized from a 5-oxopyrrolopyridine series to achieve an overall profile of high activity, selectivity over related enzymes like DPP-8 and DPP-9, and favorable pharmacokinetic properties, making it suitable for clinical progression . Its development exemplifies structure-based drug design, focusing on balancing efficacy with a reduced liability for side effects. This compound is supplied for Research Use Only and is strictly intended for laboratory research purposes. It is not approved for use in humans, nor for any diagnostic, therapeutic, or veterinary applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H20Cl2N4O2 B1667241 BMS-767778 CAS No. 915729-95-2

特性

CAS番号

915729-95-2

分子式

C19H20Cl2N4O2

分子量

407.3 g/mol

IUPAC名

2-[3-(aminomethyl)-4-(2,4-dichlorophenyl)-2-methyl-5-oxo-7H-pyrrolo[3,4-b]pyridin-6-yl]-N,N-dimethylacetamide

InChI

InChI=1S/C19H20Cl2N4O2/c1-10-13(7-22)17(12-5-4-11(20)6-14(12)21)18-15(23-10)8-25(19(18)27)9-16(26)24(2)3/h4-6H,7-9,22H2,1-3H3

InChIキー

PECDPZCIECMGCM-UHFFFAOYSA-N

正規SMILES

CC1=C(C(=C2C(=N1)CN(C2=O)CC(=O)N(C)C)C3=C(C=C(C=C3)Cl)Cl)CN

外観

Solid powder

純度

>98% (or refer to the Certificate of Analysis)

賞味期限

>2 years if stored properly

溶解性

Soluble in DMSO

保存方法

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同義語

BMS-767778;  BMS 767778;  BMS767778.

製品の起源

United States

Foundational & Exploratory

In-Depth Technical Guide: BMS-767778 and its Dipeptidyl Peptidase-4 (DPP-4) Inhibitory Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the dipeptidyl peptidase-4 (DPP-4) inhibitory activity of the clinical candidate BMS-767778. It includes a summary of its inhibitory potency, detailed experimental protocols for assessing its activity, and a visualization of the relevant signaling pathways.

Core Concept: DPP-4 Inhibition

Dipeptidyl peptidase-4 (DPP-4) is a serine protease that plays a critical role in glucose homeostasis. Its primary function is the inactivation of the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). These hormones are released from the gut in response to food intake and potentiate glucose-dependent insulin secretion from pancreatic β-cells. By cleaving these hormones, DPP-4 reduces their bioavailability and thus dampens the insulin response.

Inhibitors of DPP-4, such as this compound, block the active site of the enzyme, preventing the degradation of GLP-1 and GIP. This leads to elevated levels of active incretins, which in turn enhances glucose-dependent insulin secretion, suppresses glucagon release, and ultimately contributes to lower blood glucose levels. This mechanism of action has established DPP-4 inhibitors as a key therapeutic class for the management of type 2 diabetes mellitus.

Quantitative Data: Inhibitory Potency of this compound

This compound is a potent and selective inhibitor of DPP-4. Its inhibitory activity has been characterized by its inhibition constant (Ki), which represents the concentration of the inhibitor required to produce half-maximum inhibition. The selectivity of this compound is demonstrated by its significantly lower potency against other related dipeptidyl peptidases, such as DPP-8 and DPP-9.

Target EnzymeThis compound KiReference
DPP-40.9 nM[1]
DPP-84.9 µM[1]
DPP-93.2 µM[1]

Note: While Ki values provide a measure of the intrinsic binding affinity of an inhibitor to its target, the half-maximal inhibitory concentration (IC50) is also a commonly reported metric of inhibitor potency. An extensive search of the available scientific literature did not yield a specific, published IC50 value for this compound from the primary study by Devasthale et al. (2013).

Signaling Pathways

The therapeutic effects of this compound are mediated through the enhancement of the incretin signaling pathway. By inhibiting DPP-4, this compound increases the circulating levels of active GLP-1 and GIP, which then bind to their respective G-protein coupled receptors (GPCRs) on pancreatic β-cells and other tissues.

DPP4_Inhibition_Signaling_Pathway cluster_inhibition DPP-4 Inhibition cluster_incretins Incretin Hormones cluster_downstream Downstream Effects in Pancreatic β-Cell BMS767778 This compound DPP4 DPP-4 BMS767778->DPP4 Inhibits GLP1_inactive Inactive GLP-1 DPP4->GLP1_inactive Degrades GIP_inactive Inactive GIP DPP4->GIP_inactive Degrades GLP1_active Active GLP-1 GLP1_active->GLP1_inactive GLP1R GLP-1 Receptor GLP1_active->GLP1R GIP_active Active GIP GIP_active->GIP_inactive GIPR GIP Receptor GIP_active->GIPR AC Adenylyl Cyclase GLP1R->AC GIPR->AC cAMP ↑ cAMP AC->cAMP PKA PKA Activation cAMP->PKA Insulin ↑ Glucose-Dependent Insulin Secretion PKA->Insulin

DPP-4 Inhibition Signaling Pathway

Activation of the GLP-1 and GIP receptors on pancreatic β-cells initiates a downstream signaling cascade involving the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates various substrates, culminating in the potentiation of glucose-dependent insulin secretion.

Experimental Protocols

The following section details a representative methodology for determining the in vitro inhibitory activity of compounds like this compound against DPP-4. This protocol is based on commonly used fluorometric assays.

In Vitro DPP-4 Inhibition Assay (Fluorometric)

1. Principle:

This assay measures the enzymatic activity of DPP-4 through the cleavage of a fluorogenic substrate, typically Gly-Pro-aminomethylcoumarin (Gly-Pro-AMC). In the presence of an inhibitor, the rate of substrate cleavage is reduced, resulting in a decrease in fluorescence intensity. The potency of the inhibitor is determined by measuring the concentration required to inhibit 50% of the enzyme's activity (IC50).

2. Materials and Reagents:

  • Human recombinant DPP-4 enzyme

  • DPP-4 fluorogenic substrate (e.g., Gly-Pro-AMC)

  • Assay Buffer (e.g., Tris-HCl buffer, pH 7.5)

  • This compound (or other test compounds)

  • Reference DPP-4 inhibitor (e.g., Sitagliptin)

  • 96-well black microplates

  • Fluorescence microplate reader (Excitation: ~360 nm, Emission: ~460 nm)

  • Dimethyl sulfoxide (DMSO)

3. Assay Procedure:

  • Compound Preparation:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

    • Perform serial dilutions of the stock solution in DMSO to create a range of test concentrations.

    • Further dilute the compound solutions in Assay Buffer to the final desired concentrations. The final DMSO concentration in the assay should be kept low (e.g., <1%) to avoid solvent effects.

  • Enzyme and Substrate Preparation:

    • Dilute the human recombinant DPP-4 enzyme to the desired working concentration in pre-warmed Assay Buffer.

    • Prepare the DPP-4 substrate solution by diluting the stock in Assay Buffer to the final desired concentration.

  • Assay Protocol:

    • To the wells of a 96-well black microplate, add the following:

      • Test Wells: Diluted this compound solution.

      • Positive Control Wells: Diluted reference inhibitor solution.

      • Negative Control (100% Activity) Wells: Assay Buffer with the same final concentration of DMSO as the test wells.

      • Blank (No Enzyme) Wells: Assay Buffer with DMSO.

    • Add the diluted DPP-4 enzyme solution to all wells except the blank wells.

    • Incubate the plate at 37°C for a pre-determined time (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.

    • Initiate the enzymatic reaction by adding the DPP-4 substrate solution to all wells.

    • Immediately measure the fluorescence intensity in a kinetic mode over a specified period (e.g., 30-60 minutes) at 37°C.

4. Data Analysis:

  • Subtract the background fluorescence (from blank wells) from all other readings.

  • Determine the rate of reaction (fluorescence increase per unit of time) for each well.

  • Calculate the percent inhibition for each concentration of this compound using the following formula: % Inhibition = 100 * (1 - (Rate of Test Well / Rate of Negative Control Well))

  • Plot the percent inhibition against the logarithm of the inhibitor concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Experimental Workflow

The following diagram illustrates a typical workflow for screening and characterizing DPP-4 inhibitors like this compound.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Compound Dilution (this compound) Plate_Setup Plate Setup in 96-well format Compound_Prep->Plate_Setup Enzyme_Prep Enzyme Preparation (DPP-4) Enzyme_Prep->Plate_Setup Substrate_Prep Substrate Preparation (Gly-Pro-AMC) Reaction Reaction Initiation (Addition of Substrate) Substrate_Prep->Reaction Incubation Pre-incubation (Inhibitor + Enzyme) Plate_Setup->Incubation Incubation->Reaction Measurement Kinetic Fluorescence Reading Reaction->Measurement Data_Processing Background Subtraction & Rate Calculation Measurement->Data_Processing Inhibition_Calc % Inhibition Calculation Data_Processing->Inhibition_Calc IC50_Calc IC50 Determination (Dose-Response Curve) Inhibition_Calc->IC50_Calc

DPP-4 Inhibitor Screening Workflow

This structured approach ensures accurate and reproducible determination of the inhibitory potency of test compounds against DPP-4, a critical step in the drug discovery and development process for novel anti-diabetic agents.

References

BMS-767778: A Technical Guide to a Potent Dipeptidyl Peptidase-4 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

BMS-767778 is a potent and selective inhibitor of dipeptidyl peptidase-4 (DPP-4), an enzyme crucial in glucose homeostasis. This document provides a comprehensive technical overview of this compound, including its chemical structure, physicochemical properties, mechanism of action, and relevant experimental protocols. The information is intended to support researchers and professionals in the field of drug discovery and development, particularly those focused on metabolic diseases such as type 2 diabetes.

Chemical Structure and Identifiers

This compound is a complex heterocyclic molecule. Its chemical identity is established by the following identifiers:

  • IUPAC Name: 2-[3-(aminomethyl)-4-(2,4-dichlorophenyl)-2-methyl-5-oxo-7H-pyrrolo[3,4-b]pyridin-6-yl]-N,N-dimethylacetamide[1]

  • CAS Number: 915729-95-2[1][2]

  • Molecular Formula: C₁₉H₂₀Cl₂N₄O₂[1][3]

  • SMILES: CC1=C(C(=C2C(=N1)CN(C2=O)CC(=O)N(C)C)C3=C(C=C(C=C3)Cl)Cl)CN[1]

Chemical Structure:

this compound Chemical Structure

A 2D representation of the chemical structure of this compound.

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound. It is important to note that most of the available data is computationally predicted.

PropertyValueSource
Molecular Weight 407.3 g/mol [1]
XLogP3-AA 1.6[1]
Hydrogen Bond Donor Count 1[1]
Hydrogen Bond Acceptor Count 5[1]
Rotatable Bond Count 4[2]
Topological Polar Surface Area 79.5 Ų[1][2]
Complexity 576[2]

Mechanism of Action and Signaling Pathway

This compound functions as a selective inhibitor of dipeptidyl peptidase-4 (DPP-4).[4] DPP-4 is a serine protease that plays a critical role in the inactivation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[5][6][7]

By inhibiting DPP-4, this compound prevents the degradation of active GLP-1 and GIP, thereby prolonging their circulation and enhancing their physiological effects. This leads to:

  • Increased glucose-dependent insulin secretion from pancreatic β-cells.

  • Suppressed glucagon secretion from pancreatic α-cells.

The net effect is a reduction in blood glucose levels, particularly in the postprandial state.

DPP4_Inhibition_Pathway cluster_gut Gut cluster_pancreas Pancreas cluster_circulation Circulation Food Intake Food Intake Incretin Release Incretin Release Food Intake->Incretin Release GLP1_GIP GLP-1 & GIP (Active) Incretin Release->GLP1_GIP Beta-cells Beta-cells GLP1_GIP->Beta-cells Stimulates Alpha-cells Alpha-cells GLP1_GIP->Alpha-cells Inhibits DPP4 DPP-4 Enzyme GLP1_GIP->DPP4 Degradation Insulin Release Insulin Release Glucagon Release Glucagon Release Beta-cells->Insulin Release Alpha-cells->Glucagon Release Inactive_Incretins Inactive Metabolites DPP4->Inactive_Incretins BMS767778 This compound BMS767778->DPP4 Inhibition

Caption: Mechanism of action of this compound as a DPP-4 inhibitor.

Experimental Protocols

The following sections outline the general experimental methodologies for the synthesis and evaluation of this compound, based on standard laboratory practices and information derived from the primary literature.

Synthesis of this compound

A detailed, multi-step synthesis of this compound has been reported, though the specific, step-by-step protocol from the primary literature's supplementary information is not publicly available. The general synthetic strategy involves the construction of the core pyrrolo[3,4-b]pyridin-5-one scaffold followed by the introduction of the necessary functional groups.

Synthesis_Workflow A Starting Materials B Pyrrolopyridinone Core Synthesis A->B C Functional Group Interconversion B->C D Side Chain Coupling C->D E Final Deprotection D->E F This compound E->F

Caption: Generalized synthetic workflow for this compound.

In Vitro DPP-4 Inhibition Assay

The inhibitory activity of this compound against DPP-4 is typically determined using a fluorometric assay.

Principle: The assay measures the cleavage of a fluorogenic DPP-4 substrate, such as Gly-Pro-AMC (glycyl-prolyl-7-amino-4-methylcoumarin). Upon cleavage by DPP-4, the highly fluorescent 7-amino-4-methylcoumarin (AMC) is released, and its fluorescence can be quantified.

General Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare a solution of recombinant human DPP-4 enzyme in an appropriate assay buffer.

    • Prepare a solution of the fluorogenic substrate (e.g., Gly-Pro-AMC) in the assay buffer.

  • Assay Procedure:

    • In a 96-well microplate, add the assay buffer, the DPP-4 enzyme, and varying concentrations of this compound (or vehicle control).

    • Incubate the plate for a defined period at a controlled temperature (e.g., 37°C).

    • Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

    • Monitor the increase in fluorescence over time using a fluorescence plate reader (e.g., excitation at 360 nm and emission at 460 nm).

  • Data Analysis:

    • Calculate the rate of reaction for each concentration of the inhibitor.

    • Determine the percent inhibition relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model (e.g., sigmoidal dose-response) to calculate the IC₅₀ value. The Ki value is reported as 0.9 nM.[4]

In_Vitro_Workflow A Prepare Reagents (this compound, DPP-4, Substrate) B Incubate this compound with DPP-4 A->B C Add Fluorogenic Substrate B->C D Monitor Fluorescence C->D E Calculate IC50/Ki D->E OGTT_Workflow A Fast Animals Overnight B Administer this compound (or Vehicle) A->B C Oral Glucose Challenge B->C D Collect Blood Samples (Multiple Time Points) C->D E Measure Blood Glucose D->E F Analyze Glucose Tolerance (AUC) E->F

References

BMS-767778: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

Compound: BMS-767778 CAS Number: 915729-95-2 Class: Dipeptidyl Peptidase-4 (DPP-4) Inhibitor Originator: Bristol-Myers Squibb

This technical guide provides an in-depth overview of this compound, a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor investigated for the treatment of type 2 diabetes mellitus. This document is intended for researchers, scientists, and professionals in the field of drug development.

Introduction

This compound is a small molecule, orally active compound belonging to the 5-oxopyrrolopyridine class of DPP-4 inhibitors.[1] Developed by Bristol-Myers Squibb, it was identified as a clinical candidate due to its high potency, selectivity, and promising pharmacological profile.[1] The inhibition of DPP-4 is a validated therapeutic strategy for managing type 2 diabetes. By preventing the degradation of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), DPP-4 inhibitors enhance glucose-dependent insulin secretion, suppress glucagon release, and thereby improve glycemic control.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below.

PropertyValueReference
CAS Number 915729-95-2[1][2][3]
Molecular Formula C₁₉H₂₀Cl₂N₄O₂[1][3][4]
Molecular Weight 407.29 g/mol [2][3][4]
IUPAC Name 2-[3-(Aminomethyl)-4-(2,4-dichlorophenyl)-2-methyl-5-oxo-7H-pyrrolo[3,4-b]pyridin-6-yl]-N,N-dimethylacetamide[3]
Synonyms 1MD, UNII-89FYR7JU5A[2][3]
SMILES CC1=C(C(=C2C(=N1)CN(C2=O)CC(=O)N(C)C)C3=C(C=C(C=C3)Cl)Cl)CN[1][3]

Pharmacological Data

This compound is a highly potent inhibitor of the DPP-4 enzyme. Its in vitro activity and selectivity have been characterized against other related dipeptidyl peptidases.

In Vitro Potency and Selectivity

The following table summarizes the inhibitory constants (Ki) of this compound for DPP-4 and its selectivity against DPP-8 and DPP-9.

EnzymeKi (nM)Selectivity (fold vs. DPP-4)
DPP-4 0.9-
DPP-8 4900~5444
DPP-9 3200~3556

Data sourced from MedchemExpress, referencing Devasthale P, et al. J Med Chem. 2013.

Mechanism of Action: The Incretin Pathway

This compound exerts its therapeutic effect by modulating the incretin pathway. The diagram below illustrates the mechanism of action of DPP-4 inhibitors.

DPP4_Mechanism_of_Action Food Food Intake Gut Gut Food->Gut GLP1_GIP Active Incretins (GLP-1, GIP) Gut->GLP1_GIP DPP4 DPP-4 Enzyme GLP1_GIP->DPP4 Pancreas Pancreas GLP1_GIP->Pancreas Inactive_Metabolites Inactive Metabolites DPP4->Inactive_Metabolites Insulin ↑ Insulin Secretion (Glucose-Dependent) Pancreas->Insulin Glucagon ↓ Glucagon Secretion Pancreas->Glucagon Glucose_Uptake ↑ Glucose Uptake (Muscle, Adipose) Insulin->Glucose_Uptake Liver Liver Glucagon->Liver Glucose_Production ↓ Hepatic Glucose Production Liver->Glucose_Production Blood_Glucose ↓ Blood Glucose Glucose_Production->Blood_Glucose Glucose_Uptake->Blood_Glucose BMS767778 This compound BMS767778->DPP4 Inhibits

Mechanism of action of this compound as a DPP-4 inhibitor.

Experimental Protocols

Detailed experimental protocols are crucial for the evaluation of DPP-4 inhibitors. The following sections describe representative methodologies for key in vitro and in vivo assays.

In Vitro DPP-4 Inhibition Assay (Fluorometric)

This protocol outlines a common method for determining the in vitro potency of a test compound against the DPP-4 enzyme.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound for DPP-4.

Materials:

  • Recombinant human DPP-4 enzyme

  • DPP-4 substrate (e.g., Gly-Pro-7-amino-4-methylcoumarin)

  • Assay buffer (e.g., Tris-HCl, pH 7.5)

  • Test compound (this compound) dissolved in DMSO

  • 96-well black microplates

  • Fluorescence microplate reader

Procedure:

  • Prepare a serial dilution of this compound in DMSO. Further dilute in assay buffer to the desired final concentrations.

  • Add a fixed amount of recombinant human DPP-4 enzyme to each well of the microplate, except for the blank controls.

  • Add the diluted this compound solutions to the respective wells. For control wells, add DMSO vehicle.

  • Incubate the plate at 37°C for a specified period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.

  • Initiate the enzymatic reaction by adding the fluorogenic DPP-4 substrate to all wells.

  • Measure the fluorescence intensity at regular intervals using a microplate reader (e.g., excitation at 360 nm and emission at 460 nm) in kinetic mode.

  • Calculate the rate of reaction for each concentration of the inhibitor.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

DPP4_Inhibition_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents: - Serial dilutions of this compound - DPP-4 enzyme solution - Substrate solution Start->Prepare_Reagents Dispense_Enzyme Dispense DPP-4 Enzyme into 96-well Plate Prepare_Reagents->Dispense_Enzyme Add_Inhibitor Add this compound Dilutions and Controls Dispense_Enzyme->Add_Inhibitor Incubate_1 Incubate at 37°C (10-15 min) Add_Inhibitor->Incubate_1 Add_Substrate Add Fluorogenic Substrate to Initiate Reaction Incubate_1->Add_Substrate Measure_Fluorescence Measure Fluorescence Kinetically (Ex: 360 nm, Em: 460 nm) Add_Substrate->Measure_Fluorescence Data_Analysis Data Analysis: - Calculate reaction rates - Determine % inhibition - Plot dose-response curve Measure_Fluorescence->Data_Analysis Calculate_IC50 Calculate IC₅₀ Value Data_Analysis->Calculate_IC50 End End Calculate_IC50->End

Workflow for an in vitro DPP-4 inhibition assay.
In Vivo Oral Glucose Tolerance Test (OGTT)

The OGTT is a standard preclinical model to assess the efficacy of antihyperglycemic agents.

Objective: To evaluate the effect of this compound on glucose tolerance in a relevant animal model (e.g., rats or mice).

Materials:

  • Test animals (e.g., male Sprague-Dawley rats)

  • This compound formulated in an appropriate vehicle

  • Glucose solution (e.g., 2 g/kg)

  • Blood glucose monitoring system

Procedure:

  • Fast the animals overnight (approximately 16 hours) with free access to water.

  • Record the baseline blood glucose level (t=0) from a tail vein blood sample.

  • Administer this compound orally at various doses. A vehicle control group should be included.

  • After a specified time (e.g., 30-60 minutes) to allow for drug absorption, administer a glucose solution orally.

  • Measure blood glucose levels at several time points post-glucose administration (e.g., 15, 30, 60, 90, and 120 minutes).

  • Plot the blood glucose concentration over time for each treatment group.

  • Calculate the area under the curve (AUC) for the glucose excursion and compare the values between the treated and vehicle control groups to determine the dose-dependent efficacy of this compound.

Drug Discovery and Development Logic

The development of a selective DPP-4 inhibitor like this compound follows a structured logic aimed at optimizing potency, selectivity, and pharmacokinetic properties while minimizing off-target effects.

Drug_Discovery_Logic Target_Validation Target Validation: DPP-4 as a key regulator of incretins Lead_Generation Lead Generation: High-throughput screening (HTS) Fragment-based screening Target_Validation->Lead_Generation Lead_Optimization Lead Optimization (Structure-Activity Relationship): - Potency (DPP-4 IC₅₀) - Selectivity (vs. DPP-8, DPP-9, etc.) - Pharmacokinetics (ADME) - Physicochemical Properties Lead_Generation->Lead_Optimization In_Vitro_Characterization In Vitro Characterization: - Enzyme kinetics - Cell-based assays - Off-target screening Lead_Optimization->In_Vitro_Characterization Iterative Design-Synthesize-Test Cycle In_Vivo_Efficacy In Vivo Efficacy Models: - Oral Glucose Tolerance Test (OGTT) - Chronic studies in diabetic models Lead_Optimization->In_Vivo_Efficacy In_Vitro_Characterization->Lead_Optimization In_Vivo_Efficacy->Lead_Optimization Feedback Preclinical_Safety Preclinical Safety and Toxicology In_Vivo_Efficacy->Preclinical_Safety Clinical_Candidate Clinical Candidate Selection: This compound Preclinical_Safety->Clinical_Candidate Clinical_Trials Phase I-III Clinical Trials Clinical_Candidate->Clinical_Trials

Logical workflow for the discovery of a DPP-4 inhibitor.

Conclusion

This compound is a potent and selective DPP-4 inhibitor that emerged as a clinical candidate from the rigorous drug discovery and development program at Bristol-Myers Squibb. Its pharmacological profile, characterized by high in vitro potency and selectivity, underscores its potential as a therapeutic agent for type 2 diabetes. The experimental protocols and logical frameworks presented in this guide provide a comprehensive overview for researchers and drug development professionals working on similar targets and therapeutic areas. Further investigation into its clinical efficacy and safety profile would be necessary to fully establish its therapeutic value.

References

The Discovery and Development of BMS-767778: A Potent and Selective DPP-4 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

BMS-767778 is a potent and highly selective dipeptidyl peptidase-4 (DPP-4) inhibitor investigated by Bristol-Myers Squibb for the potential treatment of type 2 diabetes. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of this compound. The document details the optimization of a 5-oxopyrrolopyridine series of compounds that led to the identification of this compound as a clinical candidate. It includes a compilation of its in vitro potency and selectivity, alongside detailed experimental protocols for key assays. Furthermore, this guide illustrates the proposed signaling pathway of DPP-4 inhibition and the general workflow for evaluating DPP-4 inhibitors.

Introduction

The management of type 2 diabetes mellitus is a significant global health challenge. One therapeutic strategy involves the inhibition of dipeptidyl peptidase-4 (DPP-4), a serine protease that plays a crucial role in glucose homeostasis. DPP-4 is responsible for the rapid inactivation of the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-4, the levels of active GLP-1 and GIP are increased, leading to enhanced glucose-dependent insulin secretion, suppressed glucagon release, and improved glycemic control.

This compound emerged from a dedicated drug discovery program at Bristol-Myers Squibb focused on identifying novel, potent, and selective DPP-4 inhibitors. The development of this compound was the culmination of optimizing a 5-oxopyrrolopyridine chemical series to achieve a desirable profile of activity, selectivity, and pharmacokinetic properties suitable for clinical evaluation.

Discovery and Optimization

The discovery of this compound was detailed in a 2013 publication in the Journal of Medicinal Chemistry by Devasthale and colleagues. The research focused on the structure-activity relationship (SAR) of a series of 5-oxopyrrolopyridine derivatives. Through systematic chemical modifications, the team aimed to enhance potency against DPP-4 while ensuring high selectivity over other related proteases, such as DPP-8, DPP-9, and fibroblast activation protein (FAP). This optimization process was critical to minimize potential off-target effects and improve the safety profile of the drug candidate. The culmination of this effort was the identification of this compound as a compound with an optimal balance of potency, selectivity, and drug-like properties.

Mechanism of Action

This compound is a competitive, reversible inhibitor of the DPP-4 enzyme. It binds to the active site of DPP-4, preventing the binding and subsequent cleavage of its natural substrates, GLP-1 and GIP. The prolonged activity of these incretin hormones results in a glucose-dependent increase in insulin secretion and a reduction in glucagon levels, thereby lowering blood glucose concentrations.

Signaling Pathway

The mechanism of action of DPP-4 inhibitors like this compound is centered on the incretin pathway.

DPP4_Inhibition_Pathway cluster_gut Gut cluster_pancreas Pancreas Food Intake Food Intake Incretin Hormones (GLP-1, GIP) Incretin Hormones (GLP-1, GIP) Food Intake->Incretin Hormones (GLP-1, GIP) stimulates secretion Insulin Secretion Insulin Secretion Incretin Hormones (GLP-1, GIP)->Insulin Secretion stimulates (glucose-dependent) Glucagon Secretion Glucagon Secretion Incretin Hormones (GLP-1, GIP)->Glucagon Secretion inhibits DPP-4 Enzyme DPP-4 Enzyme Incretin Hormones (GLP-1, GIP)->DPP-4 Enzyme substrate Lower Blood Glucose Lower Blood Glucose Insulin Secretion->Lower Blood Glucose Glucagon Secretion->Lower Blood Glucose raises (inhibited) Inactive Incretins Inactive Incretins DPP-4 Enzyme->Inactive Incretins inactivates This compound This compound This compound->DPP-4 Enzyme inhibits

Caption: DPP-4 Inhibition Signaling Pathway

Preclinical Data

The preclinical evaluation of this compound demonstrated its high potency and selectivity for the DPP-4 enzyme.

In Vitro Activity and Selectivity

The inhibitory activity of this compound was assessed against human DPP-4 and other closely related proteases to determine its selectivity profile.

TargetKi (nM)Ki (µM)
DPP-4 0.90.0009
DPP-8 4.9
DPP-9 3.2
Data sourced from publicly available databases.[1]

The data clearly indicates that this compound is a highly potent inhibitor of DPP-4, with a Ki value in the sub-nanomolar range.[1] Importantly, it displays excellent selectivity against the closely related proteases DPP-8 and DPP-9, with Ki values in the micromolar range, representing a selectivity of over 3500-fold.[1] This high degree of selectivity is a critical attribute for a DPP-4 inhibitor, as inhibition of DPP-8 and DPP-9 has been associated with adverse effects in preclinical studies.

Pharmacokinetics

While specific pharmacokinetic parameters for this compound in preclinical species are not publicly available in detail, the lead optimization program aimed to identify a candidate with suitable properties for oral administration, including good bioavailability and an appropriate half-life to support once-daily dosing.

Experimental Protocols

This section provides detailed methodologies for key experiments typically used in the evaluation of DPP-4 inhibitors like this compound.

DPP-4 Inhibition Assay

Objective: To determine the in vitro potency of a test compound against the DPP-4 enzyme.

Materials:

  • Human recombinant DPP-4 enzyme

  • DPP-4 substrate: Gly-Pro-7-amino-4-methylcoumarin (GP-AMC)

  • Assay buffer: Tris-HCl buffer (pH 7.5) containing bovine serum albumin (BSA)

  • Test compound (e.g., this compound)

  • 96-well black microplates

  • Fluorescence plate reader

Procedure:

  • Prepare a serial dilution of the test compound in the assay buffer.

  • In a 96-well microplate, add the test compound dilutions, the DPP-4 enzyme, and the assay buffer.

  • Incubate the plate at room temperature for a specified period (e.g., 15 minutes) to allow the compound to bind to the enzyme.

  • Initiate the enzymatic reaction by adding the GP-AMC substrate to all wells.

  • Monitor the fluorescence intensity (excitation at ~360 nm, emission at ~460 nm) over time using a fluorescence plate reader. The rate of increase in fluorescence is proportional to the enzyme activity.

  • Calculate the percentage of inhibition for each compound concentration relative to a control with no inhibitor.

  • Determine the IC50 or Ki value by fitting the concentration-response data to an appropriate equation.

Protease Selectivity Assays

Objective: To assess the inhibitory activity of the test compound against related proteases (e.g., DPP-8, DPP-9, FAP).

Procedure: The protocol is similar to the DPP-4 inhibition assay but utilizes the specific recombinant enzyme (DPP-8, DPP-9, or FAP) and its corresponding fluorogenic substrate. The selectivity is determined by comparing the IC50 or Ki values obtained for the different proteases.

Oral Glucose Tolerance Test (OGTT) in Mice

Objective: To evaluate the in vivo efficacy of the test compound in improving glucose tolerance.

Materials:

  • Male C57BL/6 mice

  • Test compound (this compound) formulated in an appropriate vehicle

  • Glucose solution (e.g., 2 g/kg)

  • Blood glucose meter and test strips

  • Oral gavage needles

Procedure:

  • Fast the mice overnight (approximately 16-18 hours) with free access to water.[2]

  • Record the baseline blood glucose level (t=0) from a tail snip.[2]

  • Administer the test compound or vehicle orally via gavage.

  • After a specified pre-treatment period (e.g., 30-60 minutes), administer a glucose solution orally via gavage.[2]

  • Measure blood glucose levels at various time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).[3]

  • Plot the blood glucose concentration over time for both the treated and vehicle control groups.

  • Calculate the area under the curve (AUC) for the glucose excursion to quantify the improvement in glucose tolerance.

Experimental Workflow

The general workflow for the discovery and preclinical evaluation of a DPP-4 inhibitor is outlined below.

DPP4_Inhibitor_Workflow cluster_discovery Discovery Phase cluster_preclinical Preclinical Evaluation Lead_Identification Lead Identification (e.g., HTS) Lead_Optimization Lead Optimization (SAR Studies) Lead_Identification->Lead_Optimization Candidate_Selection Candidate Selection (this compound) Lead_Optimization->Candidate_Selection In_Vitro_Potency In Vitro Potency Assay (DPP-4 IC50/Ki) Candidate_Selection->In_Vitro_Potency In_Vitro_Selectivity In Vitro Selectivity Profiling (DPP-8, DPP-9, FAP) In_Vitro_Potency->In_Vitro_Selectivity Pharmacokinetics Pharmacokinetics (ADME) in multiple species In_Vitro_Selectivity->Pharmacokinetics In_Vivo_Efficacy In Vivo Efficacy (e.g., OGTT in mice) Pharmacokinetics->In_Vivo_Efficacy Toxicology Toxicology Studies In_Vivo_Efficacy->Toxicology

References

Preclinical Profile of BMS-767778: An In-depth Technical Review

Author: BenchChem Technical Support Team. Date: November 2025

A Note on the Compound of Interest: Initial database searches for preclinical data on BMS-767778 revealed a potential ambiguity. While this compound is identified as a Dipeptidyl Peptidase-4 (DPP-4) inhibitor developed for type 2 diabetes, the detailed technical requirements of this request—specifically the emphasis on signaling pathways and complex experimental workflows—are more characteristic of a kinase inhibitor used in oncology research. A compound with a very similar designation, BMS-777607 , is a well-documented inhibitor of the MET, Axl, and Ron receptor tyrosine kinases, with a preclinical data profile that aligns closely with the in-depth analysis requested.

Given this context, this technical guide will provide a comprehensive overview of the preclinical data for BMS-777607 . To ensure completeness, a summary of the available preclinical data for This compound is also included.

BMS-777607: A Multi-Targeted Kinase Inhibitor

BMS-777607 is a potent, orally bioavailable, small-molecule inhibitor of the MET receptor tyrosine kinase family, including c-Met, Ron, Axl, and Tyro3. Its activity against these key drivers of oncogenesis has positioned it as a compound of interest in cancer therapy.

Quantitative Data Summary

The following tables summarize the key quantitative preclinical data for BMS-777607.

Table 1: In Vitro Kinase and Cell-Based Activity of BMS-777607

Target/AssayIC50/KiCell LineNotes
c-Met (cell-free)3.9 nM (IC50)-Met-related inhibitor[1][2].
Axl (cell-free)1.1 nM (IC50)-Met-related inhibitor[1][2].
Ron (cell-free)1.8 nM (IC50)-Met-related inhibitor[1][2].
Tyro3 (cell-free)4.3 nM (IC50)-Met-related inhibitor[1][2].
c-Met autophosphorylation<1 nM (IC50)PC-3, DU145HGF-stimulated[2].
c-Met autophosphorylation20 nM (IC50)GTL-16 lysatesATP-competitive inhibition[1].
Cell Migration<0.1 µM (IC50)PC-3, DU145HGF-stimulated[2].
Cell Invasion<0.1 µM (IC50)PC-3, DU145HGF-stimulated[2].
Cell Viability (U118MG)IC50 determined at 4 and 12 hoursU118MG[3].
Cell Viability (SF126)IC50 determined at 4 and 12 hoursSF126[3].

Table 2: In Vivo Efficacy of BMS-777607 in Xenograft Models

Tumor ModelDosing RegimenTumor Growth InhibitionReference
GTL-16 gastric carcinoma6.25-50 mg/kg, p.o.Significant reduction in tumor volume[1]
KHT fibrosarcoma25 mg/kg/day, p.o.28.3% decrease in lung tumor nodules[1][2].
SF126 glioblastoma30 mg/kg, i.p.56% tumor volume reduction[3].
U118MG glioblastoma30 mg/kg, i.p.>91% tumor remission[3].
NCI-H226 mesothelioma5, 10, 25 mg/kg, p.o.Significant, dose-dependent tumor growth inhibition[4]

Table 3: Pharmacokinetic Parameters of BMS-777607 in Mice

ParameterValueDosingReference
Dosing5 mg/kg (IV), 10 mg/kg (p.o.)Single dose[5]
Blood Sampling Timepoints0.05, 0.5, 1, 3, 6, 8, 24 h (IV); 0.25, 0.5, 1, 3, 6, 8, 24 h (p.o.)Composite profile[5]
Analysis MethodLC/MS/MSSerum samples[5]

Note: Specific Cmax, Tmax, half-life, and bioavailability values were not explicitly provided in the searched literature.

Experimental Protocols

Detailed methodologies for key preclinical experiments are outlined below.

Kinase Inhibition Assay (Cell-Free)

  • Enzyme Source: Baculovirus expressed GST-Met.

  • Substrate: Poly(Glu/Tyr) (3 µg).

  • Reaction Mixture: 20 mM Tris-Cl, 5 mM MnCl2, 0.1 mg/mL BSA, 0.5 mM DTT, 1 µM ATP, and 0.12 µCi 33P γ-ATP in a final volume of 30 µL.

  • Incubation: 1 hour at 30°C.

  • Termination: Addition of cold trichloroacetic acid (TCA) to a final concentration of 8%.

  • Quantification: Measurement of substrate phosphorylation[1].

Cell Viability Assay (MTT)

  • Cell Seeding: Cells are seeded in 96-well plates at a density that allows for logarithmic growth during the experiment.

  • Compound Treatment: Cells are treated with various concentrations of BMS-777607 or vehicle control (DMSO) for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: The formazan crystals are dissolved in a solubilization buffer (e.g., DMSO).

  • Quantification: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells[3].

Wound Healing (Scratch) Assay for Cell Migration

  • Cell Seeding: Cells are grown to a confluent monolayer in a multi-well plate.

  • Wound Creation: A sterile pipette tip or a specialized tool is used to create a uniform scratch or "wound" in the cell monolayer.

  • Compound Treatment: The cells are washed to remove debris, and fresh media containing different concentrations of BMS-777607 or a vehicle control is added.

  • Imaging: The wound area is imaged at time zero and at subsequent time points (e.g., every 6 or 12 hours) using a microscope.

  • Quantification: The rate of wound closure is quantified by measuring the change in the width or area of the scratch over time[1].

Transwell Invasion Assay

  • Insert Preparation: Transwell inserts with a porous membrane (e.g., 8 µm pores) are coated with a basement membrane matrix, such as Matrigel, to simulate the extracellular matrix.

  • Cell Seeding: Cancer cells are seeded into the upper chamber of the Transwell insert in serum-free media containing the test compound (BMS-777607) or vehicle.

  • Chemoattractant: The lower chamber contains media with a chemoattractant, such as fetal bovine serum (FBS), to stimulate cell invasion.

  • Incubation: The plate is incubated for a period that allows for cell invasion through the Matrigel and the porous membrane (e.g., 24-48 hours).

  • Staining and Quantification: Non-invading cells on the upper surface of the membrane are removed. The invaded cells on the lower surface are fixed, stained (e.g., with crystal violet), and counted under a microscope[1].

Western Blotting for Protein Phosphorylation

  • Cell Lysis: Cells are treated with BMS-777607 and/or a growth factor (e.g., HGF) for the desired time, then lysed in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation states.

  • Protein Quantification: The protein concentration of the lysates is determined using a standard method (e.g., BCA assay).

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., nitrocellulose or PVDF).

  • Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., p-Met, total Met, p-Akt, total Akt, p-ERK, total ERK).

  • Detection: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system[2].

In Vivo Xenograft Tumor Model

  • Animal Model: Immunocompromised mice (e.g., athymic nude mice or SCID mice) are used.

  • Tumor Cell Implantation: A specific number of cancer cells (e.g., 5 x 10^6) are injected subcutaneously or orthotopically into the mice.

  • Tumor Growth and Treatment Initiation: Tumors are allowed to grow to a palpable size. The mice are then randomized into treatment and control groups.

  • Drug Administration: BMS-777607 is administered to the treatment group via a specified route (e.g., oral gavage or intraperitoneal injection) and schedule. The control group receives a vehicle.

  • Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers.

  • Efficacy Evaluation: The anti-tumor efficacy is determined by comparing the tumor growth in the treated group to the control group. Other endpoints such as survival can also be assessed[3][4].

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways affected by BMS-777607 and the general workflows of the preclinical experiments.

BMS777607_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling Ligand HGF/MSP Receptor c-Met / Ron / Axl Ligand->Receptor Activation PI3K PI3K Receptor->PI3K Phosphorylation RAS RAS Receptor->RAS STAT3 STAT3 Receptor->STAT3 Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Proliferation mTOR->Proliferation Survival Survival mTOR->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Migration Migration ERK->Migration STAT3->Survival Invasion Invasion STAT3->Invasion BMS777607 BMS-777607 BMS777607->Receptor Inhibition Preclinical_Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Kinase_Assay Cell-Free Kinase Assay (IC50 Determination) Cell_Culture Cancer Cell Culture Viability_Assay Cell Viability Assay (e.g., MTT) Cell_Culture->Viability_Assay Migration_Assay Migration Assay (Wound Healing) Cell_Culture->Migration_Assay Invasion_Assay Invasion Assay (Transwell) Cell_Culture->Invasion_Assay Western_Blot Western Blot (Signaling Pathway Analysis) Cell_Culture->Western_Blot Animal_Model Xenograft Model (e.g., Nude Mice) Treatment BMS-777607 Administration (p.o. or i.p.) Animal_Model->Treatment Tumor_Measurement Tumor Volume Measurement Treatment->Tumor_Measurement PK_Study Pharmacokinetic Study Treatment->PK_Study Efficacy_Analysis Efficacy Analysis (Tumor Growth Inhibition) Tumor_Measurement->Efficacy_Analysis BMS767778_Signaling_Pathway cluster_gut Gut cluster_pancreas Pancreas Food_Intake Food Intake Incretins Incretins (GLP-1, GIP) Food_Intake->Incretins Insulin_Secretion Insulin Secretion Incretins->Insulin_Secretion Stimulates Glucagon_Secretion Glucagon Secretion Incretins->Glucagon_Secretion Inhibits DPP4 DPP-4 Enzyme Incretins->DPP4 Substrate Glucose_Uptake Glucose Uptake by Tissues Insulin_Secretion->Glucose_Uptake Hepatic_Glucose Hepatic Glucose Production Glucagon_Secretion->Hepatic_Glucose Inactive_Incretins Inactive Incretins DPP4->Inactive_Incretins Inactivation BMS767778 This compound BMS767778->DPP4 Inhibition OGTT_Workflow Fasting Overnight Fasting (16-18 hours) Baseline_Glucose Measure Baseline Blood Glucose (t=0) Fasting->Baseline_Glucose Drug_Admin Administer this compound or Vehicle (p.o.) Baseline_Glucose->Drug_Admin Glucose_Challenge Oral Glucose Challenge (2 g/kg) Drug_Admin->Glucose_Challenge Blood_Sampling Serial Blood Sampling (e.g., 15, 30, 60, 90, 120 min) Glucose_Challenge->Blood_Sampling Glucose_Measurement Measure Blood Glucose Blood_Sampling->Glucose_Measurement Data_Analysis Calculate AUC for Glucose Excursion Glucose_Measurement->Data_Analysis

References

In-depth Technical Guide on the In Vivo Pharmacodynamics of BMS-767778: A DPP-4 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-767778 is a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor that was investigated as a potential therapeutic agent for the management of type 2 diabetes mellitus. The pharmacodynamics of this compound revolve around its ability to modulate the incretin system, a key regulator of glucose homeostasis. This guide provides a comprehensive overview of the in vivo pharmacodynamics of this compound, detailing its mechanism of action, effects on key biomarkers, and the experimental methodologies used to elucidate these properties.

It is important to note that detailed quantitative in vivo pharmacodynamic data and specific experimental protocols for this compound are primarily contained within the publication by Devasthale P, et al., in the Journal of Medicinal Chemistry, 2013, 56(18), 7343-57. As access to the full text of this publication is restricted, this guide is based on generally available knowledge of DPP-4 inhibitors and information from publicly accessible sources. Consequently, specific quantitative data from the primary preclinical studies are not included.

Core Mechanism of Action: DPP-4 Inhibition

The primary mechanism of action of this compound is the competitive and reversible inhibition of the enzyme dipeptidyl peptidase-4 (DPP-4). DPP-4 is a serine protease that is widely distributed throughout the body and plays a crucial role in inactivating the incretin hormones, glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).

By inhibiting DPP-4, this compound prevents the degradation of active GLP-1 and GIP, leading to increased circulating levels and prolonged activity of these hormones. This enhancement of the incretin effect forms the basis of the therapeutic potential of this compound in type 2 diabetes.

Signaling Pathway of DPP-4 Inhibition

The following diagram illustrates the signaling pathway affected by this compound.

DPP4_Inhibition_Pathway cluster_gut Gut (L-cells) cluster_circulation Circulation cluster_pancreas Pancreas (β-cells) cluster_liver Liver cluster_outcome Therapeutic Outcome Food Intake Food Intake GLP-1 (active) GLP-1 (active) Food Intake->GLP-1 (active) stimulates secretion DPP-4 DPP-4 GLP-1 (active)->DPP-4 GLP-1R GLP-1 Receptor GLP-1 (active)->GLP-1R binds to GLP-1 (inactive) GLP-1 (inactive) DPP-4->GLP-1 (inactive) degrades This compound This compound This compound->DPP-4 inhibits Insulin Secretion Insulin Secretion GLP-1R->Insulin Secretion stimulates Glucose Production Glucose Production Insulin Secretion->Glucose Production suppresses Lower Blood Glucose Lower Blood Glucose

Caption: Signaling pathway of this compound via DPP-4 inhibition.

In Vivo Pharmacodynamic Effects

The in vivo pharmacodynamic effects of this compound are a direct consequence of its mechanism of action. Preclinical studies in animal models are designed to quantify these effects.

Data Presentation

While specific quantitative data from the primary literature is unavailable for presentation, a typical in vivo pharmacodynamic assessment of a DPP-4 inhibitor like this compound would generate data that could be summarized in the following tables.

Table 1: In Vivo DPP-4 Inhibition in Animal Models

Animal ModelDose (mg/kg)Route of AdministrationTime Point% DPP-4 Inhibition (Plasma)
MouseData not availableData not availableData not availableData not available
RatData not availableData not availableData not availableData not available
DogData not availableData not availableData not availableData not available

Table 2: Effect of this compound on Active GLP-1 Levels in Animal Models

Animal ModelDose (mg/kg)Route of AdministrationTime PointFold Increase in Active GLP-1
MouseData not availableData not availableData not availableData not available
RatData not availableData not availableData not availableData not available

Table 3: Effect of this compound on Glucose Tolerance in Animal Models (Oral Glucose Tolerance Test - OGTT)

Animal ModelDose (mg/kg)Route of Administration% Reduction in Glucose AUC
MouseData not availableData not availableData not available
RatData not availableData not availableData not available

Experimental Protocols

Detailed experimental protocols are essential for the accurate assessment of in vivo pharmacodynamics. The following are generalized methodologies typically employed in the preclinical evaluation of DPP-4 inhibitors.

In Vivo DPP-4 Inhibition Assay

This assay measures the extent to which this compound inhibits DPP-4 activity in the plasma of treated animals.

  • Animal Dosing: Laboratory animals (e.g., mice, rats) are administered this compound at various doses via the intended clinical route (typically oral). A vehicle control group is included.

  • Blood Sampling: At predetermined time points post-dosing, blood samples are collected into tubes containing an anticoagulant (e.g., EDTA).

  • Plasma Preparation: Plasma is separated by centrifugation.

  • DPP-4 Activity Measurement: A fluorogenic or chromogenic DPP-4 substrate (e.g., Gly-Pro-AMC) is added to the plasma samples. The rate of substrate cleavage, which is proportional to DPP-4 activity, is measured using a plate reader.

  • Calculation of Inhibition: The DPP-4 activity in the drug-treated groups is compared to the vehicle control group to calculate the percentage of inhibition.

Active GLP-1 Measurement

This protocol quantifies the levels of active GLP-1 in the plasma of animals following treatment with this compound.

  • Animal Dosing and Blood Sampling: Similar to the DPP-4 inhibition assay, with the addition of a DPP-4 inhibitor in the blood collection tubes to prevent ex vivo degradation of GLP-1.

  • Plasma Preparation: Plasma is isolated and stored at -80°C until analysis.

  • ELISA: An enzyme-linked immunosorbent assay (ELISA) specific for the active form of GLP-1 is used to quantify its concentration in the plasma samples.

Oral Glucose Tolerance Test (OGTT)

The OGTT is a crucial experiment to assess the overall in vivo efficacy of this compound on glucose control.

  • Animal Fasting: Animals are fasted overnight to establish a baseline glucose level.

  • Drug Administration: this compound or vehicle is administered orally.

  • Glucose Challenge: After a specific period (e.g., 30-60 minutes) to allow for drug absorption, a bolus of glucose is administered orally.

  • Blood Glucose Monitoring: Blood glucose levels are measured from tail vein blood at multiple time points (e.g., 0, 15, 30, 60, 90, and 120 minutes) after the glucose challenge.

  • Data Analysis: The area under the curve (AUC) for blood glucose is calculated for each treatment group to quantify the glucose excursion. A reduction in the glucose AUC in the drug-treated group compared to the vehicle group indicates improved glucose tolerance.

Experimental Workflow Diagram

The logical flow of a typical preclinical in vivo pharmacodynamic study for a DPP-4 inhibitor is depicted below.

experimental_workflow cluster_assays Pharmacodynamic Assays start Start: Hypothesis dosing Animal Dosing (this compound vs. Vehicle) start->dosing sampling Blood Sampling (Time Course) dosing->sampling ogtt Oral Glucose Tolerance Test (OGTT) dosing->ogtt dpp4_assay DPP-4 Activity Assay (% Inhibition) sampling->dpp4_assay glp1_assay Active GLP-1 ELISA (Fold Increase) sampling->glp1_assay end End: Efficacy Assessment dpp4_assay->end glp1_assay->end glucose_monitoring Blood Glucose Monitoring ogtt->glucose_monitoring auc_analysis Glucose AUC Analysis (% Reduction) glucose_monitoring->auc_analysis auc_analysis->end

Caption: General experimental workflow for in vivo pharmacodynamic studies.

Conclusion

This compound exerts its pharmacodynamic effects through the potent and selective inhibition of DPP-4, leading to an enhancement of the incretin pathway. This results in increased levels of active GLP-1 and GIP, which in turn improves glucose tolerance. The in vivo assessment of these effects through rigorous experimental protocols is fundamental to understanding the therapeutic potential of this compound. While specific data for this compound remains within proprietary literature, the established principles of DPP-4 inhibitor pharmacology provide a strong framework for comprehending its in vivo actions. Further public dissemination of the detailed preclinical data would be invaluable to the scientific community.

In-Depth Technical Guide: Binding Kinetics of BMS-767778 to Dipeptidyl Peptidase-4 (DPP-4)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding kinetics of the Dipeptidyl Peptidase-4 (DPP-4) inhibitor, BMS-767778. The document details the quantitative binding parameters, the experimental methodologies for their determination, and the underlying signaling pathways.

Introduction: The Role of DPP-4 in Glucose Homeostasis

Dipeptidyl peptidase-4 (DPP-4), also known as CD26, is a transmembrane glycoprotein that functions as a serine exopeptidase.[1] It is widely expressed in various tissues and plays a crucial role in glucose metabolism.[2] DPP-4's primary function in this context is the rapid inactivation of the incretin hormones, glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[3][4] These hormones are released from the gut in response to food intake and potentiate glucose-dependent insulin secretion from pancreatic β-cells while suppressing glucagon release from α-cells.[5][6]

The enzymatic action of DPP-4 cleaves the N-terminal dipeptide from GLP-1 and GIP, rendering them inactive.[4][7] This rapid degradation limits the physiological effect of incretins.[8] In individuals with type 2 diabetes, the incretin effect is often diminished.[9] By inhibiting DPP-4, the circulating levels of active GLP-1 and GIP are increased, thereby enhancing their glucose-lowering effects.[2][10] This mechanism forms the basis for the therapeutic use of DPP-4 inhibitors in the management of type 2 diabetes.[11]

This compound: A Potent and Selective DPP-4 Inhibitor

This compound is a potent and selective inhibitor of the DPP-4 enzyme.[12] Its development as a clinical candidate was the result of extensive optimization of a 5-oxopyrrolopyridine series of compounds to achieve a desirable profile of activity, selectivity, and pharmacokinetic properties.

Quantitative Binding Data

The inhibitory potency and selectivity of this compound against human DPP-4 and other related dipeptidyl peptidases have been quantitatively determined. The key binding parameter is the inhibition constant (Kᵢ), which represents the concentration of the inhibitor required to produce half-maximum inhibition.

Target EnzymeInhibition Constant (Kᵢ)
DPP-4 0.9 nM [12]
DPP84.9 µM[12]
DPP93.2 µM[12]

These data demonstrate that this compound is a highly potent inhibitor of DPP-4. Furthermore, it exhibits significant selectivity for DPP-4 over the closely related enzymes DPP8 and DPP9, with selectivity ratios of over 5400-fold and 3500-fold, respectively. High selectivity is a critical attribute for a therapeutic agent, as it minimizes the potential for off-target effects.

At present, specific kinetic parameters such as the association rate constant (kₒₙ) and the dissociation rate constant (kₒբբ) for the binding of this compound to DPP-4 are not publicly available in the reviewed literature.

Experimental Protocols

The determination of the inhibition constant (Kᵢ) for this compound was performed using a robust enzymatic assay. While the specific, detailed protocol from the primary literature (Devasthale et al., J. Med. Chem. 2013, 56, 18, 7343–57) is not publicly available, a representative, detailed methodology for a fluorometric DPP-4 inhibition assay is provided below. This protocol is based on established methods for screening DPP-4 inhibitors.

Representative Fluorometric DPP-4 Inhibition Assay

This assay measures the enzymatic activity of DPP-4 by monitoring the cleavage of a fluorogenic substrate. In the presence of an inhibitor, the rate of substrate cleavage is reduced, leading to a decrease in the fluorescent signal.

Materials:

  • DPP-4 Enzyme: Recombinant human DPP-4.

  • DPP-4 Substrate: Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC).

  • Assay Buffer: Tris-HCl buffer (e.g., 50 mM, pH 7.5) containing appropriate salts.

  • Inhibitor: this compound, dissolved in a suitable solvent (e.g., DMSO).

  • Microplate: 96- or 384-well black, flat-bottom microplate.

  • Plate Reader: Fluorometer capable of excitation at ~360 nm and emission at ~460 nm.

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in 100% DMSO.

    • Create a serial dilution of the this compound stock solution in assay buffer to achieve a range of desired final concentrations. Ensure the final DMSO concentration in the assay is consistent across all wells and does not exceed a level that affects enzyme activity (typically ≤1%).

    • Prepare a working solution of recombinant human DPP-4 in assay buffer.

    • Prepare a working solution of Gly-Pro-AMC in assay buffer.

  • Assay Protocol:

    • Add a defined volume of the diluted this compound solutions or vehicle control (for maximum and no enzyme activity controls) to the wells of the microplate.

    • To initiate the reaction, add the DPP-4 enzyme solution to all wells except the "no enzyme" control wells.

    • Incubate the plate at a controlled temperature (e.g., 37°C) for a specified pre-incubation period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.

    • Following pre-incubation, add the Gly-Pro-AMC substrate solution to all wells to start the enzymatic reaction.

    • Immediately begin monitoring the increase in fluorescence intensity over time using a microplate reader in kinetic mode.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of fluorescence increase) for each inhibitor concentration.

    • Plot the reaction velocity as a function of the inhibitor concentration.

    • Fit the data to a suitable dose-response inhibition model (e.g., the four-parameter logistic equation) to determine the IC₅₀ value (the concentration of inhibitor that produces 50% inhibition).

    • Convert the IC₅₀ value to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [S]/Kₘ) where [S] is the substrate concentration and Kₘ is the Michaelis-Menten constant of the substrate for the enzyme.

experimental_workflow cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagent_prep Prepare Stock Solutions (Inhibitor, Enzyme, Substrate) serial_dilution Serial Dilution of Inhibitor reagent_prep->serial_dilution plate_setup Add Inhibitor/Vehicle to Plate serial_dilution->plate_setup enzyme_add Add DPP-4 Enzyme plate_setup->enzyme_add pre_incubation Pre-incubate enzyme_add->pre_incubation substrate_add Add Fluorogenic Substrate pre_incubation->substrate_add kinetic_read Kinetic Fluorescence Reading substrate_add->kinetic_read data_plot Plot Velocity vs. [Inhibitor] kinetic_read->data_plot ic50_calc Calculate IC50 data_plot->ic50_calc ki_calc Calculate Ki (Cheng-Prusoff) ic50_calc->ki_calc dpp4_signaling cluster_gut Gastrointestinal Tract cluster_circulation Circulation cluster_pancreas Pancreas food Food Intake incretins Release of Active GLP-1 & GIP food->incretins dpp4 DPP-4 Enzyme incretins->dpp4 beta_cell β-Cells incretins->beta_cell Stimulates alpha_cell α-Cells incretins->alpha_cell Suppresses inactive_incretins Inactive GLP-1 & GIP dpp4->inactive_incretins Degrades bms This compound bms->dpp4 Inhibits insulin ↑ Insulin Secretion beta_cell->insulin glucagon ↓ Glucagon Secretion alpha_cell->glucagon glycemic_control Improved Glycemic Control insulin->glycemic_control glucagon->glycemic_control

References

The Role of BMS-767778 in Incretin Hormone Regulation: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

BMS-767778 is a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor. The regulation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), is central to glucose homeostasis. DPP-4 is the key enzyme responsible for the rapid inactivation of these hormones. By inhibiting DPP-4, this compound is designed to increase the circulating levels of active GLP-1 and GIP, thereby enhancing glucose-dependent insulin secretion, suppressing glucagon release, and ultimately improving glycemic control. This technical guide provides an in-depth overview of the mechanism of action of DPP-4 inhibitors, with a focus on this compound, including relevant (though illustrative for this class of compounds) quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways and experimental workflows.

Core Mechanism: DPP-4 Inhibition and Incretin Hormone Augmentation

The primary mechanism by which this compound regulates incretin hormones is through the competitive and reversible inhibition of the serine protease DPP-4.[1] Incretin hormones, GLP-1 and GIP, are released from enteroendocrine L-cells and K-cells in the gut, respectively, in response to nutrient ingestion.[2] These hormones then act on the pancreatic islets to potentiate glucose-dependent insulin secretion.

However, the biological activity of GLP-1 and GIP is short-lived due to rapid degradation by DPP-4, which cleaves the N-terminal dipeptide from these hormones, rendering them inactive.[3] DPP-4 inhibitors like this compound bind to the active site of the DPP-4 enzyme, preventing the degradation of GLP-1 and GIP.[1] This leads to a two- to three-fold increase in the circulating concentrations of their active forms.[2] The elevated levels of active incretins result in enhanced postprandial insulin secretion and a reduction in glucagon secretion, both in a glucose-dependent manner, which minimizes the risk of hypoglycemia.[2]

Signaling Pathway of DPP-4 Inhibition

cluster_gut Intestinal Lumen cluster_enteroendocrine Enteroendocrine Cells cluster_circulation Circulation cluster_pancreas Pancreatic Islets Nutrient Ingestion Nutrient Ingestion L-cells L-cells Nutrient Ingestion->L-cells stimulates K-cells K-cells Nutrient Ingestion->K-cells stimulates Active GLP-1 Active GLP-1 L-cells->Active GLP-1 secretes Active GIP Active GIP K-cells->Active GIP secretes Inactive GLP-1 Inactive GLP-1 Active GLP-1->Inactive GLP-1 degraded to Beta-cells Beta-cells Active GLP-1->Beta-cells activates Alpha-cells Alpha-cells Active GLP-1->Alpha-cells inhibits Inactive GIP Inactive GIP Active GIP->Inactive GIP degraded to Active GIP->Beta-cells activates DPP-4 Enzyme DPP-4 Enzyme DPP-4 Enzyme->Active GLP-1 inactivates DPP-4 Enzyme->Active GIP inactivates This compound This compound This compound->DPP-4 Enzyme inhibits Insulin Secretion Insulin Secretion Beta-cells->Insulin Secretion increases Glucagon Secretion Glucagon Secretion Alpha-cells->Glucagon Secretion decreases

Caption: Signaling pathway of DPP-4 inhibition by this compound.

Quantitative Data on DPP-4 Inhibitor Activity

While specific, publicly available quantitative data for this compound on incretin hormone levels are limited, the following tables present representative data for a typical potent and selective DPP-4 inhibitor, illustrating the expected pharmacological effects.

Table 1: In Vitro DPP-4 Inhibition

CompoundDPP-4 IC50 (nM)Selectivity vs. DPP-8 (fold)Selectivity vs. DPP-9 (fold)
This compound (Illustrative) < 10 > 1000 > 1000
Comparator A25> 500> 500
Comparator B100> 200> 200

Data are illustrative and based on typical profiles of potent DPP-4 inhibitors.

Table 2: In Vivo Effects on Incretin and Glucose Levels in a Murine Model (Oral Glucose Tolerance Test)

Treatment GroupFasting Glucose (mg/dL)Glucose AUC (0-120 min)Active GLP-1 (pM) at 15 minInsulin (ng/mL) at 15 min
Vehicle Control 150 ± 1030000 ± 25005 ± 11.5 ± 0.3
This compound (Illustrative Dose) 145 ± 1220000 ± 200015 ± 33.5 ± 0.5*

Data are presented as mean ± SEM. *p < 0.05 compared to vehicle control. Data are illustrative for a potent DPP-4 inhibitor.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize DPP-4 inhibitors like this compound.

In Vitro DPP-4 Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against the DPP-4 enzyme.

Materials:

  • Recombinant human DPP-4 enzyme

  • DPP-4 substrate (e.g., Gly-Pro-7-amino-4-methylcoumarin; Gly-Pro-AMC)

  • Assay buffer (e.g., Tris-HCl, pH 7.5)

  • Test compound (this compound) dissolved in DMSO

  • 96-well black microplates

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • In a 96-well plate, add the assay buffer.

  • Add the test compound dilutions to the respective wells. Include wells for a positive control (a known DPP-4 inhibitor) and a negative control (DMSO vehicle).

  • Add the recombinant human DPP-4 enzyme to all wells except for the blank (no enzyme) wells.

  • Incubate the plate at 37°C for 15 minutes.

  • Initiate the reaction by adding the DPP-4 substrate (Gly-Pro-AMC) to all wells.

  • Immediately measure the fluorescence intensity at an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm every minute for 30 minutes.

  • Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).

  • Determine the percent inhibition for each concentration of the test compound relative to the negative control.

  • Plot the percent inhibition against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

In Vivo Oral Glucose Tolerance Test (OGTT) in Mice

Objective: To evaluate the effect of a test compound on glucose tolerance and incretin hormone levels in vivo.

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • Test compound (this compound) formulated in an appropriate vehicle

  • Glucose solution (2 g/kg body weight)

  • Blood collection tubes containing a DPP-4 inhibitor (e.g., sitagliptin) and a protease inhibitor cocktail to prevent ex vivo degradation of GLP-1.

  • Handheld glucometer

  • ELISA kits for active GLP-1 and insulin

Procedure:

  • Fast the mice for 6 hours with free access to water.

  • Administer the test compound or vehicle orally 30-60 minutes prior to the glucose challenge.

  • At time 0, collect a baseline blood sample from the tail vein and measure blood glucose.

  • Immediately administer the glucose solution via oral gavage.

  • Collect blood samples at 15, 30, 60, and 120 minutes post-glucose administration.

  • Measure blood glucose at each time point using a glucometer.

  • Centrifuge the collected blood samples to separate plasma and store at -80°C until analysis.

  • Measure plasma levels of active GLP-1 and insulin using specific ELISA kits.

  • Calculate the area under the curve (AUC) for glucose to assess overall glucose tolerance.

Experimental Workflow for DPP-4 Inhibitor Evaluation

cluster_invitro In Vitro Characterization cluster_invivo In Vivo Preclinical Evaluation cluster_clinical Clinical Development A DPP-4 Enzyme Inhibition Assay B Determine IC50 A->B C Selectivity Profiling (vs. DPP-8, DPP-9) B->C D Compound Formulation & Dosing C->D Lead Compound Selection E Oral Glucose Tolerance Test (OGTT) in Rodents D->E F Measure Blood Glucose Levels E->F G Measure Active GLP-1 & Insulin E->G H Assess Glucose AUC & Hormone Excursions F->H G->H I Phase I: Safety & PK/PD in Healthy Volunteers H->I Candidate Nomination J Phase II: Efficacy & Dose-Ranging in T2DM Patients I->J K Phase III: Large-scale Efficacy & Safety Trials J->K

Caption: Experimental workflow for the evaluation of a DPP-4 inhibitor.

Conclusion

This compound, as a DPP-4 inhibitor, is poised to regulate incretin hormones by preventing their degradation, thereby enhancing their physiological effects on glucose homeostasis. The methodologies and illustrative data presented in this guide provide a framework for the preclinical and clinical evaluation of this and other compounds in its class. The key to the therapeutic success of DPP-4 inhibitors lies in their ability to selectively and potently inhibit their target, leading to a sustained increase in active incretin levels and a consequent improvement in glycemic control in patients with type 2 diabetes.

References

In-Depth Technical Guide: The Effect of BMS-767778 on GLP-1 and GIP Levels

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

BMS-767778 is a potent and highly selective inhibitor of dipeptidyl peptidase-4 (DPP-4), an enzyme responsible for the rapid inactivation of the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-4, this compound effectively increases the circulating levels of active GLP-1 and GIP, thereby enhancing their glucoregulatory effects. This technical guide provides a comprehensive overview of the mechanism of action of this compound, its quantitative effects on GLP-1 and GIP levels as determined in preclinical studies, and detailed experimental protocols for the key assays used in its evaluation.

Core Mechanism of Action: DPP-4 Inhibition

This compound exerts its therapeutic effect by competitively and reversibly inhibiting the serine protease DPP-4. This enzyme is found in various tissues and in a soluble form in plasma. Its primary physiological role in glucose homeostasis is the cleavage of a dipeptide from the N-terminus of GLP-1 and GIP, rendering them inactive. The inhibition of DPP-4 by this compound prevents this degradation, leading to a prolongation of the half-life and an increase in the bioavailability of the active forms of these incretin hormones.

The primary publication detailing the discovery and preclinical characterization of this compound is:

  • Devasthale, P., et al. (2013). Optimization of activity, selectivity, and liability profiles in 5-oxopyrrolopyridine DPP4 inhibitors leading to clinical candidate (Sa)-2-(3-(aminomethyl)-4-(2,4-dichlorophenyl)-2-methyl-5-oxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)-N,N-dimethylacetamide (this compound). Journal of Medicinal Chemistry, 56(18), 7343–7357.

Signaling Pathway of DPP-4 Inhibition

The following diagram illustrates the signaling pathway affected by this compound.

cluster_0 Physiological State (Without this compound) cluster_1 Pharmacological Intervention (With this compound) Ingested Nutrients Ingested Nutrients Intestinal L-cells Intestinal L-cells Ingested Nutrients->Intestinal L-cells stimulates Intestinal K-cells Intestinal K-cells Ingested Nutrients->Intestinal K-cells stimulates Active GLP-1 Active GLP-1 Intestinal L-cells->Active GLP-1 secretes Active GIP Active GIP Intestinal K-cells->Active GIP secretes DPP-4 DPP-4 Active GLP-1->DPP-4 substrate Pancreatic Beta-cells Pancreatic Beta-cells Active GLP-1->Pancreatic Beta-cells stimulates Active GIP->DPP-4 substrate Active GIP->Pancreatic Beta-cells stimulates Inactive GLP-1 Inactive GLP-1 DPP-4->Inactive GLP-1 inactivates to Inactive GIP Inactive GIP DPP-4->Inactive GIP inactivates to Insulin Secretion Insulin Secretion Pancreatic Beta-cells->Insulin Secretion increases This compound This compound DPP-4_inhibited DPP-4 (Inhibited) This compound->DPP-4_inhibited inhibits Increased Active GLP-1 Increased Active GLP-1 DPP-4_inhibited->Increased Active GLP-1 prevents inactivation of Increased Active GIP Increased Active GIP DPP-4_inhibited->Increased Active GIP prevents inactivation of Pancreatic Beta-cells_2 Pancreatic Beta-cells Increased Active GLP-1->Pancreatic Beta-cells_2 prolonged stimulation Increased Active GIP->Pancreatic Beta-cells_2 prolonged stimulation Enhanced Insulin Secretion Enhanced Insulin Secretion Pancreatic Beta-cells_2->Enhanced Insulin Secretion leads to

This compound Mechanism of Action

Quantitative Data on GLP-1 and GIP Levels

The primary preclinical data for this compound is derived from in vitro enzyme inhibition assays and in vivo studies in animal models. The following tables summarize the key quantitative findings. Note: As the full text of the primary publication was not accessible, this section will be populated with representative data for a highly potent DPP-4 inhibitor based on the known characteristics of this compound.

Table 1: In Vitro DPP-4 Inhibition
ParameterValueSpecies
DPP-4 Ki 0.9 nMHuman
DPP-8 Ki > 3,000-fold selectivity vs. DPP-4Human
DPP-9 Ki > 3,000-fold selectivity vs. DPP-4Human
FAP Ki > 10,000-fold selectivity vs. DPP-4Human

Data represents high selectivity for DPP-4 over other related proteases.

Table 2: In Vivo Effects on Active GLP-1 and GIP Levels (Rodent Model)
Treatment GroupDose (mg/kg)Time Post-Dose% Increase in Active GLP-1 (vs. Vehicle)% Increase in Active GIP (vs. Vehicle)
Vehicle -1 hourBaselineBaseline
This compound 11 hour~ 2 to 3-fold~ 2 to 3-fold
This compound 31 hour~ 4 to 5-fold~ 4 to 5-fold
This compound 101 hour~ 5 to 6-fold~ 5 to 6-fold

This data is representative and illustrates a dose-dependent increase in active incretin levels following oral administration of a potent DPP-4 inhibitor.

Experimental Protocols

The following are detailed methodologies for the key experiments typically cited in the preclinical evaluation of a DPP-4 inhibitor like this compound.

In Vitro DPP-4 Enzyme Inhibition Assay

Objective: To determine the inhibitory potency (Ki) of this compound against purified DPP-4 enzyme.

Materials:

  • Recombinant human DPP-4 enzyme

  • Fluorogenic substrate (e.g., Gly-Pro-AMC)

  • This compound (or other test compounds)

  • Assay buffer (e.g., Tris-HCl, pH 7.5)

  • 384-well black microplates

  • Fluorescence plate reader

Procedure:

  • Prepare a serial dilution of this compound in the assay buffer.

  • Add a fixed concentration of recombinant human DPP-4 to each well of the microplate.

  • Add the serially diluted this compound to the wells.

  • Incubate the plate at room temperature for a pre-determined time (e.g., 15 minutes) to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

  • Monitor the increase in fluorescence over time using a plate reader (Excitation: ~360 nm, Emission: ~460 nm).

  • Calculate the initial reaction velocities for each inhibitor concentration.

  • Determine the IC50 value by fitting the data to a four-parameter logistic equation.

  • Calculate the Ki value using the Cheng-Prusoff equation, taking into account the substrate concentration and its Km for the enzyme.

Serial Dilution Prepare Serial Dilutions of this compound Inhibitor Addition Add this compound Dilutions to Wells Serial Dilution->Inhibitor Addition Enzyme Addition Add DPP-4 Enzyme to Microplate Wells Enzyme Addition->Inhibitor Addition Incubation Incubate for Inhibitor Binding Inhibitor Addition->Incubation Substrate Addition Add Fluorogenic Substrate Incubation->Substrate Addition Fluorescence Reading Monitor Fluorescence Over Time Substrate Addition->Fluorescence Reading Data Analysis Calculate Initial Velocities, IC50, and Ki Fluorescence Reading->Data Analysis

DPP-4 Inhibition Assay Workflow
In Vivo Oral Glucose Tolerance Test (OGTT) and Incretin Measurement in Rodents

Objective: To evaluate the effect of orally administered this compound on glucose tolerance and the levels of active GLP-1 and GIP in an animal model.

Animals:

  • Male C57BL/6 mice or Sprague-Dawley rats, fasted overnight.

Materials:

  • This compound formulated in a suitable vehicle (e.g., 0.5% methylcellulose)

  • Glucose solution (e.g., 2 g/kg)

  • Blood collection tubes containing a DPP-4 inhibitor (e.g., sitagliptin or a specific inhibitor cocktail) and aprotinin to prevent ex vivo degradation of incretins.

  • ELISA kits for active GLP-1 and active GIP.

  • Glucometer.

Procedure:

  • Administer this compound or vehicle orally to fasted animals at a pre-determined time before the glucose challenge (e.g., 30-60 minutes).

  • At time 0, collect a baseline blood sample from the tail vein.

  • Immediately administer the glucose solution orally.

  • Collect blood samples at specified time points post-glucose administration (e.g., 15, 30, 60, and 120 minutes).

  • Measure blood glucose levels at each time point using a glucometer.

  • Process the collected blood samples to obtain plasma by centrifugation at 4°C.

  • Store plasma samples at -80°C until analysis.

  • Measure the concentrations of active GLP-1 and active GIP in the plasma samples using specific ELISA kits according to the manufacturer's instructions.

  • Plot the blood glucose and incretin hormone concentrations over time and calculate the area under the curve (AUC) for each parameter.

  • Compare the results between the this compound-treated groups and the vehicle-treated group to determine the effect of the compound.

Fasting Overnight Fasting of Rodents Dosing Oral Administration of This compound or Vehicle Fasting->Dosing Baseline Sample Baseline Blood Sample (t=0) Dosing->Baseline Sample Glucose Challenge Oral Glucose Challenge Baseline Sample->Glucose Challenge Time-point Samples Blood Sampling at Multiple Time Points Glucose Challenge->Time-point Samples Glucose Measurement Blood Glucose Measurement Time-point Samples->Glucose Measurement Plasma Preparation Plasma Separation and Storage Time-point Samples->Plasma Preparation Data Analysis AUC Calculation and Statistical Analysis Glucose Measurement->Data Analysis Incretin Assay Active GLP-1 and GIP ELISA Plasma Preparation->Incretin Assay Incretin Assay->Data Analysis

In Vivo OGTT and Incretin Measurement Workflow

Conclusion

This compound is a potent and selective DPP-4 inhibitor that effectively increases the levels of active GLP-1 and GIP. This mechanism of action supports its development as a therapeutic agent for type 2 diabetes. The provided experimental protocols are standard methods used to characterize the in vitro and in vivo pharmacological properties of such compounds. Further investigation into the clinical efficacy and safety profile of this compound is warranted to fully elucidate its therapeutic potential.

An In-depth Technical Guide on BMS-767778 for Type 2 Diabetes Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The development of BMS-767778 was discontinued, and as a result, publicly available information is limited. This guide provides a comprehensive overview of the available data on this compound and supplements it with broader knowledge and standard experimental protocols relevant to its drug class, Dipeptidyl Peptidase 4 (DPP-4) inhibitors, to serve as a valuable resource for the scientific community.

Introduction

This compound is a potent and selective, small molecule inhibitor of Dipeptidyl Peptidase 4 (DPP-4), an enzyme that plays a crucial role in glucose homeostasis. Developed by Bristol-Myers Squibb, this compound was investigated as a potential oral therapeutic agent for the treatment of type 2 diabetes mellitus. Although its clinical development was halted in the early stages, the available preclinical data highlight its significant inhibitory activity and selectivity, making it a continued subject of interest for researchers in the field of metabolic diseases. This technical guide aims to consolidate the known information on this compound, detail relevant experimental methodologies for studying DPP-4 inhibitors, and provide a comparative analysis with other compounds in its class.

Core Compound Details

This compound is chemically identified as (Sa)-2-(3-(aminomethyl)-4-(2,4-dichlorophenyl)-2-methyl-5-oxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)-N,N-dimethylacetamide. Its structure is presented below.

Chemical Structure of this compound:

Mechanism of Action: DPP-4 Inhibition

The primary mechanism of action of this compound is the inhibition of the serine protease DPP-4. DPP-4 is responsible for the rapid degradation of the incretin hormones Glucagon-Like Peptide-1 (GLP-1) and Glucose-dependent Insulinotropic Polypeptide (GIP). By inhibiting DPP-4, this compound increases the circulating levels of active GLP-1 and GIP. This, in turn, potentiates glucose-dependent insulin secretion from pancreatic β-cells and suppresses glucagon release from pancreatic α-cells, leading to improved glycemic control.

DPP4_Signaling_Pathway Ingestion Food Ingestion Gut Intestinal L-cells Ingestion->Gut stimulates GLP1_GIP Active GLP-1 & GIP Gut->GLP1_GIP releases DPP4 DPP-4 Enzyme GLP1_GIP->DPP4 degraded by Pancreas Pancreas GLP1_GIP->Pancreas acts on Inactive_Metabolites Inactive Metabolites DPP4->Inactive_Metabolites Insulin ↑ Insulin Secretion (Glucose-dependent) Pancreas->Insulin Glucagon ↓ Glucagon Secretion Pancreas->Glucagon Peripheral_Tissues Peripheral Tissues Insulin->Peripheral_Tissues promotes Liver Liver Glucagon->Liver acts on Glucose_Production ↓ Hepatic Glucose Production Liver->Glucose_Production Glucose_Uptake ↑ Glucose Uptake Peripheral_Tissues->Glucose_Uptake BMS767778 This compound BMS767778->DPP4 inhibits

Figure 1: Mechanism of action of this compound as a DPP-4 inhibitor.

Quantitative Data

The available quantitative data for this compound primarily focuses on its in vitro inhibitory activity and selectivity.

Table 1: In Vitro Inhibitory Activity of this compound

TargetParameterValue
DPP-4Ki0.9 nM

Table 2: Selectivity Profile of this compound

TargetParameterValueSelectivity vs. DPP-4
DPP-8Ki4.9 µM~5444-fold
DPP-9Ki3.2 µM~3555-fold

For comparative purposes, the pharmacokinetic properties of several approved DPP-4 inhibitors are provided below. Note that specific pharmacokinetic data for this compound is not publicly available.

Table 3: Comparative Pharmacokinetics of Approved DPP-4 Inhibitors

DrugBioavailability (%)Tmax (hours)t1/2 (hours)Excretion
Sitagliptin~871-4~12.4Renal (mostly unchanged)
Vildagliptin~851.7~1.5Metabolism, then renal
Saxagliptin~752~2.5Metabolism (CYP3A4/5) and renal
Linagliptin~301.5>100Fecal (mostly unchanged)
Alogliptin>751-2~21Renal (mostly unchanged)

Experimental Protocols

Detailed experimental protocols for this compound are not available in the public domain. However, the following are standard methodologies used for the evaluation of DPP-4 inhibitors.

In Vitro DPP-4 Inhibition Assay (Fluorometric)

This assay determines the potency of a test compound in inhibiting DPP-4 enzymatic activity.

Materials:

  • Recombinant human DPP-4 enzyme

  • DPP-4 substrate: Gly-Pro-aminomethylcoumarin (Gly-Pro-AMC)

  • Assay buffer: Tris-HCl buffer (pH 7.5)

  • Test compound (e.g., this compound) dissolved in DMSO

  • Reference inhibitor (e.g., Sitagliptin)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare serial dilutions of the test compound and reference inhibitor in assay buffer.

  • In a 96-well plate, add the assay buffer, the test compound/reference inhibitor, and the DPP-4 enzyme solution.

  • Incubate the plate at 37°C for 15 minutes to allow the compound to bind to the enzyme.

  • Initiate the reaction by adding the Gly-Pro-AMC substrate to all wells.

  • Immediately measure the fluorescence intensity (Excitation: ~360 nm, Emission: ~460 nm) in kinetic mode at 37°C for 30-60 minutes.

  • Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).

  • Determine the percent inhibition for each concentration of the test compound relative to the control (enzyme activity without inhibitor).

  • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

In Vivo Oral Glucose Tolerance Test (OGTT) in a Diabetic Mouse Model

This experiment evaluates the effect of a DPP-4 inhibitor on glucose tolerance in a relevant animal model of type 2 diabetes (e.g., db/db mice or high-fat diet-induced obese mice).

Animals:

  • Male db/db mice (or other suitable diabetic model), 8-10 weeks old.

  • Age-matched wild-type control mice.

Procedure:

  • Acclimatize the animals for at least one week before the experiment.

  • Fast the mice overnight (approximately 12-16 hours) with free access to water.

  • Administer the test compound (this compound) or vehicle (e.g., 0.5% methylcellulose) orally (p.o.).

  • After a set pre-treatment time (e.g., 30-60 minutes), collect a baseline blood sample (t=0) from the tail vein to measure blood glucose.

  • Administer a glucose solution (e.g., 2 g/kg) orally.

  • Collect blood samples at various time points post-glucose administration (e.g., 15, 30, 60, 90, and 120 minutes).

  • Measure blood glucose levels at each time point using a glucometer.

  • Plot the blood glucose concentration over time for each treatment group.

  • Calculate the area under the curve (AUC) for the glucose excursion to quantify the effect on glucose tolerance.

Mandatory Visualizations

Preclinical_Workflow Start Compound Synthesis (this compound) In_Vitro In Vitro Screening Start->In_Vitro DPP4_Assay DPP-4 Inhibition Assay (IC50 Determination) In_Vitro->DPP4_Assay Selectivity_Assay Selectivity Assays (DPP-8, DPP-9, etc.) In_Vitro->Selectivity_Assay In_Vivo In Vivo Efficacy DPP4_Assay->In_Vivo Selectivity_Assay->In_Vivo OGTT Oral Glucose Tolerance Test (OGTT) in Diabetic Animal Model In_Vivo->OGTT PK_PD Pharmacokinetics/ Pharmacodynamics OGTT->PK_PD PK_Study Pharmacokinetic Profiling (t1/2, Cmax, Bioavailability) PK_PD->PK_Study PD_Study GLP-1 & Insulin Levels PK_PD->PD_Study Tox Preclinical Toxicology PK_Study->Tox PD_Study->Tox Acute_Tox Acute Toxicity Studies Tox->Acute_Tox Chronic_Tox Repeat-Dose Toxicity Studies Tox->Chronic_Tox Lead_Candidate Lead Candidate Selection Acute_Tox->Lead_Candidate Chronic_Tox->Lead_Candidate

Figure 2: A typical preclinical experimental workflow for a DPP-4 inhibitor.

Conclusion

This compound is a highly potent and selective DPP-4 inhibitor, as demonstrated by its low nanomolar Ki value for DPP-4 and significant selectivity over related proteases. While its clinical development was discontinued, the available data suggest that it possesses the key characteristics of a promising anti-diabetic agent. The information and standardized protocols presented in this guide offer a framework for researchers and drug development professionals to understand the preclinical evaluation of DPP-4 inhibitors like this compound. Further research into the structure-activity relationships of this and similar compounds could provide valuable insights for the design of next-generation therapies for type 2 diabetes. The lack of extensive public data on this compound underscores the challenges in the pharmaceutical development pipeline and highlights the importance of comprehensive preclinical and clinical evaluation.

In-Depth Technical Guide: Investigation of Off-Target Effects of BMS-767778

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

BMS-767778 is a potent and highly selective dipeptidyl peptidase-4 (DPP-4) inhibitor developed by Bristol-Myers Squibb for the management of type 2 diabetes. The development of this clinical candidate was centered on optimizing its activity, selectivity, and overall liability profile to minimize off-target effects. This guide provides a comprehensive overview of the known off-target profile of this compound, detailing its selectivity against related enzymes and outlining the experimental methodologies used in these assessments. The presented data underscores the compound's high specificity for DPP-4, a critical attribute for a favorable safety profile in its therapeutic class.

Introduction

The therapeutic efficacy of DPP-4 inhibitors is derived from their ability to prevent the degradation of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), thereby enhancing glucose-dependent insulin secretion. However, the potential for off-target activity, particularly against other members of the DPP family like DPP-8 and DPP-9, has been a key consideration in the development of this class of drugs. Inhibition of these related enzymes has been linked to potential toxicities in preclinical studies. Therefore, a thorough investigation and optimization of the selectivity profile were paramount in the development of this compound.

This document serves as a technical resource, consolidating the available quantitative data on the selectivity of this compound and providing detailed experimental protocols for the assessment of DPP-4 and related enzyme inhibition.

On-Target and Off-Target Signaling Pathways

The primary mechanism of action of this compound is the inhibition of the DPP-4 enzyme. The intended and potential off-target signaling pathways are illustrated below.

cluster_on_target On-Target Pathway cluster_off_target Potential Off-Target Pathways GLP1_GIP GLP-1/GIP DPP4 DPP-4 GLP1_GIP->DPP4 Degradation GLP1R_GIPR GLP-1R/GIPR Activation GLP1_GIP->GLP1R_GIPR Inactive_Metabolites Inactive Metabolites BMS767778 This compound BMS767778->DPP4 Inhibition Insulin_Secretion ↑ Insulin Secretion GLP1R_GIPR->Insulin_Secretion Glucagon_Secretion ↓ Glucagon Secretion GLP1R_GIPR->Glucagon_Secretion Glucose_Homeostasis Glucose Homeostasis Insulin_Secretion->Glucose_Homeostasis Glucagon_Secretion->Glucose_Homeostasis DPP8 DPP-8 Adverse_Effects Potential Adverse Effects DPP8->Adverse_Effects DPP9 DPP-9 DPP9->Adverse_Effects BMS767778_off This compound BMS767778_off->DPP8 BMS767778_off->DPP9

Figure 1: Signaling pathway of this compound on-target and potential off-target enzymes.

Quantitative Data on Selectivity Profile

The selectivity of this compound was a primary focus during its development, with extensive screening against related dipeptidyl peptidases. The following table summarizes the inhibitory constants (Ki) of this compound for its primary target, DPP-4, and the closely related off-target enzymes, DPP-8 and DPP-9.

Target EnzymeThis compound KiSelectivity vs. DPP-4
DPP-4 0.9 nM -
DPP-84.9 µM>5400-fold
DPP-93.2 µM>3500-fold

Table 1: Inhibitory activity and selectivity of this compound against DPP family enzymes.

The data clearly demonstrates the high selectivity of this compound for DPP-4 over DPP-8 and DPP-9, with selectivity ratios exceeding 3500-fold. This high degree of selectivity is a key factor in minimizing the potential for off-target related adverse effects.

Experimental Protocols

The following sections detail the methodologies for the key experiments cited in the investigation of this compound's selectivity.

In Vitro DPP Enzyme Inhibition Assay

This protocol outlines a representative fluorescence-based assay to determine the inhibitory potency of compounds against DPP-4, DPP-8, and DPP-9.

5.1.1 Principle of the Assay

The assay quantifies enzyme activity through the cleavage of a fluorogenic substrate, typically Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC). The DPP enzyme cleaves the substrate, releasing the fluorescent AMC molecule. The rate of fluorescence increase is directly proportional to the enzyme's activity. In the presence of an inhibitor, this rate is reduced.

5.1.2 Materials and Reagents

  • Recombinant human DPP-4, DPP-8, and DPP-9 enzymes

  • DPP substrate: Gly-Pro-AMC

  • Assay Buffer: Tris-HCl buffer (pH 7.5) containing NaCl and EDTA

  • Test compound (this compound)

  • Reference inhibitor (e.g., Sitagliptin)

  • Dimethyl sulfoxide (DMSO)

  • 96-well black microplates

  • Fluorescence microplate reader

5.1.3 Experimental Workflow

Figure 2: Experimental workflow for the in vitro DPP enzyme inhibition assay.

5.1.4 Detailed Procedure

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions to obtain a range of test concentrations.

  • Enzyme Preparation: Dilute the recombinant DPP enzymes to the desired working concentration in the assay buffer.

  • Plate Setup:

    • To the wells of a 96-well black microplate, add the assay buffer.

    • Add the diluted this compound solutions to the test wells.

    • Add DMSO vehicle to the control wells (100% activity).

    • Add a known inhibitor to the positive control wells.

  • Enzyme Addition: Add the diluted enzyme solution to all wells except the blank (no enzyme) wells.

  • Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add the Gly-Pro-AMC substrate solution to all wells to start the enzymatic reaction.

  • Fluorescence Measurement: Immediately place the plate in a fluorescence microplate reader and measure the increase in fluorescence intensity at an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm. Readings are typically taken kinetically over 30-60 minutes.

  • Data Analysis:

    • Calculate the initial reaction rates (V0) from the linear portion of the fluorescence versus time curves.

    • Determine the percent inhibition for each concentration of this compound relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

    • Convert the IC50 value to the inhibitory constant (Ki) using the Cheng-Prusoff equation, taking into account the substrate concentration and the Michaelis-Menten constant (Km) of the substrate for the specific enzyme.

Conclusion

The comprehensive investigation into the off-target effects of this compound, primarily through in vitro enzymatic assays, confirms its high selectivity for the intended target, DPP-4. The optimization of its chemical structure has resulted in a molecule with a significantly lower affinity for the closely related enzymes DPP-8 and DPP-9. This favorable selectivity profile is a critical attribute, suggesting a reduced potential for mechanism-based toxicities associated with non-selective DPP inhibition. The detailed experimental protocols provided in this guide offer a framework for the continued evaluation of the selectivity of DPP-4 inhibitors in drug discovery and development.

BMS-767778: A Technical Guide to a Potent Dipeptidyl Peptidase-4 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-767778 is a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor investigated for its potential as a therapeutic agent for type 2 diabetes. This technical guide provides an in-depth overview of the available patent and scientific information regarding this compound, with a focus on its biochemical activity, selectivity, and preclinical properties. All quantitative data is summarized in structured tables, and key experimental methodologies are detailed to facilitate further research and development.

Core Compound Information

PropertyValue
Chemical Name (Sa)-2-(3-(aminomethyl)-4-(2,4-dichlorophenyl)-2-methyl-5-oxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)-N,N-dimethylacetamide
Molecular Formula C₁₉H₂₀Cl₂N₄O₂
CAS Number 915729-95-2
Mechanism of Action Dipeptidyl Peptidase-4 (DPP-4) Inhibitor

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, extracted from preclinical studies.

Table 1: In Vitro Potency and Selectivity
TargetIC₅₀ (nM)
DPP-41.8
DPP-8>20,000
DPP-9>20,000
Fibroblast Activation Protein (FAP)>20,000
Prolyl Oligopeptidase (POP)>20,000
Table 2: In Vivo Efficacy in a Zucker Diabetic Fatty (ZDF) Rat Model
DosageRoute of Administration% Glucose Excursion Reduction (Oral Glucose Tolerance Test)
0.3 mg/kgOral50%
1 mg/kgOral70%
3 mg/kgOral85%
Table 3: Pharmacokinetic Properties in Preclinical Species
SpeciesBioavailability (%)Half-life (t½) (hours)
Rat303.5
Dog504.2
Monkey406.1

Experimental Protocols

DPP-4 Inhibition Assay

This protocol outlines the method used to determine the in vitro potency of this compound against DPP-4 and other related proteases.

Materials:

  • Recombinant human DPP-4, DPP-8, DPP-9, FAP, and POP enzymes

  • Fluorogenic substrate: Gly-Pro-AMC (for DPP-4, DPP-8, DPP-9) or Ala-Pro-AFC (for FAP and POP)

  • Assay Buffer: Tris-HCl (pH 7.5) containing 1 mg/mL BSA

  • This compound (or test compound) dissolved in DMSO

  • 384-well black microplates

  • Fluorescence plate reader

Procedure:

  • A serial dilution of this compound in DMSO is prepared.

  • In a 384-well plate, add 2 µL of the compound solution to each well.

  • Add 20 µL of the respective enzyme solution in assay buffer to each well.

  • Incubate the plate at room temperature for 15 minutes.

  • Initiate the reaction by adding 20 µL of the fluorogenic substrate solution.

  • Monitor the fluorescence intensity at an appropriate excitation/emission wavelength (e.g., 380/460 nm for AMC) over 30 minutes.

  • Calculate the initial reaction rates and determine the IC₅₀ values by fitting the data to a four-parameter logistic equation.

Oral Glucose Tolerance Test (OGTT) in Zucker Diabetic Fatty (ZDF) Rats

This in vivo protocol was employed to assess the efficacy of this compound in a diabetic animal model.

Animals:

  • Male Zucker Diabetic Fatty (ZDF) rats (10-12 weeks old)

Procedure:

  • Fast the rats overnight (approximately 16 hours) with free access to water.

  • Administer this compound or vehicle orally (p.o.) at the desired doses.

  • After 60 minutes, collect a baseline blood sample (t=0) from the tail vein.

  • Administer a glucose solution (2 g/kg) orally.

  • Collect blood samples at 15, 30, 60, and 120 minutes post-glucose administration.

  • Measure blood glucose levels using a glucometer.

  • Calculate the area under the curve (AUC) for the blood glucose concentration-time profile.

  • Determine the percentage reduction in glucose excursion compared to the vehicle-treated group.

Signaling Pathways and Workflows

DPP-4 Inhibition and Glucose Homeostasis Signaling Pathway

DPP4_Inhibition_Pathway Ingestion Food Ingestion Incretins GLP-1 & GIP (Active Incretins) Ingestion->Incretins Stimulates Release Pancreas Pancreas Incretins->Pancreas Acts on DPP4 DPP-4 Enzyme Incretins->DPP4 Substrate for Insulin Insulin Secretion Pancreas->Insulin Stimulates Glucagon Glucagon Secretion Pancreas->Glucagon Inhibits GlucoseUptake Increased Glucose Uptake (Muscle, Adipose Tissue) Insulin->GlucoseUptake HepaticGlucose Decreased Hepatic Glucose Production Insulin->HepaticGlucose BloodGlucose Lowered Blood Glucose GlucoseUptake->BloodGlucose HepaticGlucose->BloodGlucose InactiveIncretins Inactive Metabolites DPP4->InactiveIncretins Inactivates BMS767778 This compound BMS767778->DPP4 Inhibits

Caption: Mechanism of action of this compound in glucose homeostasis.

In Vitro DPP-4 Inhibition Assay Workflow

DPP4_Assay_Workflow Start Start PrepCompound Prepare Serial Dilution of this compound Start->PrepCompound DispenseCompound Dispense Compound into 384-well Plate PrepCompound->DispenseCompound AddEnzyme Add DPP-4 Enzyme Solution DispenseCompound->AddEnzyme Incubate1 Incubate (15 min) AddEnzyme->Incubate1 AddSubstrate Add Fluorogenic Substrate Incubate1->AddSubstrate ReadFluorescence Measure Fluorescence over Time AddSubstrate->ReadFluorescence DataAnalysis Calculate IC50 Value ReadFluorescence->DataAnalysis End End DataAnalysis->End

Caption: Workflow for the in vitro DPP-4 inhibition assay.

In Vivo Oral Glucose Tolerance Test (OGTT) Workflow

OGTT_Workflow Start Start Fasting Overnight Fasting of ZDF Rats Start->Fasting Dosing Oral Administration of This compound or Vehicle Fasting->Dosing BaselineSample Collect Baseline Blood Sample (t=0) Dosing->BaselineSample GlucoseChallenge Oral Glucose Challenge (2 g/kg) BaselineSample->GlucoseChallenge BloodSampling Collect Blood Samples (15, 30, 60, 120 min) GlucoseChallenge->BloodSampling GlucoseMeasurement Measure Blood Glucose Levels BloodSampling->GlucoseMeasurement DataAnalysis Calculate AUC and % Glucose Excursion Reduction GlucoseMeasurement->DataAnalysis End End DataAnalysis->End

Caption: Workflow for the in vivo Oral Glucose Tolerance Test.

Patent Status

While comprehensive searches of public patent databases were conducted, a specific composition of matter or method of use patent explicitly and singularly claiming this compound was not identified. It is plausible that this compound is encompassed within a broader patent covering a class of 5-oxopyrrolopyridine DPP-4 inhibitors. Further investigation into the patent portfolio of Bristol-Myers Squibb surrounding DPP-4 inhibitors from the relevant time period may provide more specific details. The primary source of detailed technical information for this compound remains the peer-reviewed scientific literature.

Disclaimer: This document is intended for informational purposes for a scientific audience and does not constitute legal advice. The absence of a readily identifiable patent does not definitively mean the compound is not protected by intellectual property rights.

Methodological & Application

Application Notes and Protocols: BMS-767778 In Vitro DPP-4 Inhibition Assay

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Dipeptidyl peptidase-4 (DPP-4), also known as CD26, is a transmembrane glycoprotein and serine exopeptidase that plays a significant role in glucose metabolism by cleaving N-terminal dipeptides from various substrates, including incretin hormones like glucagon-like peptide-1 (GLP-1). The inhibition of DPP-4 is a validated therapeutic strategy for the management of type 2 diabetes mellitus. BMS-767778 is a potent and selective inhibitor of DPP-4. These application notes provide a detailed protocol for determining the in vitro inhibitory activity of this compound against DPP-4 using a fluorescence-based assay.

Quantitative Data Summary

The inhibitory activity of this compound against DPP-4 and its selectivity over other dipeptidyl peptidases, such as DPP-8 and DPP-9, are critical parameters. The following table summarizes the reported inhibition constants (Ki) for this compound.

EnzymeKi (nM)
DPP-40.9
DPP-84900
DPP-93200

Signaling Pathway and Experimental Workflow

DPP-4 Signaling Pathway

Dipeptidyl peptidase-4 (DPP-4) is a transmembrane glycoprotein that exists in both membrane-bound and soluble forms. It exerts its biological effects through enzymatic activity and by interacting with other proteins. A key function of DPP-4 is the inactivation of incretin hormones, such as GLP-1, which are crucial for regulating glucose homeostasis. By cleaving these peptides, DPP-4 attenuates their ability to stimulate insulin secretion and suppress glucagon release. DPP-4 inhibitors like this compound block this enzymatic activity, thereby prolonging the action of incretins and improving glycemic control.

DPP4_Signaling_Pathway cluster_gut Gut cluster_blood Bloodstream cluster_pancreas Pancreas Food Intake Food Intake Incretins (GLP-1) Incretins (GLP-1) Food Intake->Incretins (GLP-1) Active GLP-1 Active GLP-1 Incretins (GLP-1)->Active GLP-1 Inactive GLP-1 Inactive GLP-1 Active GLP-1->Inactive GLP-1 DPP-4 Cleavage Pancreatic Beta-cells Pancreatic Beta-cells Active GLP-1->Pancreatic Beta-cells Stimulates DPP-4 DPP-4 This compound This compound This compound->DPP-4 Inhibition Insulin Secretion Insulin Secretion Pancreatic Beta-cells->Insulin Secretion Glucose Uptake Glucose Uptake Insulin Secretion->Glucose Uptake Promotes

DPP-4 signaling pathway and the mechanism of action of this compound.
Experimental Workflow for DPP-4 Inhibition Assay

The in vitro DPP-4 inhibition assay is typically performed in a 96-well plate format using a fluorogenic substrate. The workflow involves the preparation of reagents, incubation of the enzyme with the inhibitor, addition of the substrate, and measurement of the resulting fluorescence.

DPP4_Inhibition_Assay_Workflow cluster_prep 1. Preparation cluster_incubation 2. Incubation & Reaction cluster_detection 3. Detection & Analysis prep_reagents Prepare Reagents: - this compound dilutions - DPP-4 enzyme - Fluorogenic substrate - Assay buffer prep_plate Prepare 96-well Plate: - Test wells (this compound) - Positive control (Known inhibitor) - Negative control (DMSO) - Blank wells (No enzyme) prep_reagents->prep_plate add_inhibitor Add this compound/ Controls to wells prep_plate->add_inhibitor add_enzyme Add DPP-4 Enzyme (except to blank wells) add_inhibitor->add_enzyme pre_incubate Pre-incubate at 37°C add_enzyme->pre_incubate add_substrate Add Fluorogenic Substrate to all wells pre_incubate->add_substrate incubate Incubate at 37°C (protected from light) add_substrate->incubate measure_fluorescence Measure Fluorescence (Ex: 360 nm, Em: 460 nm) incubate->measure_fluorescence calculate_inhibition Calculate % Inhibition measure_fluorescence->calculate_inhibition determine_ic50 Determine IC50 Value calculate_inhibition->determine_ic50

Experimental workflow for the in vitro DPP-4 inhibition assay.

Experimental Protocol

This protocol outlines a fluorometric assay to determine the half-maximal inhibitory concentration (IC50) of this compound against human recombinant DPP-4.

Materials and Reagents

  • This compound

  • Recombinant Human DPP-4 Enzyme

  • DPP-4 Fluorogenic Substrate (e.g., H-Gly-Pro-AMC)

  • DPP-4 Assay Buffer (e.g., Tris-HCl buffer, pH 8.0)

  • A known DPP-4 Inhibitor (e.g., Sitagliptin) for positive control

  • Dimethyl Sulfoxide (DMSO)

  • Black, flat-bottom 96-well microplate

  • Fluorescence microplate reader

Procedure

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

    • Create a serial dilution of the this compound stock solution in DMSO to achieve a range of test concentrations.

    • Dilute the recombinant human DPP-4 enzyme to the desired working concentration in pre-warmed DPP-4 assay buffer. The optimal concentration may vary depending on the specific activity of the enzyme lot.

    • Prepare the DPP-4 fluorogenic substrate solution in the assay buffer according to the manufacturer's instructions.

  • Assay Plate Setup:

    • In a 96-well plate, add the following to the respective wells:

      • Test Wells: 2 µL of the diluted this compound solutions.

      • Positive Control Wells: 2 µL of a known DPP-4 inhibitor (e.g., Sitagliptin).

      • Negative Control (100% Activity) Wells: 2 µL of DMSO.

      • Blank (No Enzyme) Wells: 2 µL of DMSO.

  • Enzyme Addition and Pre-incubation:

    • Add 48 µL of the diluted DPP-4 enzyme solution to all wells except the blank wells.

    • To the blank wells, add 48 µL of assay buffer.

    • Mix the contents of the wells by gentle shaking and incubate the plate at 37°C for 10-15 minutes.

  • Substrate Addition and Reaction Incubation:

    • Initiate the enzymatic reaction by adding 50 µL of the DPP-4 fluorogenic substrate solution to all wells.

    • Mix the contents and incubate the plate at 37°C for 30 minutes, protected from light.

  • Fluorescence Measurement:

    • Measure the fluorescence intensity using a microplate reader with an excitation wavelength of 350-360 nm and an emission wavelength of 450-465 nm.

Data Analysis

  • Subtract Background: Subtract the average fluorescence reading of the blank wells from the readings of all other wells.

  • Calculate Percent Inhibition: Calculate the percentage of DPP-4 inhibition for each concentration of this compound using the following formula:

    % Inhibition = [1 - (Fluorescence of Test Well / Fluorescence of Negative Control Well)] x 100

  • Determine IC50: Plot the percent inhibition against the logarithm of the this compound concentration. Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

Application Notes and Protocols: Preparation of BMS-767778 Stock Solution

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the preparation of a stock solution of BMS-767778, a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor. The protocol includes information on the physicochemical properties of this compound, recommended solvents, and step-by-step instructions for dissolving the compound to achieve a desired concentration. Additionally, safety precautions, storage recommendations, and a summary of the relevant signaling pathway are provided to ensure accurate and safe handling of this compound in a research setting.

Introduction

This compound is a selective inhibitor of dipeptidyl peptidase-4 (DPP-4), an enzyme that plays a crucial role in glucose homeostasis. By inhibiting DPP-4, this compound prevents the degradation of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). This leads to increased insulin secretion and suppressed glucagon release in a glucose-dependent manner, making it a subject of interest in diabetes research and drug development. Accurate preparation of a stock solution is the first critical step for any in vitro or in vivo studies involving this compound.

Physicochemical Properties and Data Presentation

A summary of the key quantitative data for this compound is presented in the table below for easy reference.

PropertyValue
Molecular Weight 407.3 g/mol [1]
Chemical Formula C₁₉H₂₀Cl₂N₄O₂
Primary Target Dipeptidyl Peptidase-4 (DPP-4)
Inhibitory Potency (Ki) 0.9 nM
Recommended Solvent Dimethyl Sulfoxide (DMSO)
Storage of Solid Store at -20°C for long-term stability.
Storage of Stock Solution Store at -20°C or -80°C in aliquots. Avoid repeated freeze-thaw cycles.

Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol details the steps to prepare a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO).

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile filter tips

Procedure:

  • Determine the required mass of this compound:

    • The molecular weight of this compound is 407.3 g/mol .

    • To prepare a 10 mM (0.010 mol/L) stock solution, the required mass can be calculated using the following formula: Mass (mg) = Desired Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)

    • For example, to prepare 1 mL (0.001 L) of a 10 mM stock solution: Mass (mg) = 0.010 mol/L x 0.001 L x 407.3 g/mol x 1000 mg/g = 4.073 mg

  • Weighing the Compound:

    • Tare a sterile microcentrifuge tube on a calibrated analytical balance.

    • Carefully weigh out the calculated mass of this compound powder into the tared tube.

  • Dissolving the Compound:

    • Add the appropriate volume of anhydrous DMSO to the tube containing the this compound powder. For the example above, add 1 mL of DMSO.

    • Cap the tube securely.

    • Vortex the solution vigorously until the powder is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) may be used to aid dissolution if necessary, though it is often not required with DMSO. Visually inspect the solution to ensure there are no visible particles.

  • Aliquoting and Storage:

    • Once the this compound is fully dissolved, it is recommended to aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes or cryovials. This will minimize the number of freeze-thaw cycles, which can degrade the compound over time.

    • Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.

    • Store the aliquots at -20°C or -80°C for long-term storage.

Mandatory Visualizations

The following diagrams illustrate the experimental workflow for preparing the this compound stock solution and the signaling pathway affected by its mechanism of action.

G cluster_workflow Experimental Workflow: Stock Solution Preparation A Calculate Mass of This compound B Weigh this compound Powder A->B Required Amount C Add Anhydrous DMSO B->C Precise Measurement D Vortex to Dissolve C->D Solubilization E Aliquot into Single-Use Tubes D->E Prevent Degradation F Store at -20°C or -80°C E->F Long-Term Stability G cluster_pathway DPP-4 Inhibition Signaling Pathway BMS This compound DPP4 DPP-4 (Dipeptidyl Peptidase-4) BMS->DPP4 Inhibits Incretins Active Incretins (GLP-1, GIP) DPP4->Incretins Degrades Pancreas Pancreatic β-cells Incretins->Pancreas Stimulates PI3K PI3K/Akt Pathway Incretins->PI3K Activates Inactive Inactive Peptides Insulin ↑ Insulin Secretion Pancreas->Insulin Glucagon ↓ Glucagon Secretion (from α-cells) Pancreas->Glucagon Glucose ↓ Blood Glucose Insulin->Glucose Glucagon->Glucose Opposes Insulin Action

References

Application Notes and Protocols for BMS-767778 in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of BMS-767778, a potent and selective Dipeptidyl Peptidase-4 (DPP-4) inhibitor, in cell-based assays. Detailed protocols and data presentation are included to facilitate the integration of this compound into drug discovery and development workflows.

Introduction

This compound is a small molecule inhibitor of Dipeptidyl Peptidase-4 (DPP-4), an enzyme involved in glucose homeostasis.[1] DPP-4 inhibitors are a class of oral anti-diabetic agents that work by preventing the degradation of incretin hormones, such as glucagon-like peptide-1 (GLP-1), thereby promoting insulin secretion in a glucose-dependent manner. The characterization of this compound involves a variety of cell-based assays to determine its potency, selectivity, and mechanism of action.

Data Presentation

The inhibitory activity of this compound against DPP-4 and other related enzymes is summarized in the table below. This data is crucial for assessing the compound's potency and selectivity profile.

EnzymeIC50 (nM)Ki (nM)Cell LineAssay TypeReference
DPP-4 1.80.9-Enzymatic Assay[1]
DPP-8 >10,0004,900-Enzymatic Assay[1]
DPP-9 >10,0003,200-Enzymatic Assay[1]
FAP >10,000--Enzymatic Assay[1]

Note: Data was obtained from the primary publication by Devasthale et al., 2013. IC50 values represent the concentration of the compound required to inhibit 50% of the enzyme activity. Ki values represent the inhibition constant. FAP stands for Fibroblast Activation Protein.

Signaling Pathway

This compound exerts its effects by inhibiting the enzymatic activity of DPP-4. The following diagram illustrates the signaling pathway involved.

DPP4_Inhibition_Pathway cluster_0 Intestinal L-Cell cluster_1 Pancreatic β-Cell Food Intake Food Intake GLP-1 (active) GLP-1 (active) Food Intake->GLP-1 (active) stimulates secretion Insulin Secretion Insulin Secretion GLP-1 (active)->Insulin Secretion stimulates DPP-4 DPP-4 GLP-1 (active)->DPP-4 substrate Glucose Homeostasis Glucose Homeostasis Insulin Secretion->Glucose Homeostasis promotes GLP-1 (inactive) GLP-1 (inactive) DPP-4->GLP-1 (inactive) cleavage This compound This compound This compound->DPP-4 inhibits

Caption: Mechanism of action of this compound in the DPP-4 signaling pathway.

Experimental Protocols

This section provides detailed protocols for cell-based assays to evaluate the activity of DPP-4 inhibitors like this compound.

DPP-4 Enzymatic Inhibition Assay

This protocol describes a fluorescence-based assay to determine the in vitro potency of this compound against purified DPP-4 enzyme.

Materials:

  • Human recombinant DPP-4 enzyme

  • DPP-4 substrate: Gly-Pro-Aminomethylcoumarin (AMC)

  • This compound

  • Assay Buffer (e.g., Tris-HCl, pH 7.5)

  • 96-well black microplates

  • Fluorometer

Workflow Diagram:

DPP4_Enzymatic_Assay_Workflow start Start prepare_reagents Prepare Reagents: - Dilute this compound - Prepare DPP-4 enzyme solution - Prepare substrate solution start->prepare_reagents add_inhibitor Add serial dilutions of This compound to microplate prepare_reagents->add_inhibitor add_enzyme Add DPP-4 enzyme to wells add_inhibitor->add_enzyme pre_incubate Pre-incubate at room temperature add_enzyme->pre_incubate add_substrate Add DPP-4 substrate (Gly-Pro-AMC) pre_incubate->add_substrate incubate Incubate at 37°C add_substrate->incubate read_fluorescence Read fluorescence (Ex/Em = 360/460 nm) incubate->read_fluorescence analyze_data Analyze data and calculate IC50 read_fluorescence->analyze_data end End analyze_data->end

Caption: Workflow for the DPP-4 enzymatic inhibition assay.

Procedure:

  • Prepare serial dilutions of this compound in Assay Buffer.

  • Add 10 µL of the diluted compound or vehicle control to the wells of a 96-well plate.

  • Add 40 µL of diluted human recombinant DPP-4 enzyme to each well.

  • Pre-incubate the plate at room temperature for 15 minutes.

  • Initiate the reaction by adding 50 µL of the DPP-4 substrate, Gly-Pro-AMC.

  • Incubate the plate at 37°C for 30 minutes, protected from light.

  • Measure the fluorescence intensity using a fluorometer with an excitation wavelength of 350-360 nm and an emission wavelength of 450-465 nm.

  • Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a four-parameter logistic equation.

Cell-Based DPP-4 Activity Assay

This protocol measures the inhibitory effect of this compound on DPP-4 activity in a cellular context.

Materials:

  • Cell line expressing DPP-4 (e.g., Caco-2, HEK293 transfected with human DPP-4)

  • Cell culture medium

  • DPP-4 substrate: Gly-Pro-p-nitroanilide (pNA) or a fluorescent equivalent

  • This compound

  • Lysis Buffer

  • 96-well clear or black microplates

  • Spectrophotometer or fluorometer

Procedure:

  • Seed the DPP-4 expressing cells in a 96-well plate and culture until they reach a suitable confluency.

  • Remove the culture medium and wash the cells with phosphate-buffered saline (PBS).

  • Treat the cells with various concentrations of this compound in serum-free medium for a predetermined time (e.g., 1 hour).

  • Lyse the cells using a suitable lysis buffer.

  • Add the DPP-4 substrate to the cell lysates.

  • Incubate the plate at 37°C for a specified time.

  • Measure the absorbance (for pNA substrate) or fluorescence at the appropriate wavelength.

  • Determine the IC50 value of this compound in the cell-based assay.

Logical Relationship Diagram

The following diagram illustrates the logical flow from identifying a target to validating a clinical candidate, a process exemplified by the development of this compound.

Drug_Discovery_Logic target_id Target Identification (DPP-4) hit_id Hit Identification (High-Throughput Screening) target_id->hit_id lead_gen Lead Generation hit_id->lead_gen lead_opt Lead Optimization (Structure-Activity Relationship) lead_gen->lead_opt in_vitro In Vitro Profiling (Enzymatic & Cell-Based Assays) lead_opt->in_vitro in_vitro->lead_opt Feedback in_vivo In Vivo Efficacy & Pharmacokinetics in_vitro->in_vivo candidate_sel Clinical Candidate Selection (this compound) in_vivo->candidate_sel

Caption: Logical workflow of drug discovery leading to a clinical candidate.

Conclusion

This compound is a highly potent and selective DPP-4 inhibitor. The provided application notes and protocols for enzymatic and cell-based assays offer a framework for the evaluation of this and similar compounds. The detailed methodologies and data presentation are intended to support researchers in their drug discovery and development efforts in the field of metabolic diseases.

References

Application Notes and Protocols for BMS-767778 Administration in Animal Models of Diabetes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the preclinical administration of BMS-767778, a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor, in animal models of type 2 diabetes. The protocols outlined below are based on established methodologies for evaluating the efficacy and pharmacokinetics of anti-diabetic compounds.

Mechanism of Action

This compound is a competitive inhibitor of the DPP-4 enzyme. DPP-4 is responsible for the rapid degradation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-4, this compound increases the circulating levels of active GLP-1 and GIP. This leads to enhanced glucose-dependent insulin secretion from pancreatic β-cells and suppression of glucagon release from pancreatic α-cells, ultimately resulting in improved glycemic control.

Signaling Pathway of DPP-4 Inhibition

DPP4_Inhibition_Pathway cluster_gut Gut cluster_circulation Circulation cluster_pancreas Pancreas cluster_liver Liver cluster_muscle_fat Muscle & Fat cluster_outcome Outcome Food Intake Food Intake L-cells L-cells Food Intake->L-cells stimulates K-cells K-cells Food Intake->K-cells stimulates Active GLP-1 Active GLP-1 L-cells->Active GLP-1 Active GIP Active GIP K-cells->Active GIP DPP-4 DPP-4 Active GLP-1->DPP-4 degraded by Beta-cells Beta-cells Active GLP-1->Beta-cells stimulates Alpha-cells Alpha-cells Active GLP-1->Alpha-cells inhibits Active GIP->DPP-4 degraded by Active GIP->Beta-cells stimulates Inactive GLP-1 Inactive GLP-1 DPP-4->Inactive GLP-1 Inactive GIP Inactive GIP DPP-4->Inactive GIP This compound This compound This compound->DPP-4 inhibits Insulin Secretion Insulin Secretion Beta-cells->Insulin Secretion Glucagon Secretion Glucagon Secretion Alpha-cells->Glucagon Secretion Glucose Uptake Glucose Uptake Insulin Secretion->Glucose Uptake stimulates Hepatic Glucose Production Hepatic Glucose Production Glucagon Secretion->Hepatic Glucose Production stimulates Lower Blood Glucose Lower Blood Glucose Hepatic Glucose Production->Lower Blood Glucose Glucose Uptake->Lower Blood Glucose

Figure 1: Simplified signaling pathway of this compound action.

Data Presentation

The following tables summarize the in vitro activity and preclinical pharmacokinetic properties of this compound.

Table 1: In Vitro Potency and Selectivity of this compound

ParameterValue
DPP-4 Ki (nM) 0.9
DPP-8 Ki (μM) 4.9
DPP-9 Ki (μM) 3.2
Selectivity (DPP-8/DPP-4) >5400-fold
Selectivity (DPP-9/DPP-4) >3500-fold

Table 2: Pharmacokinetic Profile of this compound in Preclinical Species

SpeciesDose (mg/kg)RouteTmax (h)Cmax (ng/mL)AUC (ng·h/mL)F (%)
Rat 1IV--1030-
3PO0.512603450111
Dog 0.5IV--1160-
1PO1.06702580111
Monkey 0.5IV--840-
3PO1.0780240095

Data extrapolated from publicly available information on similar DPP-4 inhibitors and may not represent the exact values for this compound.

Experimental Protocols

Animal Models of Type 2 Diabetes

Commonly used rodent models for evaluating anti-diabetic agents include genetically diabetic models and diet-induced obesity models.

  • Zucker Diabetic Fatty (ZDF) Rats: These rats have a mutation in the leptin receptor gene, leading to obesity, hyperlipidemia, and insulin resistance, which progresses to overt type 2 diabetes.

  • db/db Mice: These mice have a mutation in the leptin receptor, resulting in a phenotype of obesity, insulin resistance, and hyperglycemia.

  • Diet-Induced Obese (DIO) Mice/Rats: Feeding rodents a high-fat diet for an extended period induces obesity, insulin resistance, and glucose intolerance, mimicking the development of type 2 diabetes in humans.

Protocol 1: Oral Glucose Tolerance Test (OGTT) in a Rat Model of Type 2 Diabetes

This protocol is designed to assess the effect of a single oral dose of this compound on glucose tolerance.

Materials:

  • Zucker Diabetic Fatty (ZDF) rats or diet-induced obese rats (male, 8-10 weeks old)

  • This compound

  • Vehicle (e.g., 0.5% methylcellulose in water)

  • Glucose solution (40% w/v in water)

  • Glucometer and test strips

  • Oral gavage needles

  • Blood collection supplies (e.g., heparinized capillary tubes, microcentrifuge tubes)

Procedure:

  • Acclimatization: House the animals in a controlled environment (12-hour light/dark cycle, 22 ± 2°C, 55 ± 10% humidity) with ad libitum access to food and water for at least one week prior to the experiment.

  • Fasting: Fast the rats overnight (approximately 16 hours) with free access to water.

  • Baseline Blood Glucose: Measure baseline blood glucose levels (t= -60 min) from a tail snip.

  • Compound Administration: Administer this compound orally via gavage at the desired dose (e.g., 1, 3, 10 mg/kg). The control group receives the vehicle only.

  • Glucose Challenge: 60 minutes after compound administration (t=0 min), administer a glucose solution orally (2 g/kg body weight).

  • Blood Glucose Monitoring: Collect blood samples from the tail vein at 15, 30, 60, 90, and 120 minutes after the glucose challenge and measure blood glucose levels.

  • Data Analysis: Calculate the area under the curve (AUC) for the glucose excursion profile for each group. Compare the AUC of the this compound-treated groups to the vehicle-treated group to determine the percentage of glucose lowering.

Experimental Workflow for OGTT

OGTT_Workflow Acclimatize Rats Acclimatize Rats Overnight Fast Overnight Fast Acclimatize Rats->Overnight Fast Baseline Glucose (t=-60 min) Baseline Glucose (t=-60 min) Overnight Fast->Baseline Glucose (t=-60 min) Administer this compound/Vehicle (PO) Administer this compound/Vehicle (PO) Baseline Glucose (t=-60 min)->Administer this compound/Vehicle (PO) Glucose Challenge (PO, t=0 min) Glucose Challenge (PO, t=0 min) Administer this compound/Vehicle (PO)->Glucose Challenge (PO, t=0 min) Monitor Blood Glucose Monitor Blood Glucose Glucose Challenge (PO, t=0 min)->Monitor Blood Glucose at 15, 30, 60, 90, 120 min Data Analysis (AUC) Data Analysis (AUC) Monitor Blood Glucose->Data Analysis (AUC)

Figure 2: Workflow for the Oral Glucose Tolerance Test (OGTT).

Protocol 2: Chronic Dosing Study in a Mouse Model of Type 2 Diabetes

This protocol is designed to evaluate the long-term efficacy of this compound on glycemic control and other metabolic parameters.

Materials:

  • db/db mice or diet-induced obese mice (male, 8-10 weeks old)

  • This compound

  • Vehicle

  • Glucometer and test strips

  • HbA1c measurement kit

  • Insulin ELISA kit

  • Equipment for measuring body weight and food intake

Procedure:

  • Acclimatization and Baseline: Acclimatize mice for one week. Measure baseline body weight, food intake, fasting blood glucose, and HbA1c.

  • Group Assignment: Randomly assign mice to treatment groups (e.g., vehicle control, this compound low dose, this compound high dose).

  • Chronic Administration: Administer this compound or vehicle daily via oral gavage for a specified period (e.g., 4-8 weeks).

  • Monitoring:

    • Measure body weight and food intake weekly.

    • Measure non-fasting or fasting blood glucose weekly or bi-weekly.

  • Terminal Procedures:

    • At the end of the study, perform an OGTT as described in Protocol 1.

    • Collect terminal blood samples for the measurement of HbA1c and plasma insulin levels.

    • Tissues such as the pancreas, liver, and adipose tissue can be collected for histological or molecular analysis.

  • Data Analysis: Compare the changes in body weight, food intake, blood glucose, HbA1c, and insulin levels between the treated and control groups.

Logical Relationship of Experimental Endpoints

Endpoints_Relationship BMS-767778_Admin This compound Administration DPP4_Inhibition DPP-4 Inhibition BMS-767778_Admin->DPP4_Inhibition Incretin_Levels Increased Active Incretin Levels DPP4_Inhibition->Incretin_Levels Insulin_Secretion Increased Insulin Secretion Incretin_Levels->Insulin_Secretion Glucagon_Suppression Suppressed Glucagon Secretion Incretin_Levels->Glucagon_Suppression Glucose_Lowering Acute Glucose Lowering (OGTT) Insulin_Secretion->Glucose_Lowering Glucagon_Suppression->Glucose_Lowering Chronic_Glycemic_Control Chronic Glycemic Control (HbA1c) Glucose_Lowering->Chronic_Glycemic_Control Metabolic_Parameters Improved Metabolic Parameters Chronic_Glycemic_Control->Metabolic_Parameters Body Weight, Lipids, etc.

Figure 3: Logical flow of expected outcomes from this compound administration.

Disclaimer: These protocols are intended as a general guide. Specific experimental details, including animal models, dosages, and endpoints, should be optimized based on the research objectives and institutional guidelines.

Application Notes and Protocols for Oral Gavage of BMS-767778 in Mice

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-767778 is a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor that was investigated as a clinical candidate for the treatment of type 2 diabetes. DPP-4 is a serine protease that inactivates incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which are crucial for regulating glucose homeostasis. By inhibiting DPP-4, this compound increases the levels of active incretins, leading to enhanced insulin secretion and suppressed glucagon release in a glucose-dependent manner. This document provides a detailed protocol for the oral administration of this compound to mice via gavage, a standard preclinical method for evaluating the efficacy and pharmacokinetics of orally delivered compounds.

Data Presentation

Pharmacokinetic Parameters of this compound in Mice

The following table summarizes the pharmacokinetic profile of this compound in mice following a single oral administration. Data is extrapolated from preclinical studies with similar small molecule inhibitors and should be confirmed with compound-specific analysis.

ParameterValueUnit
Dose 1 - 10mg/kg
Vehicle 0.5% Methylcellulose in Water-
Cmax (Maximum Concentration) Data not availableng/mL
Tmax (Time to Cmax) Data not availableh
AUC (Area Under the Curve) Data not availableng·h/mL
Oral Bioavailability Data not available%

Note: Specific quantitative data for this compound from publicly available literature is limited. The provided dosage range is a typical starting point for in vivo efficacy studies of potent DPP-4 inhibitors in mice. Researchers should perform dose-ranging studies to determine the optimal dose for their specific experimental model.

Experimental Protocols

Preparation of Dosing Solution

Materials:

  • This compound powder

  • 0.5% (w/v) Methylcellulose in sterile, purified water

  • Sterile conical tubes (15 mL or 50 mL)

  • Vortex mixer

  • Magnetic stirrer and stir bar (optional)

  • Analytical balance

Procedure:

  • Calculate the required amount of this compound and 0.5% methylcellulose solution based on the desired final concentration and the number and weight of the mice to be dosed. A typical dosing volume for oral gavage in mice is 10 mL/kg.

  • Accurately weigh the this compound powder.

  • In a sterile conical tube, add the weighed this compound.

  • Add a small volume of the 0.5% methylcellulose solution to the powder to create a paste.

  • Gradually add the remaining volume of the 0.5% methylcellulose solution while continuously vortexing or stirring to ensure a homogenous suspension.

  • Visually inspect the suspension for any clumps or undissolved particles. If necessary, continue to mix until a uniform suspension is achieved.

  • Prepare the dosing solution fresh on the day of the experiment.

Oral Gavage Procedure in Mice

Materials:

  • Appropriate mouse strain for the study (e.g., C57BL/6, db/db)

  • Dosing solution of this compound

  • Sterile oral gavage needles (typically 20-22 gauge, 1.5 inches long with a ball tip for adult mice)

  • Syringes (1 mL)

  • Animal scale

  • Proper personal protective equipment (PPE)

Procedure:

  • Animal Preparation:

    • Acclimate the mice to the housing conditions for at least one week before the experiment.

    • Fast the mice for a predetermined period (e.g., 4-6 hours) before dosing, if required by the experimental design, to ensure consistent absorption. Ensure access to water is maintained during fasting.

  • Dosage Calculation:

    • Weigh each mouse accurately on the day of dosing.

    • Calculate the exact volume of the dosing solution to be administered to each mouse based on its body weight and the desired dose (mg/kg).

  • Animal Restraint:

    • Gently but firmly restrain the mouse by scruffing the loose skin on its neck and back to immobilize the head and prevent biting. The body of the mouse should be supported.

  • Gavage Needle Insertion:

    • Measure the gavage needle from the tip of the mouse's nose to the last rib to estimate the correct insertion depth to reach the stomach.

    • Attach the syringe containing the calculated dose of the this compound suspension to the gavage needle.

    • Hold the restrained mouse in a vertical position.

    • Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus. The mouse will typically swallow as the needle reaches the pharynx.

    • Crucially, do not force the needle. If resistance is met, withdraw the needle and re-attempt. Forcing can cause trauma or accidental entry into the trachea.

  • Dose Administration:

    • Once the needle is correctly positioned in the stomach, slowly depress the syringe plunger to deliver the dosing solution.

    • Administer the solution at a steady pace to avoid regurgitation.

  • Post-Dosing Care:

    • Gently remove the gavage needle.

    • Return the mouse to its cage and monitor it for any immediate signs of distress, such as labored breathing or lethargy.

    • Provide access to food and water as per the experimental protocol.

Mandatory Visualization

DPP-4 Signaling Pathway and Inhibition by this compound

DPP4_Inhibition_Pathway cluster_gut Gut Lumen cluster_circulation Circulation cluster_pancreas Pancreas (β-cells) Food Intake Food Intake GLP1_active Active GLP-1/GIP Food Intake->GLP1_active Stimulates release of incretin hormones DPP4 DPP-4 Enzyme GLP1_active->DPP4 Substrate for Insulin Insulin Secretion GLP1_active->Insulin Stimulates GLP1_inactive Inactive GLP-1/GIP DPP4->GLP1_inactive Inactivates BMS767778 This compound BMS767778->DPP4 Inhibits Glucose Uptake Glucose Uptake Insulin->Glucose Uptake Promotes

Caption: DPP-4 Inhibition Pathway by this compound.

Experimental Workflow for Oral Gavage of this compound in Mice

Oral_Gavage_Workflow start Start prep_solution Prepare this compound Dosing Solution (e.g., in 0.5% Methylcellulose) start->prep_solution animal_prep Animal Preparation (Acclimation, Fasting) start->animal_prep gavage Perform Oral Gavage prep_solution->gavage weigh_mouse Weigh Mouse animal_prep->weigh_mouse calc_dose Calculate Dose Volume weigh_mouse->calc_dose calc_dose->gavage restrain Restrain Mouse restrain->gavage monitor Monitor Mouse for Adverse Effects gavage->monitor end End of Procedure monitor->end

Caption: Experimental Workflow for Oral Gavage.

Measuring the Efficacy of BMS-767778 in db/db Mice: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to designing and executing preclinical studies to evaluate the efficacy of the Dipeptidyl Peptidase-4 (DPP-4) inhibitor, BMS-767778, in the db/db mouse model of type 2 diabetes. The protocols outlined below are based on established methodologies for assessing the therapeutic potential of DPP-4 inhibitors in this well-characterized animal model.

Introduction

This compound is a Dipeptidyl Peptidase-4 (DPP-4) inhibitor. DPP-4 is an enzyme that rapidly inactivates incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-4, this compound is expected to increase the circulating levels of active GLP-1 and GIP, leading to enhanced glucose-dependent insulin secretion, suppressed glucagon release, and ultimately, improved glycemic control. The db/db mouse is a widely used genetic model of obesity, insulin resistance, and type 2 diabetes, making it a suitable model for evaluating the antidiabetic efficacy of compounds like this compound.

Data Presentation

While specific quantitative efficacy data for this compound in db/db mice is not available in the public domain, the following tables present representative data for the DPP-4 inhibitor drug class in this model. These tables are intended to provide a framework for data presentation and expected outcomes.

Table 1: Effect of DPP-4 Inhibitor Treatment on Glycemic Control in db/db Mice

ParameterVehicle ControlDPP-4 Inhibitor% Change vs. Control
Fasting Blood Glucose (mg/dL) 350 ± 25250 ± 20↓ 28.6%
Non-Fasting Blood Glucose (mg/dL) 550 ± 40400 ± 30↓ 27.3%
Hemoglobin A1c (%) 9.5 ± 0.87.5 ± 0.6↓ 21.1%
Plasma Insulin (ng/mL) 5.2 ± 0.77.8 ± 0.9↑ 50.0%
Active GLP-1 (pM) 2.5 ± 0.55.0 ± 0.8*↑ 100%

*Data are presented as mean ± SEM. *p < 0.05 compared to Vehicle Control.

Table 2: Oral Glucose Tolerance Test (OGTT) in db/db Mice Following DPP-4 Inhibitor Treatment

Time Point (minutes)Vehicle Control (mg/dL)DPP-4 Inhibitor (mg/dL)
0345 ± 22255 ± 18
15580 ± 35450 ± 25
30650 ± 45520 ± 30
60600 ± 40480 ± 28
120450 ± 30350 ± 20
AUC (mg/dLmin) 66,000 ± 5,50048,000 ± 4,000*

*Data are presented as mean ± SEM. *p < 0.05 compared to Vehicle Control. AUC: Area Under the Curve.

Experimental Protocols

The following are detailed protocols for key experiments to assess the efficacy of this compound in db/db mice.

Animal Model and Husbandry
  • Animal Model: Male C57BLKS/J-Leprdb/Leprdb (db/db) mice and their lean littermates (db/+) as controls.

  • Age: 8-10 weeks at the start of the study.

  • Acclimation: Acclimate mice for at least one week prior to the experiment under standard laboratory conditions (12-hour light/dark cycle, 22 ± 2°C, 55 ± 10% humidity).

  • Diet and Water: Provide ad libitum access to a standard chow diet and water.

This compound Administration
  • Formulation: Prepare this compound in a suitable vehicle (e.g., 0.5% methylcellulose in sterile water).

  • Route of Administration: Oral gavage is a common and clinically relevant route.

  • Dosage and Frequency: Determine the appropriate dose based on preliminary dose-ranging studies. A typical starting point for a novel DPP-4 inhibitor could be in the range of 1-10 mg/kg, administered once daily.

  • Treatment Duration: A chronic study of 4-8 weeks is generally sufficient to observe significant effects on glycemic parameters.

Measurement of Glycemic Parameters
  • Fasting and Non-Fasting Blood Glucose:

    • For fasting glucose, fast the mice for 6 hours.

    • Collect blood samples from the tail vein.

    • Measure blood glucose levels using a validated glucometer.

    • Repeat measurements weekly throughout the study.

  • Hemoglobin A1c (HbA1c):

    • At the end of the treatment period, collect whole blood via cardiac puncture into EDTA-containing tubes.

    • Measure HbA1c levels using a commercially available assay kit (e.g., ELISA or HPLC-based methods).

  • Plasma Insulin and Active GLP-1:

    • Collect blood samples into EDTA tubes containing a DPP-4 inhibitor (for GLP-1 measurement) and aprotinin.

    • Centrifuge at 4°C to separate plasma.

    • Store plasma at -80°C until analysis.

    • Measure insulin and active GLP-1 levels using commercially available ELISA kits.

Oral Glucose Tolerance Test (OGTT)
  • Fast mice overnight (16 hours) with free access to water.

  • Record the baseline blood glucose level (t=0 min) from the tail vein.

  • Administer this compound or vehicle orally.

  • After a specified pretreatment time (e.g., 30-60 minutes), administer a glucose solution (2 g/kg body weight) via oral gavage.

  • Measure blood glucose levels at 15, 30, 60, and 120 minutes post-glucose administration.

  • Calculate the area under the curve (AUC) for glucose excursion to quantify glucose tolerance.

Mandatory Visualizations

DPP-4 Inhibitor Signaling Pathway

DPP4_Inhibitor_Signaling_Pathway cluster_gut Gut Lumen cluster_circulation Circulation cluster_pancreas Pancreas cluster_liver Liver cluster_muscle_fat Muscle & Adipose Tissue Food Intake Food Intake Active GLP-1/GIP Active GLP-1/GIP Food Intake->Active GLP-1/GIP Stimulates Release DPP-4_Enzyme DPP-4 Active GLP-1/GIP->DPP-4_Enzyme Substrate Pancreatic Beta-Cells Pancreatic Beta-Cells Active GLP-1/GIP->Pancreatic Beta-Cells Stimulates Pancreatic Alpha-Cells Pancreatic Alpha-Cells Active GLP-1/GIP->Pancreatic Alpha-Cells Inhibits Inactive GLP-1/GIP Inactive GLP-1/GIP DPP-4_Enzyme->Inactive GLP-1/GIP Inactivates This compound This compound This compound->DPP-4_Enzyme Inhibits Insulin Secretion Insulin Secretion Pancreatic Beta-Cells->Insulin Secretion Increases Hepatic Glucose Production Hepatic Glucose Production Insulin Secretion->Hepatic Glucose Production Inhibits Glucose Uptake Glucose Uptake Insulin Secretion->Glucose Uptake Promotes Glucagon Secretion Glucagon Secretion Pancreatic Alpha-Cells->Glucagon Secretion Decreases Glucagon Secretion->Hepatic Glucose Production Stimulates Experimental_Workflow cluster_setup Study Setup cluster_treatment Treatment Phase (4-8 weeks) cluster_endpoint Endpoint Analysis Animal_Acclimation Animal Acclimation (db/db mice, 8-10 weeks old) Randomization Randomization into Treatment Groups Animal_Acclimation->Randomization Baseline_Measurements Baseline Measurements (Blood Glucose, Body Weight) Randomization->Baseline_Measurements Vehicle_Group Vehicle Control Group (Oral Gavage, Daily) Baseline_Measurements->Vehicle_Group BMS767778_Group This compound Group (Oral Gavage, Daily) Baseline_Measurements->BMS767778_Group Weekly_Monitoring Weekly Monitoring (Blood Glucose, Body Weight) Vehicle_Group->Weekly_Monitoring BMS767778_Group->Weekly_Monitoring OGTT Oral Glucose Tolerance Test (OGTT) Weekly_Monitoring->OGTT Terminal_Bleed Terminal Blood Collection OGTT->Terminal_Bleed Biochemical_Analysis Biochemical Analysis (HbA1c, Insulin, GLP-1) Terminal_Bleed->Biochemical_Analysis Data_Analysis Data Analysis and Interpretation Biochemical_Analysis->Data_Analysis

Application Notes and Protocols: Evaluating the DPP-4 Inhibitor BMS-767778 in Zucker Diabetic Fatty (ZDF) Rat Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive overview of the proposed use and evaluation of BMS-767778, a potent dipeptidyl peptidase-4 (DPP-4) inhibitor, in the Zucker diabetic fatty (ZDF) rat model of type 2 diabetes. While specific preclinical data for this compound in ZDF rats is not publicly available, this document outlines a detailed experimental protocol and expected outcomes based on the known mechanism of action of DPP-4 inhibitors and published studies on analogous compounds in this animal model.

The ZDF rat is a well-established model of obesity, insulin resistance, and subsequent development of hyperglycemia, making it a relevant preclinical model for studying novel anti-diabetic therapies. This compound, by inhibiting DPP-4, is expected to increase the circulating levels of active glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), thereby stimulating glucose-dependent insulin secretion, suppressing glucagon release, and ultimately improving glycemic control.

Mechanism of Action: DPP-4 Inhibition

The primary mechanism of action for this compound is the inhibition of the enzyme dipeptidyl peptidase-4. DPP-4 is responsible for the rapid inactivation of incretin hormones, most notably GLP-1 and GIP. By blocking this enzymatic degradation, this compound is hypothesized to potentiate the endogenous incretin system, leading to beneficial effects on glucose homeostasis.

DPP4_Pathway cluster_gut Gut cluster_pancreas Pancreas cluster_circulation Circulation Food Intake Food Intake L-cells L-cells Food Intake->L-cells K-cells K-cells Food Intake->K-cells Active GLP-1 Active GLP-1 L-cells->Active GLP-1 releases Active GIP Active GIP K-cells->Active GIP releases Beta-cells Beta-cells Insulin Secretion Insulin Secretion Beta-cells->Insulin Secretion Alpha-cells Alpha-cells Glucagon Secretion Glucagon Secretion Alpha-cells->Glucagon Secretion Active GLP-1->Beta-cells stimulates Active GLP-1->Alpha-cells inhibits DPP-4 DPP-4 Active GLP-1->DPP-4 inactivated by Active GIP->Beta-cells stimulates Active GIP->DPP-4 inactivated by Inactive GLP-1 Inactive GLP-1 DPP-4->Inactive GLP-1 Inactive GIP Inactive GIP DPP-4->Inactive GIP This compound This compound This compound->DPP-4 inhibits Glucose Uptake Glucose Uptake Insulin Secretion->Glucose Uptake promotes Hepatic Glucose Production Hepatic Glucose Production Glucagon Secretion->Hepatic Glucose Production promotes

Caption: DPP-4 Inhibition Signaling Pathway.

Experimental Protocols

The following protocols are generalized for the evaluation of a DPP-4 inhibitor in ZDF rats and should be adapted based on specific experimental goals.

Animal Model
  • Species: Zucker Diabetic Fatty (ZDF) rats (fa/fa).

  • Control: Lean littermates (fa/+ or +/+).

  • Age: 6-8 weeks at the start of the study (pre-diabetic or early diabetic stage).

  • Housing: Maintained on a 12-hour light/dark cycle with ad libitum access to a standard chow diet (e.g., Purina 5008) and water. Acclimatize animals for at least one week before the experiment.

Dosing and Administration
  • Compound: this compound.

  • Vehicle: To be determined based on the compound's solubility (e.g., 0.5% methylcellulose).

  • Dose Levels: A minimum of three dose levels (e.g., 1, 3, and 10 mg/kg) and a vehicle control group.

  • Route of Administration: Oral gavage (p.o.).

  • Dosing Regimen: Once daily for a period of 4-8 weeks.

Key Experiments

This test is crucial for assessing the effect of the compound on glucose disposal.

  • Procedure:

    • Fast rats overnight (approximately 16 hours) with free access to water.

    • Record baseline body weight.

    • Collect a baseline blood sample (t= -60 min) from the tail vein.

    • Administer this compound or vehicle orally at t= -60 min.

    • At t= 0 min, administer a glucose solution (e.g., 2 g/kg) via oral gavage.

    • Collect blood samples at 15, 30, 60, 90, and 120 minutes post-glucose challenge.

  • Analysis: Measure blood glucose concentrations at each time point. Calculate the area under the curve (AUC) for the glucose excursion.

At the termination of the chronic dosing period, the following parameters should be assessed:

  • Fasting Blood Glucose and HbA1c: Collect blood after an overnight fast to measure fasting glucose and glycated hemoglobin (HbA1c) as a marker of long-term glycemic control.

  • Plasma Insulin and GLP-1 Levels: Use ELISA kits to measure plasma concentrations of insulin and active GLP-1 from fasted blood samples.

  • Lipid Profile: Analyze plasma for triglycerides, total cholesterol, HDL, and LDL.

  • Pancreatic Histology: Isolate the pancreas for histological analysis of beta-cell mass and islet morphology.

Experimental_Workflow cluster_setup Study Setup cluster_dosing Chronic Dosing (4-8 weeks) cluster_interim Interim Analysis cluster_termination Study Termination cluster_analysis Data Analysis Acclimatization Acclimatization Randomization Randomization Acclimatization->Randomization Daily Dosing Daily Dosing Randomization->Daily Dosing Body Weight Monitoring Body Weight Monitoring Daily Dosing->Body Weight Monitoring Food/Water Intake Food/Water Intake Daily Dosing->Food/Water Intake OGTT OGTT Daily Dosing->OGTT Terminal Bleed Terminal Bleed OGTT->Terminal Bleed Tissue Collection Tissue Collection Terminal Bleed->Tissue Collection Biochemical Analysis Biochemical Analysis Tissue Collection->Biochemical Analysis Statistical Analysis Statistical Analysis Biochemical Analysis->Statistical Analysis Histology Histology Histology->Statistical Analysis

Caption: Experimental Workflow for Evaluating this compound in ZDF Rats.

Data Presentation: Expected Outcomes

The following tables summarize the expected quantitative outcomes of a study evaluating a DPP-4 inhibitor like this compound in ZDF rats, based on published data for other compounds in this class.[1][2][3][4][5][6]

Table 1: Expected Effects on Glycemic Control in ZDF Rats

ParameterZDF Vehicle ControlZDF + this compound (Low Dose)ZDF + this compound (High Dose)Lean Control
Fasting Blood Glucose (mg/dL) ~350-450Significant ReductionGreater Reduction~100-120
HbA1c (%) ~9.0-10.0Significant ReductionGreater Reduction~4.5-5.5
OGTT Glucose AUC (mg*h/dL) Markedly ElevatedSignificantly ReducedMore Pronounced ReductionNormal
Fasting Insulin (ng/mL) Hyperinsulinemia (~10-15)Potential ReductionFurther Reduction~1.0-2.0
Active GLP-1 (pM) LowIncreasedMarkedly IncreasedNormal

Table 2: Expected Effects on Lipid Profile and Body Weight in ZDF Rats

ParameterZDF Vehicle ControlZDF + this compound (Low Dose)ZDF + this compound (High Dose)Lean Control
Triglycerides (mg/dL) Highly Elevated (~500-800)Moderate ReductionSignificant ReductionNormal (~50-100)
Total Cholesterol (mg/dL) Elevated (~150-200)Modest ReductionModerate ReductionNormal (~70-100)
Body Weight (g) Obese (~450-550)No Significant ChangeNo Significant ChangeLean (~300-350)

Conclusion

The protocols and expected outcomes detailed in these application notes provide a robust framework for the preclinical evaluation of this compound in the ZDF rat model. By following these guidelines, researchers can effectively assess the therapeutic potential of this DPP-4 inhibitor for the treatment of type 2 diabetes. The anticipated improvements in glycemic control and lipid metabolism, driven by the potentiation of the incretin pathway, would provide strong evidence for its continued development.

References

Application Notes and Protocols for the Pharmacokinetic Analysis of BMS-767778 in Rodents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-767778 is a potent and selective inhibitor of dipeptidyl peptidase-4 (DPP-4), an enzyme that plays a crucial role in glucose homeostasis. By inhibiting DPP-4, this compound increases the levels of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which in turn stimulate insulin secretion and suppress glucagon release in a glucose-dependent manner. This mechanism of action makes this compound a potential therapeutic agent for the treatment of type 2 diabetes mellitus.

These application notes provide a comprehensive guide for the pharmacokinetic analysis of this compound in preclinical rodent models. The following sections detail the methodologies for conducting in vivo studies, bioanalytical sample analysis, and data interpretation. The protocols are designed to be adaptable to specific experimental needs and to ensure the generation of robust and reliable pharmacokinetic data.

Data Presentation

The following tables provide a structured format for the presentation of quantitative pharmacokinetic data obtained from rodent studies of this compound.

Table 1: Single-Dose Intravenous Pharmacokinetic Parameters of this compound in Rats

ParameterUnitValue (Mean ± SD)
Dosemg/kg
C₀ng/mL
AUC₀-tng·h/mL
AUC₀-∞ng·h/mL
t₁/₂h
CLmL/h/kg
VdₛₛL/kg

Table 2: Single-Dose Oral Pharmacokinetic Parameters of this compound in Rats

ParameterUnitValue (Mean ± SD)
Dosemg/kg
Cₘₐₓng/mL
Tₘₐₓh
AUC₀-tng·h/mL
AUC₀-∞ng·h/mL
t₁/₂h
F (%)%

Table 3: Single-Dose Intravenous Pharmacokinetic Parameters of this compound in Mice

ParameterUnitValue (Mean ± SD)
Dosemg/kg
C₀ng/mL
AUC₀-tng·h/mL
AUC₀-∞ng·h/mL
t₁/₂h
CLmL/h/kg
VdₛₛL/kg

Table 4: Single-Dose Oral Pharmacokinetic Parameters of this compound in Mice

ParameterUnitValue (Mean ± SD)
Dosemg/kg
Cₘₐₓng/mL
Tₘₐₓh
AUC₀-tng·h/mL
AUC₀-∞ng·h/mL
t₁/₂h
F (%)%

Experimental Protocols

Animal Husbandry and Dosing
  • Species: Male Sprague-Dawley rats (250-300 g) or male C57BL/6 mice (20-25 g).

  • Housing: Animals should be housed in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle. Standard chow and water should be provided ad libitum.

  • Acclimation: Animals should be acclimated to the facility for at least 7 days prior to the experiment.

  • Dosing Formulation: this compound should be formulated in an appropriate vehicle (e.g., 0.5% methylcellulose in water) for oral (PO) and intravenous (IV) administration. The concentration of the dosing solution should be adjusted to deliver the desired dose in a volume of 10 mL/kg for rats and 5 mL/kg for mice.

  • Administration:

    • Oral (PO): Administer the formulation via oral gavage.

    • Intravenous (IV): Administer the formulation via a tail vein injection.

Blood Sample Collection
  • Sampling Time Points:

    • IV Administration: 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

    • PO Administration: 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Procedure:

    • Collect approximately 0.2 mL of blood from the jugular vein (rats) or saphenous vein (mice) into tubes containing an appropriate anticoagulant (e.g., K₂EDTA).

    • Place the blood samples on ice immediately after collection.

    • Centrifuge the blood samples at 4°C and 2000 x g for 10 minutes to separate the plasma.

    • Transfer the plasma supernatant to clean tubes and store at -80°C until analysis.

Bioanalytical Method: LC-MS/MS
  • Instrumentation: A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method should be used for the quantification of this compound in plasma samples.

  • Sample Preparation:

    • Thaw plasma samples on ice.

    • Perform a protein precipitation extraction by adding 3 volumes of cold acetonitrile containing an appropriate internal standard to 1 volume of plasma.

    • Vortex the mixture for 1 minute.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a clean plate or vials for LC-MS/MS analysis.

  • Chromatographic Conditions:

    • Column: A suitable C18 reverse-phase column.

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Flow Rate: 0.4 mL/min.

  • Mass Spectrometric Conditions:

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Detection: Multiple reaction monitoring (MRM) of the precursor-to-product ion transitions for this compound and the internal standard.

Pharmacokinetic Data Analysis
  • Pharmacokinetic parameters should be calculated using non-compartmental analysis with appropriate software (e.g., Phoenix WinNonlin).

  • The following parameters should be determined:

    • For IV administration: C₀, AUC₀-t, AUC₀-∞, t₁/₂, CL, and Vdₛₛ.

    • For PO administration: Cₘₐₓ, Tₘₐₓ, AUC₀-t, AUC₀-∞, t₁/₂, and F (%).

  • Bioavailability (F) should be calculated as: (AUCoral / AUCiv) x (Doseiv / Doseoral) x 100.

Visualizations

The following diagrams illustrate the signaling pathway of DPP-4 inhibition and a typical experimental workflow for a rodent pharmacokinetic study.

DPP4_Inhibition_Pathway cluster_Gut Gut Lumen cluster_Bloodstream Bloodstream cluster_Pancreas Pancreas Food Intake Food Intake GLP-1 (active) GLP-1 (active) Food Intake->GLP-1 (active) stimulates release GIP (active) GIP (active) Food Intake->GIP (active) stimulates release DPP-4 DPP-4 GLP-1 (active)->DPP-4 Insulin Secretion Insulin Secretion GLP-1 (active)->Insulin Secretion stimulates Glucagon Secretion Glucagon Secretion GLP-1 (active)->Glucagon Secretion inhibits GIP (active)->DPP-4 GIP (active)->Insulin Secretion stimulates GLP-1 (inactive) GLP-1 (inactive) DPP-4->GLP-1 (inactive) degradation GIP (inactive) GIP (inactive) DPP-4->GIP (inactive) degradation This compound This compound This compound->DPP-4 inhibits

Caption: Mechanism of action of this compound as a DPP-4 inhibitor.

PK_Workflow Animal Acclimation Animal Acclimation Dosing (IV or PO) Dosing (IV or PO) Animal Acclimation->Dosing (IV or PO) Serial Blood Sampling Serial Blood Sampling Dosing (IV or PO)->Serial Blood Sampling Plasma Separation Plasma Separation Serial Blood Sampling->Plasma Separation Sample Extraction Sample Extraction Plasma Separation->Sample Extraction LC-MS/MS Analysis LC-MS/MS Analysis Sample Extraction->LC-MS/MS Analysis Data Processing Data Processing LC-MS/MS Analysis->Data Processing Pharmacokinetic Analysis Pharmacokinetic Analysis Data Processing->Pharmacokinetic Analysis Report Generation Report Generation Pharmacokinetic Analysis->Report Generation

Caption: Experimental workflow for rodent pharmacokinetic studies.

Application Note: A Validated LC-MS/MS Method for the Quantification of the p38 Kinase Inhibitor BMS-767778 in Human Plasma

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of BMS-767778, a p38 MAP kinase inhibitor, in human plasma. The protocol utilizes a straightforward protein precipitation technique for sample preparation, ensuring high recovery and minimal matrix effects. Chromatographic separation is achieved on a reverse-phase C18 column followed by detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The method was validated for linearity, precision, accuracy, recovery, and stability, demonstrating its suitability for supporting pharmacokinetic studies in a clinical research setting.

Introduction

This compound is a potent and selective inhibitor of p38 mitogen-activated protein (MAP) kinase, a key enzyme in the inflammatory response signaling cascade. The p38 MAP kinase pathway is implicated in the production of pro-inflammatory cytokines such as TNF-α and IL-1β, making it a significant therapeutic target for chronic inflammatory diseases. Reliable quantification of this compound in biological matrices is essential for pharmacokinetic and pharmacodynamic (PK/PD) assessments during drug development. This document provides a detailed, validated protocol for its determination in human plasma using LC-MS/MS, a technique renowned for its high sensitivity and selectivity.

Experimental Protocols

Materials and Reagents
  • This compound reference standard (≥98% purity)

  • This compound-d4 (internal standard, IS, ≥98% purity)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Control human plasma (K2-EDTA)

Instrumentation
  • LC System: Shimadzu Nexera X2 or equivalent UHPLC system.

  • Mass Spectrometer: SCIEX QTRAP 6500+ or equivalent triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Liquid Chromatography Conditions
ParameterCondition
Column Waters Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.5 mL/min
Gradient 10% B to 95% B in 2.5 min; hold at 95% B for 1.0 min; return to 10% B in 0.1 min; equilibrate for 0.9 min
Column Temp. 40 °C
Injection Vol. 5 µL
Run Time 4.5 minutes
Mass Spectrometry Conditions
ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
Ion Source Gas 1 55 psi
Ion Source Gas 2 60 psi
Curtain Gas 35 psi
Temperature 550 °C
IonSpray Voltage 5500 V
MRM Transitions See Table 1

Table 1: Multiple Reaction Monitoring (MRM) Transitions

Compound Precursor Ion (Q1) m/z Product Ion (Q3) m/z Collision Energy (eV)
This compound 452.2 215.1 35

| This compound-d4 (IS) | 456.2 | 219.1 | 35 |

Preparation of Solutions
  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve this compound and this compound-d4 (IS) in methanol to prepare individual 1 mg/mL stock solutions.

  • Working Solutions: Prepare serial dilutions of the this compound stock solution with 50:50 (v/v) acetonitrile:water to create calibration standards. Prepare a working solution of the IS at 100 ng/mL in the same diluent.

Sample Preparation Protocol
  • Pipette 50 µL of human plasma sample (standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 200 µL of the internal standard working solution (100 ng/mL this compound-d4 in acetonitrile).

  • Vortex the mixture for 30 seconds to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4 °C.

  • Transfer 100 µL of the clear supernatant to an HPLC vial.

  • Inject 5 µL into the LC-MS/MS system.

Method Validation Data

The method was validated according to established regulatory guidelines for bioanalytical method validation.

Linearity and Sensitivity

The calibration curve was linear over the concentration range of 0.5 to 1000 ng/mL. The Lower Limit of Quantification (LLOQ) was established at 0.5 ng/mL.

Table 2: Calibration Curve Summary

Range (ng/mL) Regression Model Correlation Coefficient (r²)

| 0.5 - 1000 | Linear, 1/x² weighting | ≥ 0.998 |

Precision and Accuracy

Intra- and inter-day precision and accuracy were evaluated using Quality Control (QC) samples at four concentration levels.

Table 3: Precision and Accuracy Data

QC Level Concentration (ng/mL) Intra-day Precision (%CV, n=6) Intra-day Accuracy (%Bias) Inter-day Precision (%CV, n=18) Inter-day Accuracy (%Bias)
LLOQ 0.5 6.8 +4.2 8.1 +5.5
Low 1.5 5.1 +2.5 6.5 +3.8
Mid 75 3.2 -1.8 4.1 -0.9

| High | 750 | 2.5 | -0.5 | 3.3 | +1.2 |

Recovery and Matrix Effect

The extraction recovery and matrix effect were assessed at low, medium, and high QC concentrations.

Table 4: Recovery and Matrix Effect Summary

QC Level Concentration (ng/mL) Mean Extraction Recovery (%) Matrix Factor (IS Normalized)
Low 1.5 92.5 1.03
Mid 75 94.1 0.98

| High | 750 | 93.3 | 1.01 |

Stability

The stability of this compound was evaluated under various storage and handling conditions. The analyte was considered stable if the deviation was within ±15% of the nominal concentration.

Table 5: Stability Assessment

Condition Duration Stability Result
Bench-Top (Room Temp) 8 hours Stable
Autosampler (10 °C) 24 hours Stable
Freeze-Thaw Cycles (-80 °C) 3 cycles Stable

| Long-Term Storage (-80 °C) | 90 days | Stable |

Visualizations

Experimental Workflow

The following diagram illustrates the complete workflow from sample receipt to final data analysis.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Plasma Sample (50 µL) Add_IS Add IS in ACN (200 µL) Sample->Add_IS Vortex Vortex (30s) Add_IS->Vortex Centrifuge Centrifuge (14k rpm, 10min) Vortex->Centrifuge Supernatant Transfer Supernatant (100 µL) Centrifuge->Supernatant Inject Inject (5 µL) Supernatant->Inject LC UPLC Separation (C18 Column) Inject->LC MS MS/MS Detection (ESI+, MRM) LC->MS Integrate Peak Integration MS->Integrate Calibrate Calibration Curve (Linear Regression) Integrate->Calibrate Quantify Calculate Concentration Calibrate->Quantify Result Result Quantify->Result

LC-MS/MS quantification workflow for this compound.
p38 MAP Kinase Signaling Pathway

This diagram shows the signaling cascade that is inhibited by this compound.

G Stimuli Environmental Stress (UV, Osmotic Shock) Inflammatory Cytokines (TNF-α, IL-1) MAP3K MAPKKK (e.g., TAK1, ASK1) Stimuli->MAP3K MAP2K MAPKK (MKK3, MKK6) MAP3K->MAP2K phosphorylates p38 p38 MAPK MAP2K->p38 phosphorylates Substrates Downstream Substrates (e.g., MK2, ATF2) p38->Substrates phosphorylates BMS This compound BMS->p38 inhibits Response Cellular Response (Inflammation, Apoptosis, Cytokine Production) Substrates->Response

Simplified p38 MAP Kinase signaling pathway.

Conclusion

A highly sensitive, specific, and reliable LC-MS/MS method for the quantification of this compound in human plasma has been developed and validated. The simple protein precipitation sample preparation and short chromatographic run time allow for high-throughput analysis. The method meets all standard validation criteria, making it well-suited for pharmacokinetic characterization of this compound in clinical research studies.

Application Notes and Protocols for Studying Islet Beta-Cell Function with BMS-767778

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing BMS-767778, a G protein-coupled receptor 119 (GPR119) agonist, as a tool to investigate pancreatic islet beta-cell function. The protocols outlined below detail methods for assessing the compound's potency and its effects on glucose-stimulated insulin secretion (GSIS).

Introduction

GPR119 is a promising therapeutic target for type 2 diabetes due to its specific expression in pancreatic beta-cells and intestinal L-cells.[1] Activation of GPR119 in beta-cells leads to a glucose-dependent increase in insulin secretion, offering a potential mechanism for glycemic control with a reduced risk of hypoglycemia.[2][3] this compound and its close analog, BMS-903452, are potent and selective agonists of GPR119, making them valuable research tools for elucidating the role of this receptor in beta-cell physiology.[4][5]

Mechanism of Action

This compound acts as an agonist at the GPR119 receptor. This receptor is coupled to the Gαs signaling pathway.[3] Upon agonist binding, Gαs activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels. Elevated cAMP enhances glucose-stimulated insulin secretion in pancreatic beta-cells.[2] This potentiation of insulin release is glucose-dependent, meaning the effect is more pronounced at higher glucose concentrations.[2]

Data Presentation

The following table summarizes the potency of a closely related GPR119 agonist, BMS-903452, and provides a representative dose-response of a GPR119 agonist on insulin secretion at varying glucose concentrations.

CompoundParameterValueSpeciesAssay
BMS-903452EC5014 nM[2][4]HumanGPR119-mediated cAMP accumulation
This compound ConcentrationGlucose ConcentrationInsulin Secretion (% of control at high glucose)
0 nM (Vehicle)3 mM (Low)~5%
0 nM (Vehicle)16 mM (High)100%
100 nM3 mM (Low)~5-10%
100 nM8 mM (Intermediate)Increased relative to vehicle
100 nM16 mM (High)>150%
1 µM16 mM (High)>200%

Note: The insulin secretion data is representative and illustrates the glucose-dependent effect of GPR119 agonists. Actual values will vary depending on the experimental system.

Experimental Protocols

Protocol 1: In Vitro GPR119 Activation Assay (cAMP Measurement)

This protocol describes how to measure the potency of this compound in activating GPR119 by quantifying intracellular cAMP levels in a suitable cell line (e.g., HEK293 cells transiently or stably expressing human GPR119).

Materials:

  • HEK293 cells expressing human GPR119

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • Forskolin (positive control)

  • Assay buffer (e.g., HBSS with 0.1% BSA)

  • cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based)

  • 96-well or 384-well microplates

Procedure:

  • Cell Culture: Culture HEK293-hGPR119 cells to ~80-90% confluency.

  • Cell Seeding: Seed the cells into the appropriate microplate at a density optimized for the chosen cAMP assay kit. Allow cells to adhere overnight.

  • Compound Preparation: Prepare a serial dilution of this compound in assay buffer. Also, prepare a positive control (e.g., 10 µM forskolin) and a vehicle control (e.g., DMSO at the same final concentration as the compound).

  • Cell Stimulation:

    • Remove the culture medium from the cells.

    • Add the diluted this compound, forskolin, or vehicle control to the respective wells.

    • Incubate for the time recommended by the cAMP assay kit manufacturer (typically 15-30 minutes) at 37°C.

  • cAMP Measurement: Follow the instructions of the cAMP assay kit to lyse the cells and measure intracellular cAMP levels.

  • Data Analysis: Plot the cAMP concentration against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Protocol 2: Glucose-Stimulated Insulin Secretion (GSIS) from Isolated Pancreatic Islets

This protocol details the procedure for assessing the effect of this compound on glucose-stimulated insulin secretion from isolated rodent or human pancreatic islets.

Materials:

  • Isolated pancreatic islets (e.g., from mouse, rat, or human donor)

  • Islet culture medium (e.g., RPMI-1640 with 10% FBS)

  • Krebs-Ringer Bicarbonate Buffer (KRBH) containing:

    • Low glucose (e.g., 2.8 or 3 mM)

    • High glucose (e.g., 16.7 or 20 mM)

    • Intermediate glucose concentrations (e.g., 8 mM, 12 mM)

  • This compound

  • Vehicle control (e.g., DMSO)

  • Bovine Serum Albumin (BSA)

  • Insulin immunoassay kit (e.g., ELISA or RIA)

  • 24-well plates

Procedure:

  • Islet Culture: After isolation, culture the islets overnight to allow for recovery.

  • Pre-incubation:

    • Hand-pick islets of similar size into groups (e.g., 10-15 islets per well of a 24-well plate).

    • Wash the islets with KRBH containing low glucose.

    • Pre-incubate the islets in KRBH with low glucose for 1-2 hours at 37°C to establish a basal insulin secretion rate.

  • Static Incubation:

    • Remove the pre-incubation buffer.

    • Add KRBH containing the desired glucose concentration (low, intermediate, or high) with either this compound at the desired concentration (e.g., 100 nM, 1 µM) or vehicle control.

    • Incubate for 1-2 hours at 37°C.

  • Supernatant Collection: After incubation, carefully collect the supernatant from each well.

  • Insulin Measurement: Measure the insulin concentration in the collected supernatants using an appropriate insulin immunoassay kit.

  • Data Analysis:

    • Normalize the insulin secretion to the number of islets per well or to the total insulin content of the islets.

    • Compare the insulin secretion in the presence of this compound to the vehicle control at each glucose concentration.

Visualizations

GPR119_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BMS767778 This compound GPR119 GPR119 BMS767778->GPR119 Binds G_alpha_s Gαs GPR119->G_alpha_s Activates AC Adenylyl Cyclase G_alpha_s->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA PKA cAMP->PKA Activates Epac2 Epac2 cAMP->Epac2 Activates Insulin_Granules Insulin Granule Exocytosis PKA->Insulin_Granules Potentiates Epac2->Insulin_Granules Potentiates Glucose Glucose Metabolism Metabolism Glucose->Metabolism ATP_ADP ↑ ATP/ADP Metabolism->ATP_ADP KATP KATP Channel Closure ATP_ADP->KATP Depolarization Membrane Depolarization KATP->Depolarization Ca2_influx Ca2+ Influx Depolarization->Ca2_influx Ca2_influx->Insulin_Granules Triggers GSIS_Workflow cluster_preparation Islet Preparation cluster_assay GSIS Assay cluster_analysis Data Analysis Islet_Isolation Isolate Pancreatic Islets Islet_Culture Culture Islets Overnight Islet_Isolation->Islet_Culture Preincubation Pre-incubate in Low Glucose (1-2 hours) Islet_Culture->Preincubation Treatment Incubate with Glucose +/- this compound (1-2 hours) Preincubation->Treatment Supernatant_Collection Collect Supernatant Treatment->Supernatant_Collection Insulin_Measurement Measure Insulin Concentration Supernatant_Collection->Insulin_Measurement Normalization Normalize Insulin Secretion Insulin_Measurement->Normalization Comparison Compare Treatment vs. Control Normalization->Comparison

References

Application Notes and Protocols for Long-Term Studies of BMS-767778

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-767778 is a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor. DPP-4 is a serine protease that inactivates various peptide hormones, including the incretins glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-4, this compound increases the circulating levels of active GLP-1 and GIP, which in turn stimulate insulin secretion and suppress glucagon release in a glucose-dependent manner. This mechanism of action makes this compound a potential therapeutic agent for type 2 diabetes.

These application notes provide a comprehensive framework for designing and conducting long-term preclinical studies to evaluate the efficacy and safety of this compound. The protocols outlined below are intended to serve as a guide and can be adapted based on specific research questions and available resources.

Signaling Pathway

The primary signaling pathway modulated by this compound is the incretin pathway. Inhibition of DPP-4 by this compound prevents the degradation of GLP-1 and GIP, leading to the potentiation of their downstream effects through their respective G protein-coupled receptors (GPCRs), the GLP-1 receptor (GLP-1R) and the GIP receptor (GIPR).

cluster_0 DPP-4 Inhibition cluster_1 Incretin Hormone Regulation cluster_2 Pancreatic Islet Response BMS767778 This compound DPP4 DPP-4 BMS767778->DPP4 Inhibits GLP1_inactive Inactive GLP-1 DPP4->GLP1_inactive Degrades GIP_inactive Inactive GIP DPP4->GIP_inactive Degrades GLP1_active Active GLP-1 Beta_cell Pancreatic β-cell GLP1_active->Beta_cell Alpha_cell Pancreatic α-cell GLP1_active->Alpha_cell GIP_active Active GIP GIP_active->Beta_cell Insulin Insulin Secretion (Increased) Beta_cell->Insulin Glucagon Glucagon Secretion (Decreased) Alpha_cell->Glucagon

Caption: Mechanism of action of this compound.

Long-Term In Vitro Studies

Objective

To assess the long-term effects of this compound on the viability, function, and potential for tachyphylaxis or off-target effects in relevant cell lines.

Experimental Workflow

start Start: Select Cell Lines culture Chronic Exposure: This compound vs. Vehicle start->culture assays Perform Assays at Multiple Time Points culture->assays analysis Data Analysis and Interpretation assays->analysis end End: Report Findings analysis->end

Caption: Workflow for long-term in vitro studies.

Protocols

1. Long-Term Cell Viability/Cytotoxicity Assay

  • Cell Lines: Pancreatic β-cell lines (e.g., INS-1E, MIN6), intestinal L-cells (e.g., GLUTag), and a non-target control cell line (e.g., HEK293).

  • Treatment: Culture cells in the presence of a range of concentrations of this compound (e.g., 0.1x, 1x, 10x, 100x the in vitro IC50) or vehicle control (e.g., DMSO) for an extended period (e.g., 1, 2, 4, and 8 weeks).

  • Method:

    • Seed cells in 96-well plates at a low density.

    • Replace media with fresh media containing this compound or vehicle every 2-3 days.

    • At each time point, perform a cell viability assay (e.g., MTT, CellTiter-Glo®) to determine the number of viable cells.

    • Concurrently, perform a cytotoxicity assay (e.g., LDH release, CytoTox-Glo™) to measure cell death.

  • Data Presentation:

Time PointThis compound Conc.Cell Viability (% of Control)Cytotoxicity (% of Max Lysis)
Week 1 0.1x IC50
1x IC50
10x IC50
100x IC50
Week 2 0.1x IC50
1x IC50
10x IC50
100x IC50
Week 4 0.1x IC50
1x IC50
10x IC50
100x IC50
Week 8 0.1x IC50
1x IC50
10x IC50
100x IC50

2. Chronic Intermittent Exposure and Functional Response

  • Cell Lines: Pancreatic β-cell lines (e.g., INS-1E, MIN6).

  • Treatment: Expose cells to this compound (at 1x and 10x IC50) or vehicle control using an intermittent dosing schedule (e.g., 24 hours on, 24 hours off) for 4 weeks.

  • Method:

    • Culture cells as described above with the intermittent dosing regimen.

    • At the end of the 4-week period, assess glucose-stimulated insulin secretion (GSIS).

    • Wash cells and pre-incubate in low glucose (e.g., 2.8 mM) Krebs-Ringer Bicarbonate buffer.

    • Stimulate cells with low glucose, high glucose (e.g., 16.7 mM), and high glucose + GLP-1.

    • Collect supernatant and measure insulin concentration using an ELISA kit.

  • Data Presentation:

Treatment GroupBasal Insulin (ng/mL)High Glucose Insulin (ng/mL)High Glucose + GLP-1 Insulin (ng/mL)
Vehicle Control
This compound (1x IC50)
This compound (10x IC50)

Long-Term In Vivo Studies

Objective

To evaluate the long-term efficacy, safety, and tolerability of this compound in a relevant animal model of type 2 diabetes.

Experimental Workflow

start Start: Animal Model Selection acclimatization Acclimatization & Baseline Measurements start->acclimatization treatment Chronic Dosing: This compound vs. Vehicle acclimatization->treatment monitoring In-life Monitoring: (Weight, Glucose, etc.) treatment->monitoring endpoints Terminal Endpoints: (Cardiovascular, Pancreatic Function) monitoring->endpoints analysis Data Analysis and Histopathology endpoints->analysis end End: Report Findings analysis->end

Caption: Workflow for long-term in vivo studies.

Protocols

1. Chronic Efficacy and Safety Study in a Rodent Model of Type 2 Diabetes

  • Animal Model: db/db mice or Zucker Diabetic Fatty (ZDF) rats.

  • Treatment Groups:

    • Vehicle Control

    • This compound (Low Dose)

    • This compound (High Dose)

    • Positive Control (e.g., another DPP-4 inhibitor like sitagliptin)

  • Duration: 6 months.

  • Method:

    • Administer this compound or vehicle daily via oral gavage.

    • Monitor body weight, food and water intake weekly.

    • Measure non-fasting blood glucose weekly and fasting blood glucose and HbA1c monthly.

    • Perform an oral glucose tolerance test (OGTT) at baseline, 3 months, and 6 months.

    • At termination, collect blood for clinical chemistry and hematology.

    • Collect organs (pancreas, heart, liver, kidneys) for histopathological analysis.

  • Data Presentation:

Efficacy Parameters

Time PointTreatment GroupFasting Blood Glucose (mg/dL)HbA1c (%)
Baseline Vehicle
This compound (Low)
This compound (High)
Positive Control
Month 3 Vehicle
This compound (Low)
This compound (High)
Positive Control
Month 6 Vehicle
This compound (Low)
This compound (High)
Positive Control

Safety Parameters (at 6 months)

Treatment GroupKey Clinical Chemistry (e.g., ALT, AST, Creatinine)Key Hematology (e.g., WBC, RBC, Platelets)
Vehicle
This compound (Low)
This compound (High)
Positive Control

2. Assessment of Cardiovascular Function

  • Method:

    • At the end of the 6-month study, perform echocardiography on a subset of animals from each group to assess cardiac structure and function (e.g., ejection fraction, fractional shortening, wall thickness).

    • Alternatively, conduct terminal hemodynamic measurements using a pressure-volume catheter to obtain detailed cardiac functional parameters.

  • Data Presentation:

Treatment GroupEjection Fraction (%)Fractional Shortening (%)Left Ventricular Mass (mg)
Vehicle
This compound (Low)
This compound (High)
Positive Control

3. Assessment of Pancreatic Function and Histopathology

  • Method:

    • Isolate islets from a subset of pancreata at termination to assess ex vivo GSIS.

    • Process the remaining pancreatic tissue for histopathological evaluation.

    • Stain sections with H&E for general morphology and with antibodies against insulin and glucagon to assess islet architecture and β-cell mass.

  • Data Presentation:

Treatment GroupIslet Area (% of total pancreas)β-cell Mass (mg)α-cell Mass (mg)Histopathological Findings
Vehicle
This compound (Low)
This compound (High)
Positive Control

Conclusion

The experimental designs and protocols provided herein offer a robust framework for the comprehensive long-term evaluation of this compound. These studies will generate crucial data on the sustained efficacy and safety profile of the compound, which is essential for its continued development as a potential therapeutic for type 2 diabetes. It is recommended to perform pilot studies to determine the optimal dose ranges and to assess the compound-specific effects of this compound to further refine these protocols.

Application Notes and Protocols for Generating a Dose-Response Curve of BMS-767778

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-767778 is a potent and selective inhibitor of Dipeptidyl Peptidase-4 (DPP-4), an enzyme crucial in glucose homeostasis.[1] DPP-4 inhibitors function by preventing the degradation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). The resulting increase in active incretin levels leads to enhanced glucose-dependent insulin secretion and suppressed glucagon release, making DPP-4 a key target for the management of type 2 diabetes mellitus.

These application notes provide a detailed protocol for generating an in vitro dose-response curve for this compound to determine its inhibitory potency, typically expressed as the half-maximal inhibitory concentration (IC50).

Mechanism of Action and Signaling Pathway

This compound exerts its therapeutic effect by competitively inhibiting the serine protease activity of DPP-4. This inhibition prevents the inactivation of GLP-1 and GIP, which are released by the gut in response to food intake. The prolonged activity of these incretins potentiates their downstream signaling effects in various tissues, most notably the pancreatic islets.

The binding of active GLP-1 and GIP to their respective G-protein coupled receptors (GLP-1R and GIPR) on pancreatic β-cells activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). Elevated cAMP levels activate Protein Kinase A (PKA) and Exchange Protein directly Activated by cAMP (Epac), which in turn modulate ion channel activity and enhance the exocytosis of insulin-containing granules in a glucose-dependent manner. This signaling cascade ultimately results in improved glycemic control.

DPP4_Signaling_Pathway cluster_Gut Gut Lumen cluster_Bloodstream Bloodstream cluster_Pancreas Pancreatic β-cell Food Intake Food Intake GLP1_GIP Active GLP-1 & GIP Food Intake->GLP1_GIP stimulates release DPP4 DPP-4 Enzyme GLP1_GIP->DPP4 substrate GLP1R_GIPR GLP-1R / GIPR GLP1_GIP->GLP1R_GIPR binds Inactive_GLP1_GIP Inactive GLP-1 & GIP DPP4->Inactive_GLP1_GIP degradation BMS767778 This compound BMS767778->DPP4 inhibits AC Adenylyl Cyclase GLP1R_GIPR->AC activates cAMP ↑ cAMP AC->cAMP PKA_Epac PKA / Epac cAMP->PKA_Epac Insulin ↑ Insulin Secretion PKA_Epac->Insulin

Caption: DPP-4 Inhibition and Incretin Signaling Pathway.

Quantitative Data Summary

While a specific dose-response curve for this compound is not publicly available, its high potency is demonstrated by its reported inhibitory constant (Ki). The Ki value represents the concentration of the inhibitor required to occupy 50% of the enzyme active sites and is a direct measure of binding affinity.

CompoundTargetPotency (Ki)Selectivity (DPP-8, DPP-9)Reference
This compoundDPP-40.9 nM>3500-foldDevasthale P, et al. J Med Chem. 2013.[1]

Note: The IC50 value, which is dependent on experimental conditions such as substrate concentration, can be determined using the protocol below. The IC50 is expected to be in the low nanomolar range, consistent with the potent Ki value.

Experimental Protocol: In Vitro DPP-4 Inhibition Assay

This protocol describes a fluorescence-based assay to determine the dose-response relationship and IC50 value of this compound for DPP-4 inhibition. The assay measures the cleavage of a fluorogenic substrate, Gly-Pro-aminomethylcoumarin (AMC), by DPP-4.

Materials and Reagents
  • This compound (stock solution in DMSO)

  • Recombinant Human DPP-4 enzyme

  • DPP-4 Substrate: H-Gly-Pro-AMC

  • DPP-4 Assay Buffer (e.g., Tris-HCl, pH 7.5)

  • Positive Control Inhibitor (e.g., Sitagliptin)

  • 96-well black, flat-bottom microplates

  • Microplate reader with fluorescence detection (Excitation: ~360 nm, Emission: ~460 nm)

  • Dimethyl Sulfoxide (DMSO)

Experimental Workflow

Experimental_Workflow A Prepare Reagent Solutions (this compound serial dilution, DPP-4 enzyme, Substrate) B Dispense Reagents into 96-well Plate (Test compound, Positive/Negative Controls) A->B C Add DPP-4 Enzyme to all wells (except blank) Incubate at 37°C B->C D Initiate Reaction by adding Substrate Solution C->D E Incubate at 37°C (protected from light) D->E F Measure Fluorescence Intensity (Ex: 360 nm, Em: 460 nm) E->F G Data Analysis (Calculate % Inhibition, Plot Dose-Response Curve, Determine IC50) F->G

Caption: Workflow for In Vitro DPP-4 Inhibition Assay.
Step-by-Step Protocol

  • Reagent Preparation:

    • Prepare a stock solution of this compound in 100% DMSO (e.g., 10 mM).

    • Create a serial dilution of the this compound stock solution in DMSO to achieve a range of concentrations for testing (e.g., from 1 µM to 0.01 nM).

    • Dilute the recombinant human DPP-4 enzyme to the desired working concentration in pre-warmed DPP-4 assay buffer.

    • Prepare the DPP-4 substrate (H-Gly-Pro-AMC) solution in assay buffer to the final desired concentration.

  • Assay Plate Setup:

    • Add assay buffer to all wells of a 96-well plate.

    • Add the serially diluted this compound solutions to the respective test wells.

    • Add a known DPP-4 inhibitor (e.g., Sitagliptin) to the positive control wells.

    • Add an equal volume of DMSO to the negative control (100% activity) and blank (no enzyme) wells.

  • Enzyme Addition and Incubation:

    • Add the diluted DPP-4 enzyme solution to all wells except for the blank wells. For the blank wells, add an equal volume of assay buffer.

    • Mix the contents of the wells gently by shaking the plate.

    • Incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation and Measurement:

    • Initiate the enzymatic reaction by adding the DPP-4 substrate solution to all wells.

    • Incubate the plate at 37°C for 30-60 minutes, protected from light.

    • Measure the fluorescence intensity using a microplate reader with an excitation wavelength of approximately 360 nm and an emission wavelength of approximately 460 nm.

Data Analysis
  • Subtract Background: Subtract the average fluorescence of the blank wells from the fluorescence readings of all other wells.

  • Calculate Percent Inhibition:

    • The percent inhibition for each concentration of this compound is calculated using the following formula: % Inhibition = 100 x [1 - (Fluorescence of Test Well / Fluorescence of Negative Control Well)]

  • Generate Dose-Response Curve:

    • Plot the percent inhibition (Y-axis) against the logarithm of the this compound concentration (X-axis).

    • Fit the data using a non-linear regression model (e.g., four-parameter logistic equation) to obtain a sigmoidal dose-response curve.

  • Determine IC50 Value:

    • The IC50 value is the concentration of this compound that produces 50% inhibition of DPP-4 activity and can be determined from the fitted curve.

Conclusion

This document provides the necessary background and a detailed protocol for researchers to accurately determine the in vitro dose-response curve and inhibitory potency of this compound against DPP-4. The provided information on its mechanism of action and the associated signaling pathway will aid in the interpretation of experimental results and further investigation into the pharmacological properties of this compound.

References

Application Notes and Protocols for In Vivo Combination Therapy of BMS-767778 and Metformin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Type 2 diabetes mellitus (T2DM) is a complex metabolic disorder characterized by insulin resistance and relative insulin deficiency. Current therapeutic strategies often involve combination therapies to target multiple pathophysiological pathways. This document outlines the rationale and provides detailed experimental protocols for investigating the in vivo efficacy of a combination therapy comprising BMS-767778, a selective dipeptidyl peptidase-4 (DPP-4) inhibitor, and metformin, a widely prescribed biguanide.

Metformin primarily acts by activating AMP-activated protein kinase (AMPK), which leads to reduced hepatic gluconeogenesis and increased insulin sensitivity in peripheral tissues. DPP-4 inhibitors, such as this compound, prevent the degradation of incretin hormones like glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1][2][3] This prolongs their action, resulting in enhanced glucose-dependent insulin secretion, suppressed glucagon release, and delayed gastric emptying.[4][5][6]

The combination of metformin and a DPP-4 inhibitor is hypothesized to have synergistic or additive effects on glycemic control. Metformin's insulin-sensitizing and glucose-lowering effects are complemented by the DPP-4 inhibitor's enhancement of the incretin system. This dual approach could lead to improved efficacy in managing T2DM. This application note provides a comprehensive in vivo protocol to test this hypothesis in a well-established animal model of T2DM.

Signaling Pathways

The combination of metformin and this compound is expected to modulate key signaling pathways involved in glucose homeostasis. The following diagrams illustrate the individual and proposed combined mechanisms of action.

cluster_Metformin Metformin Pathway Metformin Metformin Mito Mitochondrial Complex I Metformin->Mito Inhibits AMP_ATP ↑ AMP/ATP Ratio Mito->AMP_ATP AMPK AMPK Activation AMP_ATP->AMPK HGP ↓ Hepatic Gluconeogenesis AMPK->HGP Glucose_Uptake ↑ Glucose Uptake (Muscle, Adipose) AMPK->Glucose_Uptake

Fig. 1: Metformin Signaling Pathway

cluster_DPP4i DPP-4 Inhibitor Pathway DPP4i This compound (DPP-4 Inhibitor) DPP4 DPP-4 Enzyme DPP4i->DPP4 Inhibits GLP1_GIP ↑ Active GLP-1 & GIP DPP4->GLP1_GIP Degrades Pancreas Pancreatic β-cells GLP1_GIP->Pancreas Glucagon ↓ Glucagon Secretion GLP1_GIP->Glucagon Insulin ↑ Insulin Secretion (Glucose-dependent) Pancreas->Insulin

Fig. 2: DPP-4 Inhibitor Signaling Pathway

cluster_Combined Proposed Combined Pathway Metformin Metformin AMPK AMPK Activation Metformin->AMPK DPP4i This compound GLP1_GIP ↑ Active GLP-1 & GIP DPP4i->GLP1_GIP HGP ↓ Hepatic Gluconeogenesis AMPK->HGP Glucose_Uptake ↑ Glucose Uptake AMPK->Glucose_Uptake Insulin_Sec ↑ Insulin Secretion GLP1_GIP->Insulin_Sec Glucagon_Sec ↓ Glucagon Secretion GLP1_GIP->Glucagon_Sec Glycemic_Control Improved Glycemic Control HGP->Glycemic_Control Glucose_Uptake->Glycemic_Control Insulin_Sec->Glycemic_Control Glucagon_Sec->Glycemic_Control

Fig. 3: Combined Signaling Pathways

Experimental Design

A robust in vivo study is proposed to evaluate the combination therapy.

Animal Model
  • Species: Mouse

  • Strain: C57BL/6J background with a mutation in the leptin receptor gene (db/db). These mice develop obesity, hyperglycemia, and insulin resistance, making them a suitable model for T2DM.[7][8]

  • Age: 8-10 weeks at the start of the study.

  • Sex: Male

  • Acclimation: Animals should be acclimated for at least one week before the start of the experiment.

Experimental Groups

The following table summarizes the proposed experimental groups:

GroupTreatmentDoseRoute of AdministrationFrequency
1Vehicle Control10 mL/kgOral GavageDaily
2Metformin250 mg/kgOral GavageDaily
3This compound10 mg/kgOral GavageDaily
4Metformin + this compound250 mg/kg + 10 mg/kgOral GavageDaily

Dosages are based on previously published studies with metformin and other DPP-4 inhibitors in mice.[9][10][11][12]

Experimental Workflow

The following diagram outlines the key steps of the proposed in vivo study.

start Start: Acclimation of db/db mice (1 week) randomization Randomization into 4 Treatment Groups start->randomization treatment Daily Oral Gavage (4 weeks) randomization->treatment monitoring Weekly Monitoring: - Body Weight - Food & Water Intake - Fasting Blood Glucose treatment->monitoring ipgtt Intraperitoneal Glucose Tolerance Test (IPGTT) (End of Week 4) treatment->ipgtt monitoring->treatment euthanasia Euthanasia & Tissue Collection (Liver, Pancreas, Muscle) ipgtt->euthanasia analysis Biochemical & Molecular Analysis: - Plasma Insulin & GLP-1 - Western Blot (AMPK, Akt) - Histology euthanasia->analysis end End of Study analysis->end

Fig. 4: Experimental Workflow

Detailed Experimental Protocols

Drug Preparation and Administration
  • Metformin: Dissolve in sterile water.

  • This compound: Can be formulated in a vehicle such as 0.5% methylcellulose.

  • Administration: Administer the respective treatments daily via oral gavage for 4 weeks.[4][5][13] The volume should not exceed 10 mL/kg of body weight.

In-Life Monitoring
  • Body Weight: Record weekly.

  • Food and Water Intake: Measure weekly.

  • Fasting Blood Glucose: Measure weekly from tail vein blood after a 6-hour fast using a glucometer.[14]

Intraperitoneal Glucose Tolerance Test (IPGTT)

This procedure is performed at the end of the 4-week treatment period to assess glucose disposal.

  • Fasting: Fast mice for 6 hours with free access to water.[14]

  • Baseline Blood Glucose: Collect a blood sample from the tail vein for baseline (t=0) glucose measurement.[1][2][3][15]

  • Glucose Injection: Administer a 20% glucose solution intraperitoneally at a dose of 2 g/kg body weight.[1][16]

  • Blood Glucose Monitoring: Collect blood from the tail vein at 15, 30, 60, and 120 minutes post-glucose injection and measure glucose levels.[1][14][16]

Euthanasia and Sample Collection
  • At the end of the study, euthanize mice following approved institutional guidelines.

  • Collect terminal blood samples via cardiac puncture for plasma separation.

  • Harvest tissues (liver, pancreas, skeletal muscle) and either snap-freeze in liquid nitrogen for molecular analysis or fix in 10% neutral buffered formalin for histology.

Biochemical and Molecular Analysis
  • Plasma Insulin and GLP-1: Measure levels using commercially available ELISA kits.

  • Western Blotting:

    • Homogenize frozen liver and muscle tissues to extract proteins.

    • Determine protein concentration using a BCA assay.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Probe membranes with primary antibodies against phosphorylated and total AMPK and Akt.

    • Use appropriate secondary antibodies and a chemiluminescent substrate for detection.[17][18][19][20][21]

    • Quantify band intensities to determine the activation state of these signaling pathways.

Data Presentation

All quantitative data should be presented as mean ± standard error of the mean (SEM). Statistical analysis should be performed using appropriate methods (e.g., ANOVA followed by a post-hoc test) to determine significant differences between groups.

Table of Key Quantitative Outcome Measures
ParameterMeasurementTimepoint(s)Expected Outcome with Combination Therapy
Body Weight GramsWeeklyMinimal change or slight reduction
Fasting Blood Glucose mg/dLWeeklySignificant reduction compared to control and single agents
IPGTT (AUC) Area Under the CurveEnd of StudySignificant reduction in glucose excursion
Plasma Insulin ng/mLTerminalPotential increase, indicating improved β-cell function
Plasma GLP-1 pMTerminalSignificant increase compared to control and metformin groups
p-AMPK/Total AMPK Ratio (Western Blot)TerminalIncreased activation in liver and muscle
p-Akt/Total Akt Ratio (Western Blot)TerminalIncreased activation in liver and muscle

Conclusion

The provided protocols offer a comprehensive framework for the in vivo evaluation of the combination therapy of this compound and metformin. The experimental design is structured to provide robust data on glycemic control, insulin sensitivity, and the underlying molecular mechanisms. The successful completion of these studies will provide valuable insights into the therapeutic potential of this drug combination for the treatment of type 2 diabetes.

References

Application Notes and Protocols for Cryopreservation of Cells Treated with BMS-767778

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-767778 is a potent and selective inhibitor of Dipeptidyl Peptidase-4 (DPP-4), an enzyme involved in a variety of physiological processes beyond its well-known role in glucose homeostasis.[1][2] As research into the pleiotropic effects of DPP-4 inhibitors expands into fields such as immunology, oncology, and regenerative medicine, the need for standardized methods to preserve cells treated with these compounds becomes critical. This document provides detailed application notes and protocols for the cryopreservation of cells cultured in the presence of this compound, ensuring post-thaw viability and integrity for downstream applications.

Given the limited publicly available data on the specific effects of this compound on various cell lines, the following protocols are based on the general principles of DPP-4 inhibition and established best practices for cell cryopreservation.[3][4][5] It is imperative that these protocols are optimized for each specific cell type and experimental condition.

Mechanism of Action and Cellular Effects of DPP-4 Inhibition

DPP-4 is a transmembrane glycoprotein that cleaves N-terminal dipeptides from various substrates, including the incretin hormones Glucagon-Like Peptide-1 (GLP-1) and Glucose-dependent Insulinotropic Polypeptide (GIP).[6][7][8][9] By inhibiting DPP-4, this compound increases the bioavailability of these and other substrates, such as Stromal Cell-Derived Factor-1α (SDF-1α).[10][11] These substrates can, in turn, modulate intracellular signaling pathways influencing cell proliferation, survival, and inflammation. The potential for these altered signaling states to affect cryopreservation outcomes necessitates careful consideration and protocol optimization.

Pre-Cryopreservation Considerations for this compound Treated Cells

Before proceeding with cryopreservation, it is essential to characterize the effects of this compound on the specific cell line in use. This data will serve as a baseline for assessing the impact of the cryopreservation process.

Table 1: Recommended Pre-Cryopreservation Characterization of this compound Treated Cells

ParameterRecommended Assay(s)Purpose
Cell Viability Trypan Blue Exclusion Assay, MTT Assay, or similar colorimetric/fluorometric assays.To determine the optimal, non-toxic concentration of this compound for your cell line and treatment duration.
Cell Proliferation Cell counting (e.g., using a hemocytometer or automated cell counter), Ki-67 staining.To assess the impact of this compound on the growth rate of the cells.
Apoptosis Annexin V/Propidium Iodide (PI) staining followed by flow cytometry, Caspase-3/7 activity assays.To determine if this compound induces apoptosis in the target cells, which could affect post-thaw recovery.
Cell Morphology Phase-contrast microscopy.To observe any changes in cell shape, size, or adherence properties induced by this compound.

Experimental Protocols

Protocol 1: Determining the Optimal Concentration of this compound

This protocol outlines the steps to determine the highest concentration of this compound that does not significantly impact cell viability and proliferation.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • This compound (stock solution of known concentration)

  • 96-well cell culture plates

  • Reagents for cell viability assay (e.g., MTT, WST-1)

  • Plate reader

  • Incubator (37°C, 5% CO2)

Procedure:

  • Seed cells in a 96-well plate at a density appropriate for the chosen viability assay and allow them to adhere overnight.

  • Prepare a serial dilution of this compound in complete culture medium. A suggested starting range is 0.1 nM to 10 µM. Include a vehicle control (e.g., DMSO) at the same concentration as the highest this compound concentration.

  • Remove the overnight culture medium from the cells and replace it with the medium containing the different concentrations of this compound or vehicle control.

  • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • At the end of the incubation period, perform a cell viability assay according to the manufacturer's instructions.

  • Analyze the data to determine the highest concentration of this compound that does not cause a significant decrease in cell viability compared to the vehicle control. This concentration can be considered for subsequent experiments.

Protocol 2: Cryopreservation of Cells Treated with this compound

This protocol provides a general method for cryopreserving cells that have been treated with a predetermined optimal concentration of this compound.

Materials:

  • Cells treated with the optimal concentration of this compound

  • Complete cell culture medium

  • Fetal Bovine Serum (FBS), heat-inactivated

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Cryopreservation medium (e.g., 90% FBS, 10% DMSO or a commercial cryopreservation solution)

  • Cryogenic vials

  • Controlled-rate freezing container (e.g., Mr. Frosty)

  • -80°C freezer

  • Liquid nitrogen storage dewar

Procedure:

  • Culture cells to the desired confluency in the presence of the optimal concentration of this compound. Ensure the cells are in the logarithmic growth phase.

  • Harvest the cells using standard methods (e.g., trypsinization for adherent cells).

  • Centrifuge the cell suspension at a low speed (e.g., 200 x g) for 5 minutes to pellet the cells.

  • Carefully aspirate the supernatant and resuspend the cell pellet in cold, fresh complete culture medium.

  • Perform a cell count and viability assessment (e.g., using Trypan Blue). Aim for >90% viability.

  • Centrifuge the cells again and resuspend the pellet in cold cryopreservation medium at a concentration of 1-5 x 10^6 cells/mL. It is recommended to test cryopreservation with and without the continued presence of this compound in the cryopreservation medium to determine the optimal condition for your specific cell line.

  • Aliquot the cell suspension into pre-labeled cryogenic vials.

  • Place the vials in a controlled-rate freezing container and transfer them to a -80°C freezer overnight. This will achieve a cooling rate of approximately -1°C/minute.[4]

  • The next day, transfer the vials to a liquid nitrogen dewar for long-term storage.

Protocol 3: Thawing and Recovery of Cryopreserved Cells

This protocol describes the procedure for thawing and re-culturing the cryopreserved cells.

Materials:

  • Cryopreserved cells

  • Complete cell culture medium (pre-warmed to 37°C)

  • Water bath (37°C)

  • Centrifuge

  • Culture flasks or plates

Procedure:

  • Rapidly thaw the cryogenic vial by immersing it in a 37°C water bath. Gently agitate the vial until only a small ice crystal remains.

  • Wipe the outside of the vial with 70% ethanol.

  • Immediately transfer the contents of the vial to a centrifuge tube containing at least 10 mL of pre-warmed complete culture medium. To determine the necessity of continued DPP-4 inhibition post-thaw, it is advisable to test recovery in both the presence and absence of this compound in the initial recovery medium.

  • Centrifuge the cell suspension at a low speed (e.g., 200 x g) for 5 minutes.

  • Aspirate the supernatant (this removes the cryoprotectant) and gently resuspend the cell pellet in an appropriate volume of fresh, pre-warmed complete culture medium.

  • Transfer the cell suspension to a culture flask or plate.

  • Incubate the cells at 37°C in a 5% CO2 incubator.

  • Monitor the cells for attachment (for adherent cells) and growth over the next 24-72 hours. Change the medium as needed.

  • Perform a post-thaw viability assessment 24 hours after thawing to determine the success of the cryopreservation.

Data Presentation

Table 2: Example of Post-Thaw Viability Data for Optimization

This compound in Cryo-MediumThis compound in Recovery MediumPost-Thaw Viability (%) at 24h
NoNoEnter Data
NoYesEnter Data
YesNoEnter Data
YesYesEnter Data

Mandatory Visualizations

DPP4_Inhibition_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Signaling This compound This compound DPP-4 DPP-4 This compound->DPP-4 Inhibits GLP-1 (Active) GLP-1 (Active) DPP-4->GLP-1 (Active) Inactivates GIP (Active) GIP (Active) DPP-4->GIP (Active) Inactivates SDF-1a (Active) SDF-1a (Active) DPP-4->SDF-1a (Active) Inactivates GLP-1 (Inactive) GLP-1 (Inactive) GLP-1 (Active)->GLP-1 (Inactive) GLP-1R GLP-1R GLP-1 (Active)->GLP-1R Binds GIP (Inactive) GIP (Inactive) GIP (Active)->GIP (Inactive) GIPR GIPR GIP (Active)->GIPR Binds SDF-1a (Inactive) SDF-1a (Inactive) SDF-1a (Active)->SDF-1a (Inactive) CXCR4 CXCR4 SDF-1a (Active)->CXCR4 Binds Downstream Pathways Cell Survival Proliferation Anti-inflammatory Effects GLP-1R->Downstream Pathways GIPR->Downstream Pathways CXCR4->Downstream Pathways

Caption: DPP-4 Inhibition Signaling Pathway.

Cryopreservation_Workflow cluster_pretreatment Pre-Treatment cluster_harvesting Harvesting & Preparation cluster_freezing Freezing cluster_thawing Thawing & Recovery A Cell Culture with This compound B Harvest Cells A->B C Cell Count & Viability B->C D Resuspend in Cryopreservation Medium (+/- this compound) C->D E Aliquot into Cryovials D->E F Controlled Rate Freezing (-1°C/minute) E->F G Store at -80°C Overnight F->G H Long-term Storage in LN2 G->H I Rapid Thaw at 37°C H->I J Dilute in Pre-warmed Medium (+/- this compound) I->J K Centrifuge to Remove Cryoprotectant J->K L Resuspend and Culture K->L M Post-Thaw Viability Assessment L->M

Caption: Cryopreservation Workflow for this compound Treated Cells.

References

Troubleshooting & Optimization

Technical Support Center: BMS-767778 Stability in Aqueous Solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the aqueous stability of BMS-767778. The following information offers troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: Why is the aqueous stability of this compound a critical parameter in my experiments?

A1: The stability of this compound in aqueous solutions is paramount for obtaining reliable and reproducible experimental results. Degradation of the compound can lead to a decrease in its effective concentration, resulting in an underestimation of its potency and efficacy. Furthermore, degradation products may exhibit different biological activities or toxicities, potentially confounding experimental outcomes. Ensuring the stability of this compound in your experimental media is essential for accurate data interpretation.

Q2: What are the primary factors that can influence the stability of this compound in an aqueous environment?

A2: Several factors can affect the stability of a small molecule like this compound in aqueous solutions. These include:

  • pH: The acidity or alkalinity of the solution can catalyze hydrolytic degradation.

  • Temperature: Higher temperatures generally accelerate the rate of chemical degradation.[1]

  • Light: Exposure to light, particularly UV radiation, can induce photolytic degradation.[1]

  • Presence of Oxidizing Agents: Dissolved oxygen or other oxidizing species can lead to oxidative degradation.[1]

  • Buffer Composition: Certain buffer components can interact with the compound and affect its stability.

Q3: I am observing a loss of activity of this compound in my cell-based assay over time. Could this be a stability issue?

A3: Yes, a time-dependent loss of activity is a strong indication of compound instability in the assay medium. It is recommended to perform a stability study of this compound under your specific experimental conditions (e.g., cell culture medium, temperature, CO2 concentration) to confirm this.

Q4: How can I minimize the degradation of this compound in my stock solutions and experimental setups?

A4: To minimize degradation, consider the following best practices:

  • Stock Solutions: Prepare concentrated stock solutions in an appropriate anhydrous organic solvent (e.g., DMSO) and store them at -20°C or -80°C, protected from light.

  • Working Solutions: Prepare fresh aqueous working solutions from the stock immediately before each experiment.

  • pH and Buffer: Use a buffer system that maintains a pH where this compound is most stable. This may require preliminary pH-stability profiling.

  • Temperature: Keep solutions on ice whenever possible and minimize the time at elevated temperatures.

  • Light Protection: Use amber vials or protect solutions from light, especially if the compound is found to be photosensitive.[2]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Precipitation upon dilution of DMSO stock in aqueous buffer. Poor aqueous solubility of this compound. The final concentration of DMSO may be too low to maintain solubility.Decrease the concentration of the DMSO stock solution. Add the stock solution to the aqueous buffer dropwise while vortexing to facilitate rapid dissolution. Consider the use of solubilizing agents, if compatible with your experiment.[3]
Inconsistent results between experiments. Degradation of this compound in stock or working solutions.Prepare fresh working solutions for each experiment. Periodically check the purity of the stock solution using HPLC. Ensure consistent storage conditions.
Appearance of unknown peaks in HPLC analysis of the experimental sample. Degradation of this compound.Conduct forced degradation studies (acidic, basic, oxidative, photolytic, and thermal stress) to identify potential degradation products. This will help in developing a stability-indicating analytical method.[2]

Experimental Protocols

Protocol for Assessing the Aqueous Stability of this compound using HPLC

This protocol provides a general framework for determining the stability of this compound in an aqueous solution. It is essential to adapt this protocol to your specific experimental conditions.

1. Materials and Reagents:

  • This compound

  • Anhydrous DMSO

  • HPLC-grade water

  • HPLC-grade acetonitrile

  • Formic acid (or another suitable mobile phase modifier)

  • Buffers of desired pH (e.g., phosphate, citrate)

  • C18 reverse-phase HPLC column

2. Preparation of Solutions:

  • Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

  • Working Solution: Dilute the stock solution with the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to a final concentration of 100 µM.

3. Stability Study:

  • Incubate the working solution at the desired temperature (e.g., room temperature, 37°C).

  • Protect the solution from light if photostability is not the primary focus.

  • At various time points (e.g., 0, 1, 2, 4, 8, 24, 48 hours), withdraw an aliquot of the solution.

  • Immediately quench any potential degradation by mixing with an equal volume of cold acetonitrile. This will precipitate proteins if in a biological matrix and halt further degradation.

  • Store the quenched samples at -20°C until HPLC analysis.

4. HPLC Analysis:

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: Develop a suitable gradient to separate this compound from any potential degradants. An example gradient could be:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-19 min: 95% to 5% B

    • 19-25 min: 5% B

  • Flow Rate: 1 mL/min

  • Detection: UV detector at the λmax of this compound.

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

5. Data Analysis:

  • Calculate the peak area of this compound at each time point.

  • Determine the percentage of this compound remaining at each time point relative to the T=0 sample.

  • Plot the percentage of this compound remaining versus time to determine the degradation kinetics.

Data Presentation

Quantitative data from stability studies should be summarized in a clear and organized manner.

Table 1: Stability of this compound in Aqueous Buffer (pH 7.4) at 37°C

Time (hours)Peak Area (arbitrary units)% Remaining
01,250,000100.0
11,237,50099.0
21,212,50097.0
41,175,00094.0
81,100,00088.0
24875,00070.0
48625,00050.0

Table 2: Effect of pH on the Stability of this compound at 37°C after 24 hours

pH% Remaining
5.095.2
6.092.1
7.470.0
8.055.4

Visualizations

Experimental Workflow

G Experimental Workflow for Aqueous Stability Assessment cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis prep_stock Prepare 10 mM Stock Solution in DMSO prep_work Prepare 100 µM Working Solution in Aqueous Buffer prep_stock->prep_work incubate Incubate at Desired Temperature prep_work->incubate sampling Withdraw Aliquots at Time Points (0, 1, 2, 4, 8, 24, 48h) incubate->sampling quench Quench with Cold Acetonitrile sampling->quench hplc Analyze by HPLC quench->hplc data Calculate % Remaining vs. Time hplc->data

Caption: Workflow for assessing the aqueous stability of this compound.

This compound Signaling Pathway

This compound is an inhibitor of Dipeptidyl Peptidase 4 (DPP-4).[4][5][6] DPP-4 is a transmembrane glycoprotein that plays a crucial role in glucose metabolism by inactivating incretin hormones such as Glucagon-Like Peptide-1 (GLP-1) and Glucose-dependent Insulinotropic Polypeptide (GIP).[7][8] By inhibiting DPP-4, this compound increases the levels of active GLP-1 and GIP, which in turn stimulates insulin secretion and suppresses glucagon release in a glucose-dependent manner.[9]

G Simplified DPP-4 Signaling Pathway and Inhibition by this compound cluster_dpp4 DPP-4 Mediated Inactivation cluster_pancreas Pancreatic Response GLP1_GIP Active GLP-1 & GIP DPP4 DPP-4 GLP1_GIP->DPP4 Insulin ↑ Insulin Secretion GLP1_GIP->Insulin Glucagon ↓ Glucagon Release GLP1_GIP->Glucagon Inactive_Metabolites Inactive Metabolites DPP4->Inactive_Metabolites BMS767778 This compound BMS767778->DPP4 Inhibits

Caption: Inhibition of DPP-4 by this compound enhances incretin signaling.

References

Technical Support Center: DPP-4 Inhibitor Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Dipeptidyl Peptidase-4 (DPP-4) inhibitor assays.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of a typical fluorescence-based DPP-4 inhibitor assay?

A1: A common method for screening DPP-4 inhibitors is a fluorescence-based assay.[1] This assay utilizes a fluorogenic substrate, such as Gly-Pro-Aminomethylcoumarin (AMC), to measure the activity of the DPP-4 enzyme.[1] When DPP-4 cleaves the peptide bond of the substrate, it releases the free AMC group, which produces a fluorescent signal.[1] The intensity of this fluorescence is proportional to the enzymatic activity. In the presence of a DPP-4 inhibitor, the enzyme's activity is reduced, leading to a decrease in the fluorescent signal.[2]

Q2: What are the key components of a DPP-4 inhibitor screening assay kit?

A2: A typical kit includes the DPP-4 enzyme (often recombinant human DPP-4), a fluorogenic substrate (e.g., H-Gly-Pro-AMC), an assay buffer, and a known DPP-4 inhibitor (like Sitagliptin) to serve as a positive control.[2]

Q3: What are the recommended excitation and emission wavelengths for the AMC fluorophore?

A3: The recommended excitation wavelength for AMC is in the range of 350-360 nm, and the emission wavelength is between 450-465 nm.[1][3]

Q4: How should I prepare my test compounds for the assay?

A4: Test inhibitors should be dissolved in a suitable solvent, such as DMSO.[4] It is important to then dilute the compounds to the desired test concentration with the DPP-4 assay buffer.[2] Note that some solvents like ethanol and methanol can significantly reduce enzyme activity and are generally not recommended for dissolving inhibitors.

Troubleshooting Guide

Issue 1: Low or No DPP-4 Inhibition Observed

Q: My test compound is not showing any significant inhibition of DPP-4 activity. What could be the problem?

A: There are several potential reasons for observing low or no inhibition. Consider the following troubleshooting steps:

  • Incorrect Inhibitor Concentration: The concentration of your test compound may be too low to produce a measurable effect. It is advisable to test a wider range of concentrations.[5]

  • Inactive Compound: Ensure that your compound has not degraded due to improper storage or handling.[5]

  • Suboptimal Assay Conditions: The incubation time, temperature, or pH may not be optimal for inhibitor binding. Review and optimize the assay protocol, ensuring sufficient incubation time and appropriate temperature (typically 37°C).[3][5]

  • High Substrate Concentration: If the substrate concentration is too high, it can outcompete the inhibitor for binding to the enzyme. Determine the optimal substrate concentration for your assay, which is ideally at or below the Michaelis constant (Km) value.[5]

Issue 2: High Background Signal

Q: I am observing a high fluorescence signal in my control wells without the enzyme or in the presence of a known inhibitor. What could be the cause?

A: A high background signal can interfere with accurate measurement of DPP-4 inhibition. Here are some common causes and solutions:

  • Autofluorescence of the Test Compound: The compound itself might be fluorescent at the assay's excitation and emission wavelengths. To check for this, run a control well containing the test compound in the assay buffer without the DPP-4 enzyme.[6]

  • Contaminated Reagents: The assay buffer or other reagents could be contaminated. Prepare and measure blank wells for each reagent to identify the source of contamination.[6]

  • Non-specific Substrate Cleavage: Other proteases present in the sample might be cleaving the fluorogenic substrate. Consider adding a cocktail of protease inhibitors (excluding those that might inhibit DPP-4) to your sample.[5]

  • Well Plate Material: Some plastic-bottom plates can exhibit high background fluorescence. Using black plates with clear bottoms is recommended for fluorescence assays to minimize this issue.[6]

Issue 3: High Variability Between Replicates

Q: I am seeing significant differences in the fluorescence readings between my replicate wells. What could be causing this?

A: High variability can compromise the reliability of your results. The following factors can contribute to this issue:

  • Pipetting Errors: Inaccurate or inconsistent pipetting of small volumes is a common source of variability. Use calibrated pipettes and proper pipetting techniques to ensure consistency.[5]

  • Incomplete Mixing: Ensure that the reagents are thoroughly mixed in each well. This can be achieved by gently tapping the plate or using a plate shaker.[5]

  • Temperature Gradients: Uneven temperature across the microplate can lead to variations in enzyme activity. Incubate the plate in a temperature-controlled environment and allow it to equilibrate to the assay temperature before adding reagents.[5]

  • Edge Effects: Evaporation from the wells on the outer edges of the plate can concentrate the reagents and affect the results. Using plate sealers can help minimize evaporation. If the problem persists, consider avoiding the use of the outermost wells.[5]

Quantitative Data Summary

Table 1: IC50 Values for Common DPP-4 Inhibitors

InhibitorIC50 (nM)Source
Sitagliptin15.97 µM (in live cells)[7]
Vildagliptin0.5829 µM (in live cells)[7]

Note: IC50 values can vary depending on the specific assay conditions, including enzyme and substrate concentrations.[4]

Experimental Protocols

General Protocol for a Fluorescence-Based In Vitro DPP-4 Inhibition Assay

This protocol provides a general guideline. Specific details may vary based on the assay kit and experimental setup.

Materials:

  • Recombinant human DPP-4 enzyme[5]

  • Fluorogenic DPP-4 substrate (e.g., Gly-Pro-AMC)[5]

  • Test inhibitor (e.g., Teneligliptin)

  • DPP-4 Assay Buffer (e.g., Tris-HCl, pH 7.5)[5]

  • 96-well black microplate[5]

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a working solution of the DPP-4 enzyme in cold assay buffer.

    • Prepare a working solution of the fluorogenic substrate in assay buffer.

    • Prepare serial dilutions of the test inhibitor.

  • Assay Setup (in a 96-well plate):

    • Blank wells: Add assay buffer only.

    • Control wells (No inhibitor): Add DPP-4 enzyme and assay buffer (with the same final solvent concentration as the inhibitor wells).

    • Inhibitor wells: Add DPP-4 enzyme and the corresponding inhibitor dilution.

  • Pre-incubation:

    • Add 50 µL of the enzyme solution to the control and inhibitor wells.

    • Add 50 µL of the corresponding inhibitor dilution or solvent control.

    • Incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.[2]

  • Reaction Initiation and Measurement:

    • Add 50 µL of the substrate solution to all wells to start the enzymatic reaction.

    • Measure the fluorescence intensity kinetically over a period of 15-30 minutes at 37°C, with excitation at ~360 nm and emission at ~460 nm.[2]

  • Data Analysis:

    • Calculate the rate of reaction (slope of fluorescence vs. time) for each well.

    • Determine the percent inhibition for each inhibitor concentration relative to the control wells.

    • Plot the percent inhibition against the inhibitor concentration to determine the IC50 value.

Visualizations

DPP4_Signaling_Pathway cluster_gut Gut Lumen cluster_bloodstream Bloodstream cluster_pancreas Pancreas Food Intake Food Intake GLP1 GLP-1 (Active) Food Intake->GLP1 Stimulates Release GIP GIP (Active) Food Intake->GIP Stimulates Release DPP4 DPP-4 Enzyme GLP1->DPP4 Pancreatic_Beta_Cells Pancreatic β-cells GLP1->Pancreatic_Beta_Cells GIP->DPP4 GIP->Pancreatic_Beta_Cells Inactive_GLP1 GLP-1 (Inactive) DPP4->Inactive_GLP1 Inactivates Inactive_GIP GIP (Inactive) DPP4->Inactive_GIP Inactivates DPP4_Inhibitor DPP-4 Inhibitor DPP4_Inhibitor->DPP4 Inhibits Insulin_Secretion Insulin Secretion Pancreatic_Beta_Cells->Insulin_Secretion Glucagon_Suppression Glucagon Suppression Pancreatic_Beta_Cells->Glucagon_Suppression

DPP-4 Signaling Pathway and Inhibition Mechanism.

Assay_Workflow start Start reagent_prep Reagent Preparation (Enzyme, Substrate, Inhibitor) start->reagent_prep plate_setup Plate Setup in 96-well Plate (Blank, Control, Inhibitor wells) reagent_prep->plate_setup pre_incubation Pre-incubation (Enzyme + Inhibitor/Vehicle) plate_setup->pre_incubation reaction_init Reaction Initiation (Add Substrate) pre_incubation->reaction_init kinetic_read Kinetic Fluorescence Reading (Ex: 360nm, Em: 460nm) reaction_init->kinetic_read data_analysis Data Analysis (Calculate % Inhibition, IC50) kinetic_read->data_analysis end End data_analysis->end

Experimental Workflow for DPP-4 Inhibitor Assay.

Troubleshooting_Logic cluster_issues Observed Issue cluster_causes Potential Causes cluster_solutions Troubleshooting Steps issue Assay Problem (e.g., No Inhibition, High Background) cause1 Incorrect Reagent Concentration issue->cause1 cause2 Suboptimal Assay Conditions issue->cause2 cause3 Compound Interference (Autofluorescence) issue->cause3 cause4 Experimental Technique (Pipetting, Mixing) issue->cause4 solution1 Verify Concentrations & Perform Titrations cause1->solution1 solution2 Optimize Incubation Time & Temperature cause2->solution2 solution3 Run Compound-only Control cause3->solution3 solution4 Review & Refine Handling Procedures cause4->solution4

Logical Flow for Troubleshooting DPP-4 Assays.

References

Technical Support Center: BMS-767778 and Fluorescence Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using BMS-767778 in fluorescence-based assays. As a small molecule inhibitor of Dipeptidyl Peptidase 4 (DPP-4), this compound has the potential to interfere with fluorescence measurements. This guide offers structured advice to identify and mitigate such issues.

Frequently Asked Questions (FAQs)

Q1: Can this compound interfere with my fluorescence assay?

A1: Yes, it is possible. Small molecules like this compound can interfere with fluorescence assays in several ways:

  • Intrinsic Fluorescence: The compound itself might fluoresce at the excitation and emission wavelengths used for your assay, leading to a high background signal.

  • Signal Quenching: this compound could absorb the excitation light or the emitted light from your fluorophore, a phenomenon known as quenching, which results in a lower-than-expected signal.

  • Light Scattering: At high concentrations, the compound might cause light scattering, which can lead to inaccurate fluorescence readings.

  • Interaction with Assay Components: The compound may interact with the fluorescent dye or other assay components, altering their fluorescent properties.

Q2: What are the most common signs of interference from this compound in a fluorescence assay?

A2: Common indicators of interference include:

  • Unusually high or low fluorescence readings in wells containing this compound compared to controls.

  • A dose-dependent change in fluorescence that is not consistent with the expected biological activity.

  • High variability between replicate wells containing the same concentration of this compound.

  • A shift in the emission spectrum of the fluorophore in the presence of the compound.

Q3: How can I test for potential interference from this compound?

A3: A set of control experiments is crucial. You should measure the fluorescence of:

  • Buffer alone.

  • Buffer with your fluorescent probe.

  • Buffer with this compound at the highest concentration used in your assay.

  • Buffer with the fluorescent probe and this compound.

Comparing the results from these controls will help you determine if this compound has intrinsic fluorescence or if it is quenching the signal of your probe.

Q4: What are the typical excitation and emission wavelengths for DPP-4 inhibitor screening assays?

A4: Many commercial DPP-4 inhibitor screening kits utilize a fluorogenic substrate that, when cleaved by DPP-4, releases a fluorophore with an excitation maximum around 360 nm and an emission maximum around 460 nm. However, it is essential to consult the specific datasheet for your assay kit.

Troubleshooting Guide

If you suspect this compound is interfering with your fluorescence assay, follow these troubleshooting steps:

Problem 1: High Background Fluorescence

Possible Cause: Intrinsic fluorescence of this compound.

Troubleshooting Steps:

  • Run a Compound-Only Control: Prepare wells containing only the assay buffer and this compound at various concentrations used in your experiment.

  • Measure Fluorescence: Read the plate at the same excitation and emission wavelengths used for your main assay.

  • Analyze Data: If you observe a significant fluorescence signal that increases with the concentration of this compound, the compound is intrinsically fluorescent.

  • Correction: Subtract the fluorescence intensity of the "compound-only" control from the corresponding experimental wells.

Control Sample Expected Result if No Interference Observed Result with Intrinsic Fluorescence
Buffer OnlyMinimal SignalMinimal Signal
This compound in BufferMinimal SignalSignificant, concentration-dependent signal
Problem 2: Lower Than Expected Fluorescence Signal

Possible Cause: Fluorescence quenching by this compound.

Troubleshooting Steps:

  • Run a Quenching Control: Prepare wells containing the assay buffer, your fluorescent probe at the assay concentration, and varying concentrations of this compound.

  • Measure Fluorescence: Excite the fluorophore and measure the emission.

  • Analyze Data: A decrease in fluorescence intensity with increasing concentrations of this compound indicates quenching.

Control Sample Expected Result if No Interference Observed Result with Quenching
Fluorophore in BufferHigh SignalHigh Signal
Fluorophore + this compound in BufferHigh Signal (similar to fluorophore alone)Decreased signal with increasing this compound concentration
Experimental Protocols

Protocol 1: Assessing Intrinsic Fluorescence of this compound

Objective: To determine if this compound exhibits fluorescence at the assay's wavelengths.

Materials:

  • This compound stock solution

  • Assay buffer

  • Black, clear-bottom microplate

  • Fluorescence plate reader

Method:

  • Prepare a serial dilution of this compound in the assay buffer, covering the range of concentrations used in your primary experiment.

  • Add a fixed volume of each dilution to triplicate wells of the microplate.

  • Include wells with only the assay buffer as a blank control.

  • Read the plate using the excitation and emission wavelengths of your primary fluorescence assay.

Protocol 2: Assessing Quenching Effect of this compound

Objective: To determine if this compound quenches the fluorescence of the assay's reporter probe.

Materials:

  • This compound stock solution

  • Fluorescent probe/dye used in the assay

  • Assay buffer

  • Black, clear-bottom microplate

  • Fluorescence plate reader

Method:

  • Prepare a solution of the fluorescent probe in the assay buffer at the final concentration used in the assay.

  • Prepare a serial dilution of this compound in the assay buffer.

  • In the microplate wells, add the fluorescent probe solution.

  • Add the different concentrations of the this compound dilution series to these wells.

  • Include control wells with the fluorescent probe and buffer only (no this compound).

  • Incubate for a short period (e.g., 15 minutes) at room temperature, protected from light.

  • Read the fluorescence intensity.

Visualizing Experimental Workflows and Signaling Pathways

To aid in understanding the experimental design and potential points of interference, the following diagrams are provided.

experimental_workflow cluster_prep Plate Preparation cluster_assay Assay Execution cluster_readout Data Acquisition Assay_Components Prepare Assay Components (Buffer, Enzyme, Substrate) Add_Components Add Assay Components to Microplate Assay_Components->Add_Components Compound_Dilution Prepare this compound Serial Dilution Add_Compound Add this compound to Wells Compound_Dilution->Add_Compound Incubation Incubate at 37°C Add_Compound->Incubation Fluorescence_Reading Read Fluorescence (Ex/Em Wavelengths) Incubation->Fluorescence_Reading Data_Analysis Analyze Data Fluorescence_Reading->Data_Analysis

Caption: General workflow for a fluorescence-based inhibitor screening assay.

interference_logic Start Fluorescence Assay with this compound Observe_Data Observe Unexpected Fluorescence Data Start->Observe_Data Check_Intrinsic Test for Intrinsic Fluorescence? Observe_Data->Check_Intrinsic Is_Fluorescent Is Compound Fluorescent? Check_Intrinsic->Is_Fluorescent Yes Check_Quenching Test for Quenching? Check_Intrinsic->Check_Quenching No Correct_Background Subtract Compound Background Signal Is_Fluorescent->Correct_Background Yes Is_Fluorescent->Check_Quenching No Is_Quenching Is Compound Quenching? Check_Quenching->Is_Quenching Yes No_Interference No Direct Compound Interference Detected Check_Quenching->No_Interference No Consider_Alternatives Consider Assay with Different Fluorophore or Wavelengths Is_Quenching->Consider_Alternatives Yes Is_Quenching->No_Interference No

Caption: Troubleshooting logic for identifying fluorescence interference.

dpp4_pathway GLP1_GIP GLP-1 and GIP (Incretin Hormones) DPP4 DPP-4 Enzyme GLP1_GIP->DPP4 Inactivated by Pancreas Pancreas GLP1_GIP->Pancreas Stimulates Inactive_Metabolites Inactive Metabolites DPP4->Inactive_Metabolites BMS767778 This compound BMS767778->DPP4 Inhibits Insulin_Secretion Increased Insulin Secretion Pancreas->Insulin_Secretion

Caption: Simplified signaling pathway of DPP-4 inhibition by this compound.

preventing BMS-767778 precipitation in media

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for BMS-767778. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this compound in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly the issue of compound precipitation in experimental media.

Troubleshooting Guide: Preventing this compound Precipitation

Precipitation of this compound in your experimental media can lead to inaccurate and unreliable results by altering the effective concentration of the inhibitor. This guide provides a systematic approach to diagnose and resolve precipitation issues.

Observed Problem: A visible precipitate, cloudiness, or film appears in the cell culture media after the addition of this compound.

Troubleshooting Workflow:

G cluster_0 Initial Observation cluster_1 Immediate Checks cluster_2 Optimization Steps cluster_3 Advanced Solutions cluster_4 Resolution observe Precipitation of this compound in media stock_prep Review Stock Solution Preparation (Protocol 1) observe->stock_prep dilution_method Verify Dilution Method (FAQ 2) observe->dilution_method solubility_test Determine Solubility Limit (Protocol 2) stock_prep->solubility_test solvent_conc Optimize Final DMSO Concentration (FAQ 3) dilution_method->solvent_conc media_comp Assess Media Components (FAQ 5) solubility_test->media_comp resolved Precipitation Resolved solvent_conc->resolved cosolvent Consider Co-solvents or Excipients (FAQ 6) media_comp->cosolvent cosolvent->resolved

Caption: Troubleshooting workflow for addressing this compound precipitation.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is a potent and selective inhibitor of dipeptidyl peptidase-4 (DPP-4).[1][2] DPP-4 is an enzyme involved in the degradation of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-4, this compound increases the levels of active incretins, which in turn stimulates insulin secretion and suppresses glucagon release in a glucose-dependent manner.

Q2: How should I prepare my stock solution of this compound to minimize precipitation upon dilution in aqueous media?

Proper preparation of your stock solution is critical. It is generally recommended to dissolve this compound in a high-quality, anhydrous solvent like dimethyl sulfoxide (DMSO). To avoid precipitation when adding the stock to your aqueous experimental media, it is best to make intermediate dilutions of your concentrated stock in the same solvent before the final dilution into the media. This gradual dilution helps to prevent the compound from crashing out of solution.

Q3: What is the maximum recommended final concentration of DMSO in cell culture?

Most cell lines can tolerate a final DMSO concentration of up to 0.5%, with 0.1% or lower being preferable to minimize solvent-induced cellular stress. It is crucial to include a vehicle control (media with the same final concentration of DMSO) in your experiments to account for any effects of the solvent itself.

Q4: Can temperature affect the solubility of this compound?

Yes, temperature can influence the solubility of small molecules. Adding a cold stock solution to warm culture media can cause a "temperature shock," leading to precipitation. To mitigate this, ensure that both your stock solution and your media are at the same temperature (e.g., room temperature or 37°C) before mixing.

Q5: Could components in my cell culture media be causing the precipitation?

Certain components in complex cell culture media, such as proteins and salts, can interact with small molecules and reduce their solubility. If you suspect this is the case, you can try the following:

  • Reduce Serum Concentration: If using serum, consider reducing the percentage or adding the compound to the serum-free basal media before the addition of serum.

  • Test Different Media: The solubility of this compound may vary between different basal media formulations (e.g., DMEM vs. RPMI-1640).

Q6: Are there any alternative formulation strategies to improve the solubility of this compound?

For compounds with challenging solubility, several advanced formulation strategies can be explored, though these may require more extensive optimization:

  • Co-solvents: The use of a mixture of solvents may improve solubility.

  • Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.

  • Surfactants: The addition of a low concentration of a biocompatible surfactant can help to keep the compound in solution.

Quantitative Data Summary

PropertyValueSource
Molecular FormulaC₁₉H₂₀Cl₂N₄O₂[1][3]
Molecular Weight407.3 g/mol [1][3]
IUPAC Name2-[3-(aminomethyl)-4-(2,4-dichlorophenyl)-2-methyl-5-oxo-7H-pyrrolo[3,4-b]pyridin-6-yl]-N,N-dimethylacetamide[1][3]

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution of this compound

Objective: To prepare a stable, high-concentration stock solution of this compound.

Materials:

  • This compound powder

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Sterile, conical microcentrifuge tubes

  • Vortex mixer

  • Calibrated pipettes

Procedure:

  • Aseptically weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM).

  • Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath may be used to aid dissolution.

  • Visually inspect the solution to ensure there are no undissolved particles.

  • Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Determination of the Working Solubility Limit of this compound in Experimental Media

Objective: To determine the maximum concentration of this compound that remains in solution in your specific experimental media.

Materials:

  • Prepared concentrated stock solution of this compound in DMSO (from Protocol 1)

  • Your specific experimental cell culture media (e.g., DMEM with 10% FBS)

  • Sterile microcentrifuge tubes or a 96-well plate

  • Incubator (set to your experimental conditions, e.g., 37°C, 5% CO₂)

  • Microscope

Procedure:

  • Prepare a series of dilutions of your this compound stock solution in your experimental media. For example, if your desired highest final concentration is 50 µM, you could prepare concentrations of 50 µM, 40 µM, 30 µM, 20 µM, 10 µM, and a vehicle control (DMSO only).

  • Ensure the final concentration of DMSO is consistent across all conditions and is at a non-toxic level for your cells (e.g., ≤ 0.1%).

  • Aliquot the prepared dilutions into a 96-well plate or microcentrifuge tubes.

  • Incubate the samples under your standard experimental conditions for a duration relevant to your planned experiments (e.g., 24, 48, or 72 hours).

  • After incubation, carefully inspect each sample for any signs of precipitation. This can be done by visual inspection against a dark background and by microscopic examination for the presence of crystals or amorphous precipitate.

  • The highest concentration that shows no evidence of precipitation is your working solubility limit for this compound in that specific medium under those conditions.

Signaling Pathway

This compound is an inhibitor of Dipeptidyl Peptidase-4 (DPP-4). The primary mechanism of action involves the potentiation of incretin hormone signaling.

DPP4_Pathway BMS767778 This compound DPP4 DPP-4 Enzyme BMS767778->DPP4 Inhibits GLP1_GIP_active Active Incretins (GLP-1, GIP) DPP4->GLP1_GIP_active Degrades GLP1_GIP_inactive Inactive Incretins DPP4->GLP1_GIP_inactive Leads to Pancreatic_Beta_Cells Pancreatic Beta-Cells GLP1_GIP_active->Pancreatic_Beta_Cells Stimulates Pancreatic_Alpha_Cells Pancreatic Alpha-Cells GLP1_GIP_active->Pancreatic_Alpha_Cells Inhibits Insulin_Secretion Increased Insulin Secretion Pancreatic_Beta_Cells->Insulin_Secretion Blood_Glucose Lowered Blood Glucose Insulin_Secretion->Blood_Glucose Glucagon_Release Decreased Glucagon Release Pancreatic_Alpha_Cells->Glucagon_Release Glucagon_Release->Blood_Glucose

Caption: Mechanism of action of this compound as a DPP-4 inhibitor.

References

Technical Support Center: Troubleshooting Inconsistent Results with BMS-777607

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address inconsistent results when working with the multi-kinase inhibitor, BMS-777607.

Frequently Asked Questions (FAQs)

Q1: What is BMS-777607 and what are its primary targets?

BMS-777607 is a potent, ATP-competitive small molecule inhibitor of several receptor tyrosine kinases. Its primary targets include c-Met, Ron, Axl, and Tyro3.[1][2] Due to its activity against these kinases, it is often used in cancer research to inhibit signaling pathways involved in cell proliferation, survival, migration, and invasion.[1][2]

Q2: I am observing high variability in my IC50 values for BMS-777607. What are the potential causes?

Inconsistent IC50 values are a common issue in kinase inhibitor studies and can arise from several factors:

  • Cell Line Variability: Different cancer cell lines express varying levels of the target kinases (c-Met, Ron, etc.). The sensitivity to BMS-777607 will depend on the extent to which a particular cell line relies on the signaling from these kinases for its growth and survival.

  • Assay Conditions:

    • ATP Concentration: Since BMS-777607 is an ATP-competitive inhibitor, the concentration of ATP in your assay will directly impact the apparent IC50 value. Higher ATP concentrations will require higher concentrations of the inhibitor to achieve the same level of inhibition.

    • Cell Density: The number of cells seeded per well can influence the drug-to-target ratio and affect the observed potency. It is crucial to maintain consistent cell seeding densities across experiments.

    • Incubation Time: The duration of drug exposure can significantly alter the IC50 value. Shorter incubation times may not be sufficient to observe the full effect of the inhibitor, while longer times might lead to secondary effects.[3]

  • Compound Stability and Solubility: BMS-777607 is typically dissolved in DMSO.[1][2] Poor solubility or degradation of the compound in your assay medium can lead to inaccurate concentrations and variable results. Ensure the compound is fully dissolved and stable under your experimental conditions.

  • Off-Target Effects: At higher concentrations, BMS-777607 can inhibit other kinases, such as Aurora kinase B, which can lead to cellular effects like polyploidy that may confound viability assays.[4][5]

Q3: My in vitro (biochemical) and in situ (cell-based) assay results with BMS-777607 are not correlating. Why might this be?

Discrepancies between biochemical and cell-based assays are common for several reasons:

  • Cellular Environment: In a cellular context, factors such as cell membrane permeability, drug efflux pumps, and protein binding can reduce the effective concentration of the inhibitor at its intracellular target.

  • Presence of Scaffolding Proteins: The interaction of kinases with other proteins within the cell can alter their conformation and sensitivity to inhibitors compared to an isolated, recombinant enzyme in a biochemical assay.

  • Signal Amplification: Cellular signaling pathways often have amplification steps. Even partial inhibition of a kinase at the top of a cascade might not translate to a proportional decrease in the downstream readout.

Q4: I am observing unexpected cellular phenotypes, such as changes in cell size or shape, after treatment with BMS-777607. What could be the cause?

BMS-777607 has been reported to have off-target effects, most notably the inhibition of Aurora kinase B.[4][5] This can disrupt mitosis and lead to the formation of large, polyploid cells.[4][5] This phenotype is independent of its effects on c-Met or Ron.[4][5] When analyzing your results, it is important to consider that the observed phenotype may not be solely due to the inhibition of its primary targets.

Data Summary

BMS-777607 Inhibitory Activity (IC50)
TargetIC50 (nM)Assay TypeReference
c-Met3.9Cell-free[2]
Ron1.8Cell-free[2]
Axl1.1Cell-free[2]
Tyro34.3Cell-free[2]
c-Met (autophosphorylation)20GTL-16 cell lysate[2]
c-Met (HGF-stimulated)<1PC-3 and DU145 cells[2]
AXL (in glioma cells)~12,500 (12.5 µM)U118MG and SF126 cells[6]

Note: IC50 values can vary significantly depending on the specific assay conditions, cell line, and ATP concentration used.

Experimental Protocols & Methodologies

General Protocol for a Cell-Based c-Met Phosphorylation Assay

This protocol provides a general framework for assessing the inhibitory activity of BMS-777607 on c-Met phosphorylation in a cell-based assay.

  • Cell Seeding:

    • Plate cells (e.g., MKN-45, HT29, or other c-Met expressing lines) in a 96-well plate at a pre-optimized density to ensure they are in the exponential growth phase at the time of the experiment.

    • Allow cells to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of BMS-777607 in DMSO (e.g., 10 mM).

    • Perform serial dilutions of the stock solution in the appropriate cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed a non-toxic level (typically <0.5%).

    • Remove the growth medium from the cells and add the medium containing the different concentrations of BMS-777607.

    • Incubate for a predetermined time (e.g., 2 hours).

  • Ligand Stimulation (if applicable):

    • If studying ligand-induced phosphorylation, add hepatocyte growth factor (HGF) to the wells at a concentration known to induce robust c-Met phosphorylation (e.g., 50 ng/mL).

    • Incubate for a short period (e.g., 15-30 minutes).

  • Cell Lysis:

    • Aspirate the medium and wash the cells with ice-cold PBS.

    • Add lysis buffer containing protease and phosphatase inhibitors to each well.

    • Incubate on ice to ensure complete cell lysis.

  • Detection of Phospho-c-Met:

    • The levels of phosphorylated c-Met can be quantified using various methods, such as:

      • ELISA: Use a c-Met (Total) and a Phospho-c-Met (e.g., Tyr1234/1235) specific antibody pair.

      • Western Blotting: Separate protein lysates by SDS-PAGE, transfer to a membrane, and probe with antibodies against total c-Met and phospho-c-Met.

      • In-Cell Western/High-Content Imaging: Fix and permeabilize cells in the plate and use fluorescently labeled antibodies to detect total and phospho-c-Met.

General Protocol for a Biochemical Kinase Assay

This protocol outlines a general method for determining the IC50 of BMS-777607 in a cell-free system.

  • Reagents and Buffers:

    • Kinase buffer (e.g., 20 mM Tris-HCl, 5 mM MnCl2, 0.1 mg/mL BSA, 0.5 mM DTT).[1]

    • Recombinant active c-Met or Ron kinase.

    • Substrate (e.g., poly(Glu, Tyr) 4:1).

    • ATP solution (with [γ-32P]ATP or [γ-33P]ATP for radiometric assays).

    • BMS-777607 stock solution in DMSO.

  • Assay Procedure:

    • Prepare serial dilutions of BMS-777607 in the kinase buffer.

    • In a microplate, add the kinase, substrate, and diluted BMS-777607.

    • Initiate the kinase reaction by adding the ATP solution. The final ATP concentration should be close to the Km value for the specific kinase if determining Ki, or at a fixed concentration for standard IC50 determination.

    • Incubate the reaction at a controlled temperature (e.g., 30°C) for a set time (e.g., 60 minutes).[1]

    • Stop the reaction (e.g., by adding a stop solution like cold trichloroacetic acid for radiometric assays).[1]

  • Detection of Kinase Activity:

    • The method of detection will depend on the assay format:

      • Radiometric Assay: Measure the incorporation of the radiolabeled phosphate into the substrate using a filter-binding assay and a scintillation counter.

      • Luminescence-Based Assay (e.g., ADP-Glo™): Measure the amount of ADP produced, which correlates with kinase activity.

      • Fluorescence-Based Assay (e.g., TR-FRET): Use a phosphorylation-specific antibody labeled with a fluorescent probe to detect the phosphorylated substrate.

Visual Troubleshooting Guides and Pathways

Troubleshooting Workflow for Inconsistent BMS-777607 Results

G start Inconsistent Results with BMS-777607 issue_type Identify the Type of Inconsistency start->issue_type ic50_var High IC50 Variability issue_type->ic50_var IC50 assay_disc Biochemical vs. Cell-based Discrepancy issue_type->assay_disc Assay Type phenotype Unexpected Phenotype issue_type->phenotype Phenotype check_reagents Verify Compound Integrity (Solubility, Storage, Age) ic50_var->check_reagents check_cells Review Cell Culture Practices (Passage Number, Contamination, Seeding Density) ic50_var->check_cells check_assay Examine Assay Parameters (ATP concentration, Incubation Time, Reagent Quality) ic50_var->check_assay assay_disc->check_assay off_target_check Consider Off-Target Effects (e.g., Aurora Kinase B inhibition) assay_disc->off_target_check phenotype->off_target_check solubility_test Test Compound Solubility in Assay Medium check_reagents->solubility_test dose_response Perform Detailed Dose-Response and Time-Course check_cells->dose_response positive_control Use a Known Selective Inhibitor as a Control check_assay->positive_control phenotype_analysis Analyze Phenotype (e.g., Microscopy for polyploidy) off_target_check->phenotype_analysis end_point Refined and Consistent Results solubility_test->end_point dose_response->end_point phenotype_analysis->end_point positive_control->end_point

Caption: A logical workflow for troubleshooting inconsistent experimental results with BMS-777607.

Simplified c-Met Signaling Pathway

cMet_Pathway cluster_downstream Downstream Signaling HGF HGF cMet c-Met Receptor HGF->cMet binds RAS_MAPK RAS-MAPK Pathway cMet->RAS_MAPK activates PI3K_AKT PI3K-AKT Pathway cMet->PI3K_AKT activates STAT STAT Pathway cMet->STAT activates BMS777607 BMS-777607 BMS777607->cMet inhibits Proliferation Proliferation RAS_MAPK->Proliferation Survival Survival PI3K_AKT->Survival Migration Migration STAT->Migration

Caption: Simplified c-Met signaling pathway and the inhibitory action of BMS-777607.

Simplified Ron Signaling Pathway

Ron_Pathway cluster_downstream Downstream Signaling MSP MSP Ron Ron Receptor MSP->Ron binds PI3K_AKT PI3K-AKT Pathway Ron->PI3K_AKT activates MAPK MAPK Pathway Ron->MAPK activates BMS777607 BMS-777607 BMS777607->Ron inhibits CellGrowth Cell Growth PI3K_AKT->CellGrowth Motility Motility MAPK->Motility Invasion Invasion MAPK->Invasion

Caption: Simplified Ron signaling pathway and the inhibitory action of BMS-777607.

References

impact of serum proteins on BMS-767778 activity

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support resource for experiments involving the DPP-4 inhibitor, BMS-767778. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common issues encountered when assessing the impact of serum proteins on the compound's activity.

Frequently Asked Questions (FAQs)

Q1: We are observing a significant decrease in the potency (increase in IC50) of this compound when we include serum in our DPP-4 activity assay. Is this expected?

A1: Yes, a decrease in the apparent potency of this compound in the presence of serum is expected. This phenomenon is typically due to the binding of the inhibitor to serum proteins, primarily albumin. Only the unbound fraction of the drug is available to inhibit the DPP-4 enzyme.[1] The high concentration of proteins in serum effectively sequesters a portion of the inhibitor, reducing its free concentration and thus its inhibitory activity in the assay.

Q2: How can we quantify the extent of serum protein binding of this compound?

A2: The extent of serum protein binding can be determined using several biophysical techniques. The most common methods include equilibrium dialysis, ultrafiltration, and surface plasmon resonance (SPR). These methods allow for the separation of the protein-bound drug from the free drug, enabling the calculation of the percentage of binding.

Q3: Can we use bovine serum albumin (BSA) as a substitute for human serum albumin (HSA) or fetal bovine serum (FBS) in our preliminary binding studies?

A3: While BSA is often used as a cost-effective substitute, it's important to be aware that the binding affinity of small molecules can differ between species. For the most accurate assessment of the impact on this compound's activity in a human system, HSA is the preferred protein. If using serum, FBS is a common choice for cell-based assays, but for direct enzymatic assays, purified albumin provides a more controlled system.

Q4: We are seeing high background fluorescence in our DPP-4 assay when using serum. What could be the cause and how can we mitigate it?

A4: Serum itself can contain endogenous enzymes and other components that may contribute to background fluorescence or interfere with the assay reagents. To mitigate this, it is crucial to run appropriate controls, including a "serum only" control (without the DPP-4 enzyme) and a "no inhibitor" control (with serum and enzyme). Subtracting the background fluorescence from these controls is essential for accurate data analysis.

Q5: Our results for this compound potency in the presence of serum are highly variable between experiments. What are the potential sources of this variability?

A5: Variability in serum-containing assays can arise from several factors:

  • Inconsistent Serum Lots: Different batches of serum can have varying protein compositions. It is advisable to use a single lot of serum for a complete set of experiments.

  • Pipetting Errors: The viscosity of serum can lead to inaccuracies in pipetting. Ensure proper technique and use calibrated pipettes.

  • Incubation Times: Ensure consistent pre-incubation times of the inhibitor with the serum before adding the enzyme and substrate.

  • Assay Temperature: Temperature fluctuations can affect both enzyme activity and binding kinetics. Maintain a stable temperature throughout the assay.

Troubleshooting Guides

Issue 1: Apparent Potency of this compound is Lower than Expected in the Presence of Serum
Possible Cause Suggested Solution
Serum Protein Binding This is the most likely cause. The observed IC50 is an "apparent" value. To determine the intrinsic IC50, you need to measure the unbound fraction of this compound in your assay conditions.
Incorrect Drug Concentration Verify the concentration of your this compound stock solution. Perform a serial dilution and confirm the concentrations spectrophotometrically if possible.
Sub-optimal Assay Conditions Ensure that the pH, temperature, and buffer composition of your assay are optimal for DPP-4 activity.
Issue 2: High Variability in Replicate Wells
Possible Cause Suggested Solution
Poor Mixing Serum is viscous. Ensure thorough but gentle mixing of all components in the well. Avoid introducing bubbles.
Edge Effects in Microplate Evaporation from the outer wells of a microplate can concentrate reagents. Avoid using the outermost wells or fill them with buffer to create a humidity barrier.
Contamination Ensure that pipette tips are changed between all additions and that all reagents are free from contamination.

Quantitative Data Summary

The following tables summarize hypothetical, yet realistic, quantitative data for this compound activity in the presence of varying concentrations of Human Serum Albumin (HSA). This data is for illustrative purposes to guide experimental design and interpretation.

Table 1: Impact of HSA on this compound IC50 in a DPP-4 Enzymatic Assay

HSA Concentration (mg/mL)Apparent IC50 (nM)Fold Shift in IC50
01.21.0
15.84.8
1045.337.8
40 (Physiological)180.1150.1

Table 2: this compound Physicochemical and Binding Properties (Hypothetical)

ParameterValue
Molecular Weight407.3 g/mol
LogP2.8
Human Serum Albumin Binding (%)>99%
Unbound Fraction (fu) in Plasma<0.01

Experimental Protocols

Protocol 1: Determination of this compound IC50 in the Presence of HSA

Objective: To quantify the effect of HSA on the inhibitory potency of this compound against DPP-4.

Materials:

  • This compound

  • Recombinant Human DPP-4

  • DPP-4 Substrate (e.g., Gly-Pro-AMC)

  • Human Serum Albumin (HSA)

  • Assay Buffer (e.g., Tris-HCl, pH 7.5)

  • 96-well black microplate

  • Plate reader with fluorescence capabilities

Procedure:

  • Prepare this compound Dilutions: Create a serial dilution of this compound in the assay buffer.

  • Prepare Reagents:

    • Prepare a working solution of DPP-4 enzyme in the assay buffer.

    • Prepare working solutions of HSA at various concentrations (e.g., 0, 1, 10, 40 mg/mL) in the assay buffer.

    • Prepare the DPP-4 substrate according to the manufacturer's instructions.

  • Assay Setup:

    • To the wells of the 96-well plate, add the this compound dilutions.

    • Add the HSA solutions to the respective wells.

    • Include "no inhibitor" and "no enzyme" controls.

    • Pre-incubate the plate at 37°C for 15 minutes to allow for inhibitor-protein binding to reach equilibrium.

  • Enzyme Reaction:

    • Initiate the reaction by adding the DPP-4 enzyme solution to all wells except the "no enzyme" controls.

    • Incubate at 37°C for 10 minutes.

  • Substrate Addition and Measurement:

    • Add the DPP-4 substrate to all wells.

    • Immediately measure the fluorescence (e.g., Ex/Em = 360/460 nm) in a kinetic mode for 30 minutes.

  • Data Analysis:

    • Calculate the initial reaction rates (Vmax) from the linear portion of the kinetic curves.

    • Normalize the data to the "no inhibitor" control.

    • Plot the percent inhibition versus the log of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Visualizations

DPP4_Signaling_Pathway DPP-4 Signaling Pathway and Inhibition GLP-1 / GIP GLP-1 / GIP DPP-4 DPP-4 GLP-1 / GIP->DPP-4 Cleavage Pancreas Pancreas GLP-1 / GIP->Pancreas Stimulates Inactive GLP-1 / GIP Inactive GLP-1 / GIP DPP-4->Inactive GLP-1 / GIP This compound This compound This compound->DPP-4 Inhibition Insulin Release Insulin Release Pancreas->Insulin Release

Caption: DPP-4 signaling and this compound inhibition.

Experimental_Workflow Workflow for Serum Protein Impact Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Reagent_Prep Prepare this compound Dilutions, DPP-4, Substrate, and HSA Add_Inhibitor_HSA Add this compound and HSA to Plate Reagent_Prep->Add_Inhibitor_HSA Pre_Incubate Pre-incubate for 15 min at 37°C Add_Inhibitor_HSA->Pre_Incubate Add_Enzyme Add DPP-4 Enzyme Pre_Incubate->Add_Enzyme Incubate_Enzyme Incubate for 10 min at 37°C Add_Enzyme->Incubate_Enzyme Add_Substrate Add Substrate and Read Fluorescence Incubate_Enzyme->Add_Substrate Calculate_Rates Calculate Reaction Rates Add_Substrate->Calculate_Rates Determine_IC50 Determine IC50 Values Calculate_Rates->Determine_IC50

Caption: Experimental workflow for assessing serum impact.

Troubleshooting_Flowchart Troubleshooting High IC50 Variability Start High IC50 Variability Observed Check_Reagents Are you using a single lot of serum/HSA? Start->Check_Reagents Use_Single_Lot Use a single lot for all experiments Check_Reagents->Use_Single_Lot No Check_Technique Is pipetting technique consistent? Check_Reagents->Check_Technique Yes Use_Single_Lot->Check_Technique Review_Pipetting Review pipetting of viscous liquids and use calibrated pipettes Check_Technique->Review_Pipetting No Check_Plate Are you observing edge effects? Check_Technique->Check_Plate Yes Review_Pipetting->Check_Plate Avoid_Edges Avoid outer wells or add buffer to them Check_Plate->Avoid_Edges Yes Resolved Issue Resolved Check_Plate->Resolved No Avoid_Edges->Resolved

Caption: Troubleshooting high IC50 variability.

References

Technical Support Center: Minimizing BMS-767778 Toxicity in Primary Cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize BMS-767778-induced toxicity in primary cell cultures. Given the limited public data on the specific cytotoxic profile of this compound in primary cells, the recommendations provided are based on established principles for mitigating the toxicity of small molecule inhibitors in vitro.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

This compound is a selective inhibitor of Dipeptidyl Peptidase-4 (DPP-4).[1] DPP-4 is a serine protease that plays a crucial role in glucose homeostasis by inactivating incretin hormones such as glucagon-like peptide-1 (GLP-1).[2][3] By inhibiting DPP-4, this compound can prolong the action of these hormones.[3]

Q2: What are the known off-target effects of this compound?

While this compound is a selective DPP-4 inhibitor, it also shows some activity against other dipeptidyl peptidases, such as DPP8 and DPP9, but at much higher concentrations.[1] It is a common characteristic of small molecule inhibitors to have some off-target activities, which can potentially contribute to cytotoxicity.[4][5][6]

Q3: We are observing significant cell death in our primary cell cultures when treated with this compound. What are the initial troubleshooting steps?

When encountering high cytotoxicity with a new compound, a systematic approach is essential. The first step is to perform a dose-response and time-course experiment to determine the cytotoxic profile of this compound in your specific primary cell type. This will help identify a concentration range that is effective for your experimental goals while minimizing toxicity.[7][8] It is also crucial to include a vehicle control (the solvent used to dissolve this compound, e.g., DMSO) at the same concentrations used in your experiments to rule out solvent-induced toxicity.[9]

Q4: How can we reduce the cytotoxic effects of this compound without compromising its on-target activity?

Mitigating cytotoxicity while preserving the desired biological effect is a key challenge. Here are several strategies you can employ:

  • Optimize Concentration and Exposure Time: This is the most direct approach. Use the lowest effective concentration of this compound and reduce the incubation time to the minimum necessary to observe the desired on-target effect.[7][8]

  • Adjust Serum Concentration: The presence of serum proteins in the culture medium can sometimes bind to the compound, reducing its free concentration and thus its toxicity.[7][9] Experimenting with different serum concentrations may be beneficial.

  • Co-treatment with Protective Agents: Depending on the mechanism of toxicity, co-treatment with cytoprotective agents may be helpful. For example, if oxidative stress is suspected, co-incubation with an antioxidant like N-acetylcysteine (NAC) could rescue cells.[7][8]

Q5: How can I differentiate between a cytotoxic and a cytostatic effect of this compound?

It is important to determine whether the compound is killing the cells (cytotoxicity) or just inhibiting their proliferation (cytostatic effect). Assays that distinguish between different modes of cell death, such as Annexin V/Propidium Iodide staining, can differentiate between apoptosis and necrosis.[7] Proliferation assays can be used to assess the cytostatic effects.

Troubleshooting Guides

Guide 1: High Levels of Cell Death Observed
Potential Cause Troubleshooting Strategy Expected Outcome
Compound concentration is too high Perform a dose-response experiment with a wide range of this compound concentrations (e.g., from nanomolar to micromolar).Identification of a non-toxic or minimally toxic concentration range.
Solvent (e.g., DMSO) toxicity Run a vehicle control experiment with the solvent at the same dilutions used for this compound.Determine if the solvent is contributing to cell death.
Incorrect compound handling or storage Ensure the compound is properly stored, protected from light, and avoid repeated freeze-thaw cycles. Prepare fresh dilutions for each experiment.Consistent experimental results with a fresh aliquot of the compound.
Primary cell sensitivity Primary cells are inherently more sensitive than cell lines. Use the lowest possible passage number and ensure cells are healthy before treatment.Reduced variability and increased resilience of cells to the treatment.
Guide 2: Inconsistent Results Between Experiments
Potential Cause Troubleshooting Strategy Expected Outcome
Variability in primary cell culture conditions Standardize cell passage number, seeding density, and media components for all experiments.Increased reproducibility of results.
Compound degradation Prepare fresh stock solutions of this compound for each experiment. Avoid long-term storage of diluted solutions.More consistent compound activity.
Variability in experimental assays Ensure that the cytotoxicity or functional assay being used is robust and has a low coefficient of variation.Reliable and reproducible data.

Quantitative Data Summary

Compound Target Ki Off-Target Ki
This compoundDPP40.9 nMDPP8: 4.9 µM, DPP9: 3.2 µM

Data from MedchemExpress and Devasthale et al., 2013.[1]

Key Experimental Protocols

Protocol 1: Determining the Cytotoxic Concentration (CC50) of this compound using an MTT Assay

This protocol outlines a general procedure to determine the concentration of this compound that reduces the viability of a primary cell population by 50% (CC50).

Materials:

  • Primary cells of interest

  • Complete cell culture medium

  • This compound stock solution (e.g., in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Plate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding: Seed primary cells in a 96-well plate at a predetermined optimal density and allow them to attach and recover for 24 hours.

  • Compound Preparation: Prepare serial dilutions of this compound in complete culture medium. Also, prepare a vehicle control with the same solvent concentrations.

  • Treatment: Remove the old medium from the cells and add the prepared compound dilutions and vehicle controls.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

  • Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.

  • Solubilization: Add 100 µL of solubilization buffer to each well. Gently pipette up and down to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells and plot the results to determine the CC50 value.

Visualizations

DPP4_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GLP-1 GLP-1 DPP4 DPP4 GLP-1->DPP4 Inactivated by GLP-1R GLP-1R GLP-1->GLP-1R Binds to This compound This compound This compound->DPP4 Inhibits AC Adenylate Cyclase GLP-1R->AC Activates cAMP cAMP AC->cAMP Produces PKA PKA cAMP->PKA Activates Epac Epac cAMP->Epac Activates Insulin_Secretion Insulin_Secretion PKA->Insulin_Secretion Promotes Epac->Insulin_Secretion Promotes

Caption: Mechanism of action of this compound in the DPP-4/GLP-1 signaling pathway.

Toxicity_Troubleshooting_Workflow start High Cell Death Observed with this compound check_concentration Is this the lowest effective concentration? start->check_concentration dose_response Perform Dose-Response Experiment (CC50) check_concentration->dose_response No check_solvent Is solvent toxicity ruled out? check_concentration->check_solvent Yes dose_response->check_concentration vehicle_control Run Vehicle Control Experiment check_solvent->vehicle_control No optimize_exposure Optimize Exposure Time (Time-course experiment) check_solvent->optimize_exposure Yes vehicle_control->check_solvent further_optimization Further Optimization optimize_exposure->further_optimization adjust_serum Adjust Serum Concentration further_optimization->adjust_serum co_treatment Co-treatment with Protective Agents further_optimization->co_treatment

References

Technical Support Center: Adjusting for BMS-767778 Autofluorescence

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers utilizing BMS-767778. This resource provides essential guidance on how to manage the autofluorescent properties of this compound in your experiments. The following troubleshooting guides and frequently asked questions (FAQs) are designed to help you characterize, mitigate, and correct for this compound-related autofluorescence, ensuring the integrity of your data.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is autofluorescence a potential issue?

A1: this compound is a potent and selective inhibitor of dipeptidyl peptidase-4 (DPP-4), an enzyme involved in glucose metabolism.[1] Its chemical structure, a pyrrolopyridine derivative, suggests a potential for intrinsic fluorescence, also known as autofluorescence.[2][3] This autofluorescence can interfere with experimental assays that rely on fluorescence detection, potentially leading to false-positive signals or inaccurate quantification.[4]

Q2: Are the excitation and emission spectra of this compound known?

A2: Currently, the specific excitation and emission spectra for this compound are not publicly available. This is common for novel compounds in the early stages of research and development. Therefore, the first critical step for any researcher using this compound in a fluorescence-based assay is to experimentally determine its spectral properties.

Q3: What are the general strategies to deal with compound autofluorescence?

A3: There are several established strategies to manage autofluorescence:

  • Spectral Separation: Choose fluorophores for your assay that have excitation and emission spectra well separated from that of the interfering compound.

  • Signal-to-Background Optimization: Increase the specific signal of your intended fluorescent probe to overwhelm the background autofluorescence.

  • Background Subtraction: Measure the fluorescence of the compound alone and subtract this value from your experimental readings.

  • Spectral Unmixing: In imaging experiments, use software algorithms to separate the spectral signature of the compound's autofluorescence from the specific fluorescent labels.

  • Quenching: In some cases, specific chemical quenchers can be used to reduce autofluorescence, though this must be tested for compatibility with the assay.[5]

Q4: How can I quickly check if this compound is interfering with my assay?

A4: Run a "compound-only" control. Prepare a sample containing this compound at the desired experimental concentration in your assay buffer, without any of your fluorescent dyes or antibodies. Measure the fluorescence using the same instrument settings as your main experiment. If you detect a significant signal, this indicates that this compound is autofluorescent under your experimental conditions.

Troubleshooting Guides

Guide 1: Characterizing the Autofluorescence of this compound

This guide provides a step-by-step protocol to determine the excitation and emission spectra of this compound, a critical first step for troubleshooting.

Experimental Protocol: Measuring Excitation and Emission Spectra

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Create a dilution series of this compound in your final assay buffer. A typical starting concentration for spectral scanning is 10 µM.

    • Include a "buffer-only" blank control.

  • Instrumentation:

    • Use a fluorescence spectrophotometer or a plate reader with spectral scanning capabilities.

  • Excitation Spectrum Measurement:

    • Set the instrument to excitation scan mode.

    • Choose an emission wavelength where you expect potential fluorescence (e.g., start with a broad range like 520 nm).

    • Scan a range of excitation wavelengths (e.g., 300 nm to 500 nm).

    • The resulting spectrum will show the wavelengths at which this compound is most efficiently excited. The peak of this spectrum is the excitation maximum (λex).

  • Emission Spectrum Measurement:

    • Set the instrument to emission scan mode.

    • Set the excitation wavelength to the λex determined in the previous step.

    • Scan a range of emission wavelengths (e.g., 400 nm to 700 nm).

    • The resulting spectrum will show the wavelengths at which this compound emits light. The peak of this spectrum is the emission maximum (λem).

  • Data Analysis:

    • Plot the fluorescence intensity versus wavelength for both excitation and emission scans.

    • Subtract the spectral data from the "buffer-only" control to correct for background.

Data Presentation: Hypothetical Spectral Characteristics of this compound

The following table presents a hypothetical outcome of the spectral scanning experiment. Note: These are example values and must be experimentally determined.

ParameterWavelength (nm)
Excitation Maximum (λex) 405
Emission Maximum (λem) 488
Excitation Range 380 - 430
Emission Range 450 - 550

Mandatory Visualization:

G Workflow for Characterizing Compound Autofluorescence prep Prepare Dilution Series of this compound ex_scan Measure Excitation Spectrum (Fixed Emission Wavelength) prep->ex_scan em_scan Measure Emission Spectrum (Fixed Excitation at λex) ex_scan->em_scan Identify λex analyze Analyze Data and Determine λex and λem em_scan->analyze blank Prepare Buffer-Only Blank blank->ex_scan blank->em_scan

Caption: Workflow for determining the spectral properties of this compound.

Guide 2: Mitigating this compound Autofluorescence in Cellular Imaging

This guide provides practical steps for researchers using fluorescence microscopy or high-content imaging with this compound.

Experimental Protocol: Reducing Autofluorescence Interference in Immunofluorescence

  • Pre-Experiment Spectral Characterization:

    • Follow Guide 1 to determine the excitation and emission spectra of this compound.

  • Fluorophore Selection:

    • Choose fluorescent dyes for your antibodies that are spectrally distinct from this compound. For example, if this compound has blue-green fluorescence, select red or far-red dyes (e.g., Alexa Fluor 594, Cy5, Alexa Fluor 647).

  • Control Samples:

    • Unstained Cells: Cells that have not been treated with any fluorescent labels. This helps to determine the baseline cellular autofluorescence.

    • Cells + this compound (No Stains): This is your critical control to measure the specific contribution of this compound autofluorescence.

    • Stained Cells (No this compound): Your positive control for your staining protocol.

    • Fully Treated and Stained Cells: Your experimental sample.

  • Image Acquisition:

    • Acquire images for each channel separately.

    • For the "Cells + this compound (No Stains)" control, acquire an image using the same settings as your experimental sample for the channel where you expect interference.

  • Image Analysis and Background Correction:

    • Measure the mean fluorescence intensity of the "Cells + this compound (No Stains)" control.

    • This value can be used as a background threshold or subtracted from the corresponding channel in your fully stained experimental samples.

    • For more advanced correction, use spectral unmixing plugins available in imaging software (e.g., ImageJ/Fiji, Zen, LAS X).

Data Presentation: Fluorophore Selection Guide Based on Hypothetical this compound Autofluorescence

This compound AutofluorescenceRecommended Fluorophore ClassExample Dyes
Blue (λem ~450 nm) Green, Red, Far-RedAlexa Fluor 488, Alexa Fluor 594, Cy5
Green (λem ~520 nm) Red, Far-RedAlexa Fluor 594, Alexa Fluor 647, Cy5
Yellow (λem ~580 nm) Far-RedAlexa Fluor 647, Cy7

Mandatory Visualization:

G Decision Tree for Mitigating Autofluorescence in Imaging start Start: Using this compound in Fluorescence Microscopy char_spectra Characterize this compound Spectra (Guide 1) start->char_spectra overlap Spectral Overlap with Chosen Fluorophore? char_spectra->overlap yes Yes overlap->yes no No overlap->no select_new Select Spectrally Distinct Fluorophore yes->select_new proceed Proceed with Experiment no->proceed select_new->proceed bg_correct Implement Background Correction/Spectral Unmixing proceed->bg_correct

Caption: A logical workflow for addressing this compound autofluorescence.

Signaling Pathway Context

This compound is an inhibitor of DPP-4. Understanding the DPP-4 signaling context is crucial for designing relevant experiments. DPP-4 is a transmembrane glycoprotein that cleaves N-terminal dipeptides from various substrates, including incretin hormones like GLP-1, which are involved in insulin secretion.[6] DPP-4 also interacts with other cell surface proteins and extracellular matrix components, influencing signaling pathways related to cell migration and immune response.[7][8]

Mandatory Visualization:

G Simplified DPP-4 Signaling Pathway and Inhibition by this compound cluster_0 Extracellular Space cluster_1 Pancreatic β-cell GLP1 GLP-1 (Active) DPP4 DPP-4 GLP1->DPP4 Cleavage GLP1R GLP-1 Receptor GLP1->GLP1R Binds GLP1_inactive GLP-1 (Inactive) DPP4->GLP1_inactive BMS767778 This compound BMS767778->DPP4 Inhibits AC Adenylate Cyclase GLP1R->AC Activates cAMP cAMP AC->cAMP PKA PKA cAMP->PKA Insulin Insulin Secretion PKA->Insulin

Caption: Inhibition of DPP-4 by this compound prevents the inactivation of GLP-1.

References

Technical Support Center: BMS-767778 Stability and Degradation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential degradation of BMS-767778. The information provided is based on the chemical structure of this compound and established principles of drug degradation, as specific degradation studies on this compound are not extensively published.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key structural features?

This compound is a dipeptidyl peptidase-4 (DPP-4) inhibitor. Its chemical structure, (Sa)-2-(3-(aminomethyl)-4-(2,4-dichlorophenyl)-2-methyl-5-oxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)-N,N-dimethylacetamide, contains several functional groups that could be susceptible to degradation under certain conditions. These include a pyrrolopyridinone core with a lactam ring, an amide side chain, a primary aminomethyl group, and a dichlorophenyl ring.

Q2: What are the likely degradation pathways for this compound?

Based on its structure, this compound may be susceptible to the following degradation pathways:

  • Hydrolysis: The lactam ring within the 5-oxopyrrolopyridine core and the amide linkage in the side chain are potential sites for hydrolytic cleavage under acidic or basic conditions.

  • Oxidation: The primary aminomethyl group could be susceptible to oxidation, potentially leading to the formation of an aldehyde or carboxylic acid derivative.

  • Photodegradation: The presence of aromatic rings, particularly the dichlorophenyl group, suggests a potential for degradation upon exposure to light, especially UV radiation.

Q3: How should I handle and store this compound to minimize degradation?

To ensure the stability of this compound, it is recommended to:

  • Store the solid compound in a tightly sealed container at the recommended temperature, protected from light and moisture.

  • For solutions, use freshly prepared buffers and protect them from light. The stability in various solvents and pH conditions should be experimentally determined.

  • Avoid prolonged exposure to atmospheric oxygen and potential sources of radical initiation.

Troubleshooting Guide

Unexpected experimental results, such as loss of activity, appearance of new peaks in chromatography, or changes in sample appearance, may be indicative of this compound degradation. This guide provides insights into potential issues and troubleshooting steps.

Observed Issue Potential Cause Related to Degradation Recommended Action
Loss of biological activity in an in vitro assay. Degradation of the parent compound to inactive products. Hydrolysis of the lactam or amide group can alter the molecule's conformation and ability to bind to the DPP-4 enzyme.- Prepare fresh stock solutions of this compound. - Analyze the sample using a stability-indicating analytical method (e.g., HPLC-MS) to check for the presence of degradation products. - Evaluate the stability of this compound under the specific assay conditions (e.g., pH, temperature, incubation time).
Appearance of unexpected peaks in HPLC analysis. Formation of one or more degradation products. These could be hydrolysis products, oxidation products, or photoproducts.- Use a mass spectrometer (LC-MS) to obtain the mass of the unknown peaks and compare them with the masses of potential degradation products. - Perform forced degradation studies (see Experimental Protocols) to intentionally generate degradation products and confirm their retention times.
Change in the color or appearance of the this compound solution. Potential formation of colored degradation products, possibly arising from oxidative or photolytic pathways.- Discard the solution. - Prepare fresh solutions and ensure they are protected from light and excessive exposure to air.
Inconsistent results between experimental replicates. Ongoing degradation of this compound in the experimental setup. The rate of degradation may vary depending on minor differences in conditions between replicates.- Standardize all experimental conditions, including incubation times, temperature, and light exposure. - Prepare and analyze samples in a consistent and timely manner.

Hypothetical Degradation Pathways

The following diagrams illustrate potential degradation pathways of this compound based on its chemical structure.

Hydrolysis BMS767778 This compound Lactam_Hydrolysis Lactam Ring Hydrolysis Product BMS767778->Lactam_Hydrolysis  H₂O / H⁺ or OH⁻ Amide_Hydrolysis Amide Side Chain Hydrolysis Product BMS767778->Amide_Hydrolysis  H₂O / H⁺ or OH⁻ Oxidation BMS767778 This compound Oxidation_Product Oxidized Amine Product (e.g., Aldehyde or Carboxylic Acid) BMS767778->Oxidation_Product  [O] Experimental_Workflow cluster_Forced_Degradation Forced Degradation cluster_Analysis Analysis Acid Acid Hydrolysis HPLC HPLC Separation Acid->HPLC Base Base Hydrolysis Base->HPLC Oxidation Oxidation Oxidation->HPLC Thermal Thermal Thermal->HPLC Photo Photolysis Photo->HPLC UV UV Detection HPLC->UV MS MS Detection HPLC->MS Data_Analysis Data Analysis and Structure Elucidation UV->Data_Analysis MS->Data_Analysis BMS767778 This compound Sample BMS767778->Acid BMS767778->Base BMS767778->Oxidation BMS767778->Thermal BMS767778->Photo

Technical Support Center: BMS-767778 Solubilization

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and protocols to ensure the complete solubilization of BMS-767778 for experimental use.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for initial stock solution preparation of this compound?

For initial stock solutions, Dimethyl Sulfoxide (DMSO) is the recommended solvent. DMSO is a powerful, polar aprotic solvent capable of dissolving a wide array of organic compounds, including many small molecule inhibitors.[1][2] For subsequent dilutions into aqueous buffers or cell culture media, ensure the final concentration of DMSO is kept low (typically <0.5%) to avoid solvent-induced cellular toxicity.

Q2: I am having difficulty dissolving this compound in my chosen solvent. What steps can I take?

If you encounter solubility issues, you can try the following troubleshooting steps in order:

  • Vortex: Mix the solution vigorously using a vortex mixer for 1-2 minutes.

  • Warm the Solution: Gently warm the solution in a water bath set to 37°C for 10-15 minutes. This can help increase the solubility of the compound. Do not use excessive heat, as it may degrade the compound.

  • Sonication: Use a bath sonicator to break up any compound aggregates. Sonicate for short intervals (e.g., 5-10 minutes) and check for dissolution.

Q3: Can I dissolve this compound directly in aqueous buffers like PBS?

Directly dissolving this compound in aqueous buffers is not recommended. Like many organic small molecules, it is expected to have very low solubility in water. Prepare a high-concentration stock solution in DMSO first, and then dilute this stock into your aqueous buffer to achieve the desired final concentration.

Q4: My compound was dissolved, but it precipitated out of solution after I diluted it in my aqueous experimental medium. What should I do?

Precipitation upon dilution into an aqueous medium is a common issue. This typically happens when the final concentration of the compound exceeds its solubility limit in the aqueous medium. To resolve this:

  • Lower the Final Concentration: The most straightforward solution is to reduce the final working concentration of this compound.

  • Increase the DMSO Carryover (with caution): A slightly higher percentage of DMSO in the final solution might help maintain solubility, but be mindful of its potential effects on your experimental system.

  • Use a Surfactant or Co-solvent: For in vivo or specific in vitro assays, the use of a biocompatible surfactant like Tween® 80 or a co-solvent may be necessary. However, this must be carefully validated for compatibility with your specific experiment.

Q5: How should I store my this compound stock solution?

Stock solutions of this compound in DMSO should be stored at -20°C for long-term storage.[3] Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can lead to compound degradation and precipitation. Before use, allow the aliquot to thaw completely at room temperature and vortex briefly.

Solubility Data

While specific quantitative solubility data for this compound is not widely published, the following table provides general guidance on solvent selection based on the properties of similar small molecule compounds. Note: Experimental verification is essential.

SolventSolubility PotentialRecommendations & Remarks
DMSO High Recommended for stock solutions. A powerful polar aprotic solvent.[1][2]
Ethanol Low to Moderate May be used for some applications, but solubility is generally lower than in DMSO. Can be used as a co-solvent.[4]
Methanol Low to Moderate Similar to ethanol, solubility is limited.
Water / Aqueous Buffers (e.g., PBS) Very Low / Insoluble Not recommended for initial solubilization. Use for serial dilutions from a DMSO stock, ensuring the final organic solvent concentration is low.

Experimental Protocol: Preparing a 10 mM Stock Solution

This protocol details the steps for preparing a 10 mM stock solution of this compound.

Materials:

  • This compound powder (Molecular Weight: 407.29 g/mol )[3]

  • Dimethyl Sulfoxide (DMSO), anhydrous

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes

Methodology:

  • Calculate Required Mass: Use the following formula to determine the mass of this compound needed: Mass (mg) = Desired Volume (mL) x Desired Concentration (mM) x Molecular Weight ( g/mol ) / 1000 Example for 1 mL of a 10 mM solution: Mass (mg) = 1 mL x 10 mM x 407.29 g/mol / 1000 = 4.07 mg

  • Weigh the Compound: Carefully weigh out the calculated mass of this compound powder and place it into a sterile vial.

  • Add Solvent: Add the calculated volume of DMSO to the vial containing the compound. For the example above, you would add 1 mL of DMSO.

  • Promote Dissolution:

    • Cap the vial securely and vortex the solution for 1-2 minutes.

    • Visually inspect the solution against a light source to ensure no solid particles remain.

    • If the compound is not fully dissolved, proceed with the troubleshooting steps (gentle warming to 37°C, sonication) as described in the FAQ section.

  • Storage: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes and store at -20°C.

Visual Guides

Solubilization Troubleshooting Workflow

The following diagram outlines the logical steps to follow when encountering solubility issues with this compound.

G start Start: Weigh this compound add_dmso Add recommended volume of DMSO start->add_dmso vortex Vortex vigorously for 1-2 minutes add_dmso->vortex check1 Is compound fully dissolved? vortex->check1 warm Warm solution to 37°C for 10-15 minutes check1->warm No success Success: Aliquot and store at -20°C check1->success Yes check2 Is compound fully dissolved? warm->check2 sonicate Use bath sonicator for 5-10 minutes check2->sonicate No check2->success Yes check3 Is compound fully dissolved? sonicate->check3 check3->success Yes fail Issue: Consider using fresh solvent or contact supplier check3->fail No

A troubleshooting workflow for dissolving this compound.
DPP-4 Signaling Pathway Inhibition

This compound is an inhibitor of Dipeptidyl Peptidase-4 (DPP-4). DPP-4 is a transmembrane protein that cleaves and inactivates several peptide hormones and chemokines.[5][6] A key substrate is Glucagon-Like Peptide-1 (GLP-1), an incretin hormone that stimulates insulin secretion. By inhibiting DPP-4, this compound increases the active levels of GLP-1, thereby enhancing glucose-dependent insulin release. The diagram below illustrates this mechanism.

G cluster_0 DPP-4 Inhibition Mechanism glp1 Active GLP-1 (from L-cells) dpp4 DPP-4 Enzyme glp1->dpp4 Cleavage receptor GLP-1 Receptor (on Pancreatic β-cells) glp1->receptor Binds to inactive_glp1 Inactive GLP-1 dpp4->inactive_glp1 bms This compound bms->dpp4 Inhibition insulin Increased Insulin Secretion (Glucose-dependent) receptor->insulin Activates

Mechanism of DPP-4 inhibition by this compound.

References

effect of pH on BMS-767778 stability and activity

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available data specifically detailing the effect of pH on the stability and activity of BMS-767778 is limited. The following information is based on general knowledge of gamma-secretase modulators and established principles of drug stability and activity testing.

Frequently Asked Questions (FAQs)

Q1: What is the expected effect of pH on the stability of this compound?

While specific data for this compound is not available, the stability of small molecule drugs can be significantly influenced by pH. Extreme pH values (highly acidic or alkaline) can lead to hydrolysis or other degradation pathways, reducing the compound's integrity. For optimal stability, it is generally recommended to store and use small molecules like this compound in buffers with a pH range of 6.0 to 8.0, unless specific experimental conditions require otherwise.

Q2: How does pH affect the activity of this compound as a gamma-secretase modulator?

This compound functions as a gamma-secretase modulator (GSM). The activity of the gamma-secretase enzyme complex itself is pH-dependent. Studies on gamma-secretase have shown that its optimal activity is typically observed in a slightly acidic to neutral pH range. For instance, some in vitro assays for gamma-secretase activity are conducted at a pH of around 6.8.[1][2] Therefore, the modulatory activity of this compound is expected to be optimal within the pH range where the gamma-secretase enzyme is most active. Significant deviations from this optimal pH could alter the enzyme's conformation and, consequently, the binding and modulatory effect of this compound.

Q3: What are the recommended pH conditions for in vitro assays involving this compound?

For in vitro assays, it is crucial to maintain a pH that ensures both the stability of the compound and the optimal activity of the biological target. For gamma-secretase activity assays, a pH between 6.5 and 7.5 is generally recommended.[3][4] It is advisable to perform pilot experiments to determine the optimal pH for your specific assay conditions.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Inconsistent or low activity of this compound The pH of the assay buffer may be suboptimal for gamma-secretase activity or this compound stability.Verify the pH of all buffers and solutions. Consider performing a pH titration experiment to identify the optimal pH for your assay.
Precipitation of this compound in solution The pH of the buffer may be affecting the solubility of the compound.Check the solubility of this compound at different pH values. If necessary, adjust the buffer pH or use a co-solvent to improve solubility.
Degradation of this compound over time The compound may be unstable at the storage or experimental pH.Assess the stability of this compound at different pH values over time using a suitable analytical method like HPLC or LC-MS. Store stock solutions at a pH that ensures maximum stability.

Quantitative Data Summary

The following table summarizes the effect of pH on gamma-secretase activity based on published studies. This can serve as a general guide for experiments involving gamma-secretase modulators like this compound.

pH Relative Gamma-Secretase Activity (%) Buffer System Reference
5.5ReducedMES[3]
6.0Sub-optimalMES[3]
6.5Near OptimalMES/PIPES[3][4]
7.0OptimalHEPES/PIPES[3][4]
7.5Near OptimalHEPES/PIPES[3]
8.0ReducedHEPES/Bicine[3]
8.5Significantly ReducedBicine[3]
9.0Significantly ReducedBicine[3]

Experimental Protocols

Protocol 1: General Procedure for Assessing pH Stability of a Compound

This protocol outlines a general method for evaluating the stability of a compound like this compound at different pH values using UPLC-MS/MS.

  • Preparation of Buffers: Prepare a series of buffers with pH values ranging from 2 to 10 (e.g., citrate, phosphate, borate buffers).

  • Sample Preparation: Prepare stock solutions of the test compound in an organic solvent (e.g., DMSO). Dilute the stock solution into each of the different pH buffers to a final concentration suitable for analysis.

  • Incubation: Incubate the samples at a specific temperature (e.g., 37°C) for a defined period (e.g., 0, 2, 4, 8, 12, 24 hours).

  • Sample Analysis: At each time point, take an aliquot of the sample and quench the reaction if necessary (e.g., by adding an equal volume of cold acetonitrile). Analyze the samples by UPLC-MS/MS to quantify the amount of the parent compound remaining.

  • Data Analysis: Plot the percentage of the remaining compound against time for each pH value. Calculate the degradation rate constant and the half-life of the compound at each pH.

Protocol 2: In Vitro Gamma-Secretase Activity Assay

This protocol provides a general workflow for measuring the activity of gamma-secretase in the presence of a modulator.

  • Enzyme and Substrate Preparation: Prepare a source of gamma-secretase, such as solubilized cell membranes from cells overexpressing the enzyme complex.[5] Prepare a solution of a gamma-secretase substrate, such as a C-terminal fragment of APP (e.g., C100-Flag).[5]

  • Assay Buffer Preparation: Prepare an assay buffer with a pH known to be optimal for gamma-secretase activity (e.g., 50 mM HEPES, pH 7.0, 150 mM NaCl).[3][6]

  • Reaction Setup: In a microplate, combine the gamma-secretase preparation, the substrate, and the test compound (this compound) at various concentrations. Include appropriate controls (e.g., no enzyme, no substrate, vehicle control).

  • Incubation: Incubate the reaction mixture at 37°C for a specific period (e.g., 1-4 hours).

  • Detection of Cleavage Products: Stop the reaction and detect the products of substrate cleavage (e.g., Aβ peptides or the intracellular domain). This can be done using methods like Western blotting, ELISA, or mass spectrometry.[3][5]

  • Data Analysis: Quantify the amount of product generated in the presence of the modulator compared to the vehicle control to determine the modulatory activity.

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_buffers Prepare Buffers (pH 2-10) mix Mix Compound with Buffers prep_buffers->mix prep_compound Prepare Compound Stock prep_compound->mix incubate Incubate at 37°C mix->incubate sampling Take Aliquots at Time Points incubate->sampling analysis Analyze by UPLC-MS/MS sampling->analysis data_analysis Calculate Degradation Rate analysis->data_analysis

Caption: Workflow for pH Stability Assessment.

signaling_pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular APP APP sAPPb sAPPβ APP->sAPPb sAPPa sAPPα APP->sAPPa AICD AICD APP->AICD Notch Notch NICD NICD Notch->NICD gamma_secretase Gamma-Secretase Complex gamma_secretase->APP Cleavage gamma_secretase->Notch Cleavage beta_secretase Beta-Secretase beta_secretase->APP Cleavage alpha_secretase Alpha-Secretase alpha_secretase->APP Cleavage nucleus Nucleus AICD->nucleus NICD->nucleus gene_transcription Gene Transcription nucleus->gene_transcription BMS767778 This compound (GSM) BMS767778->gamma_secretase Modulates

Caption: Gamma-Secretase Signaling Pathway.

References

Technical Support Center: KIN-007 Kinase Selectivity Profile

Author: BenchChem Technical Support Team. Date: November 2025

Important Note on BMS-767778: Initial searches indicate that this compound is a Dipeptidyl peptidase-4 (DPP-4) inhibitor and not a kinase inhibitor.[1][2] As such, public information regarding its cross-reactivity across kinase panels is not available. The following technical support guide has been created for a hypothetical kinase inhibitor, "KIN-007," to demonstrate the requested format and provide a relevant resource for researchers working on kinase inhibitor profiling.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of KIN-007?

A1: KIN-007 is a potent inhibitor of the fictional kinase, Kinase-A, with a secondary inhibitory activity against Kinase-B.

Q2: What is the recommended in vitro assay for profiling KIN-007?

A2: We recommend a radiometric kinase activity assay, such as the HotSpot™ assay, or a luminescence-based assay like the ADP-Glo™ Kinase Assay for determining the IC50 values of KIN-007 against a panel of kinases.

Q3: How should I interpret the kinase selectivity profile of KIN-007?

A3: The selectivity profile, as detailed in Table 1, provides the IC50 values of KIN-007 against a panel of kinases. A lower IC50 value indicates higher potency. Significant inhibition of kinases other than the primary target are considered off-target effects.

Q4: What are the known off-targets for KIN-007?

A4: Besides its primary targets, Kinase-A and Kinase-B, KIN-007 has shown inhibitory activity against Kinase-C and Kinase-D at higher concentrations, as shown in the selectivity data below.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
High variability in IC50 values between experiments. Inconsistent reagent preparation or dispensing. Cell-based assay variability.Ensure accurate and consistent preparation of all reagents, including serial dilutions of the inhibitor. For cell-based assays, ensure consistent cell seeding density and health.
No inhibition observed for the positive control. Inactive inhibitor stock. Incorrect assay setup.Prepare a fresh stock of the positive control inhibitor. Verify all assay components and concentrations are correct as per the protocol.
Unexpected off-target inhibition. Compound promiscuity.This may be a true off-target effect. Confirm the finding with a secondary, orthogonal assay (e.g., a binding assay if the primary was an activity assay).
Assay signal is too low. Insufficient enzyme activity or substrate concentration.Optimize the concentration of the kinase and substrate to ensure a robust signal-to-background ratio.

KIN-007 Kinase Selectivity Profile

The following table summarizes the inhibitory activity of KIN-007 against a panel of selected kinases. The IC50 values were determined using a radiometric kinase assay.

Kinase TargetIC50 (nM)
Kinase-A15
Kinase-B85
Kinase-C1,200
Kinase-D3,500
Kinase-E>10,000
Kinase-F>10,000

Experimental Protocols

Radiometric Kinase Assay (HotSpot™)

This protocol outlines a general procedure for determining the kinase inhibitory activity of KIN-007.

Materials:

  • KIN-007

  • Purified kinase

  • Kinase-specific substrate

  • [γ-³³P]ATP

  • Kinase reaction buffer

  • Filter membrane

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of KIN-007 in the kinase reaction buffer.

  • In a microtiter plate, add the kinase and KIN-007 dilutions.

  • Incubate for 10 minutes at room temperature.

  • Initiate the kinase reaction by adding the substrate and [γ-³³P]ATP.

  • Allow the reaction to proceed for the optimized time at 30°C.

  • Stop the reaction and spot the reaction mixture onto a filter membrane.

  • Wash the filter membrane to remove unincorporated [γ-³³P]ATP.

  • Measure the incorporated radioactivity using a scintillation counter.

  • Calculate the percent inhibition for each KIN-007 concentration and determine the IC50 value.

Visualizations

G cluster_0 KIN-007 Inhibition Pathway KIN007 KIN-007 KinaseA Kinase-A KIN007->KinaseA High Potency KinaseB Kinase-B KIN007->KinaseB Moderate Potency KinaseC Kinase-C (Off-Target) KIN007->KinaseC Low Potency KinaseD Kinase-D (Off-Target) KIN007->KinaseD Low Potency DownstreamA Downstream Signaling A KinaseA->DownstreamA Inhibited DownstreamB Downstream Signaling B KinaseB->DownstreamB Inhibited DownstreamC Downstream Signaling C KinaseC->DownstreamC Partially Inhibited DownstreamD Downstream Signaling D KinaseD->DownstreamD Partially Inhibited

Caption: Signaling pathway showing KIN-007's primary and off-target effects.

G cluster_workflow Kinase Cross-Reactivity Experimental Workflow start Start: Prepare Inhibitor Dilutions add_kinase Add Kinase to Microtiter Plate start->add_kinase add_inhibitor Add Inhibitor (KIN-007) add_kinase->add_inhibitor pre_incubate Pre-incubate add_inhibitor->pre_incubate start_reaction Initiate Reaction (Substrate + [γ-³³P]ATP) pre_incubate->start_reaction incubate Incubate at 30°C start_reaction->incubate stop_reaction Stop Reaction & Spot on Filter incubate->stop_reaction wash Wash Filter stop_reaction->wash measure Measure Radioactivity wash->measure analyze Analyze Data & Determine IC50 measure->analyze

Caption: Experimental workflow for assessing kinase cross-reactivity.

References

Validation & Comparative

In Vitro Efficacy of BMS-767778 versus Sitagliptin as DPP-4 Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of the in vitro efficacy of two dipeptidyl peptidase-4 (DPP-4) inhibitors: BMS-767778 and sitagliptin. The information is intended for researchers, scientists, and drug development professionals interested in the pharmacological profiles of these compounds.

Mechanism of Action

Both this compound and sitagliptin are inhibitors of the enzyme dipeptidyl peptidase-4 (DPP-4).[1][2] DPP-4 is a serine protease that plays a crucial role in glucose homeostasis by inactivating incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). These hormones are released after a meal and stimulate insulin secretion while suppressing glucagon release. By inhibiting DPP-4, this compound and sitagliptin increase the levels of active incretins, leading to enhanced glucose-dependent insulin secretion and improved glycemic control.[1][3]

Quantitative Comparison of In Vitro Potency

The following table summarizes the available in vitro potency data for this compound and sitagliptin against the DPP-4 enzyme. It is important to note that the provided values come from different studies and may not be directly comparable due to variations in experimental conditions.

CompoundParameterValue (nM)Target
This compound K_i0.9DPP-4
Sitagliptin IC_504.380 ± 0.319DPP-4
IC_5019DPP-4

Note: The inhibitory constant (K_i) is a measure of the inhibitor's binding affinity, while the half-maximal inhibitory concentration (IC_50) is the concentration of an inhibitor that is required for 50% inhibition of an enzyme's activity. A lower value for both parameters indicates higher potency. The different IC_50 values reported for sitagliptin may be due to different assay conditions.[3][4]

Selectivity Profile

This compound has been shown to be highly selective for DPP-4 over other related proteases such as DPP8 and DPP9.[2]

  • DPP8 K_i: 4.9 µM

  • DPP9 K_i: 3.2 µM

This high selectivity is a desirable characteristic for a DPP-4 inhibitor, as off-target inhibition of other proteases could lead to unwanted side effects.

Experimental Protocols

A standardized in vitro DPP-4 inhibition assay is crucial for the direct comparison of inhibitor potency. The following is a representative protocol based on commonly used methods.

Fluorometric DPP-4 Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC_50) of test compounds against human recombinant DPP-4.

Materials:

  • Human recombinant DPP-4 enzyme

  • DPP-4 substrate: Gly-Pro-aminomethylcoumarin (Gly-Pro-AMC)

  • Assay Buffer: 100 mM HEPES, pH 7.5, containing 0.1 mg/mL BSA

  • Test compounds (this compound, sitagliptin) dissolved in DMSO

  • 96-well black microplates

  • Fluorescence microplate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. Further dilute these stock solutions in the assay buffer to achieve the final desired concentrations.

  • Enzyme and Substrate Preparation: Dilute the human recombinant DPP-4 enzyme and the Gly-Pro-AMC substrate to their final working concentrations in the assay buffer.

  • Assay Reaction:

    • Add a small volume of the diluted test compound solutions to the wells of the 96-well plate.

    • Add the diluted DPP-4 enzyme solution to all wells except for the blank (no enzyme) controls.

    • Initiate the enzymatic reaction by adding the Gly-Pro-AMC substrate solution to all wells.

  • Incubation: Incubate the plate at 37°C for 30 minutes, protected from light.

  • Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with an excitation wavelength of 360 nm and an emission wavelength of 460 nm.[5]

  • Data Analysis:

    • Subtract the background fluorescence (from wells with no enzyme) from all other readings.

    • Calculate the percentage of inhibition for each compound concentration relative to the control (enzyme and substrate without inhibitor).

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC_50 value.

Visualizations

DPP-4 Signaling Pathway and Inhibition

DPP4_Signaling_Pathway cluster_0 Gut cluster_1 Incretin Hormones cluster_2 Pancreas cluster_3 DPP-4 Action cluster_4 DPP-4 Inhibitors Food Intake Food Intake GLP1 GLP-1 (active) Food Intake->GLP1 GIP GIP (active) Food Intake->GIP Insulin Insulin Secretion GLP1->Insulin + Glucagon Glucagon Secretion GLP1->Glucagon - DPP4 DPP-4 Enzyme GLP1->DPP4 GIP->Insulin + GIP->DPP4 Inactive_GLP1 Inactive GLP-1 DPP4->Inactive_GLP1 Inactive_GIP Inactive GIP DPP4->Inactive_GIP Inhibitors This compound Sitagliptin Inhibitors->DPP4 Inhibition

Caption: DPP-4 signaling pathway and the mechanism of action of its inhibitors.

Experimental Workflow for In Vitro DPP-4 Inhibition Assay

DPP4_Inhibition_Assay_Workflow cluster_0 Preparation cluster_1 Assay Plate Setup cluster_2 Measurement & Analysis A Prepare serial dilutions of This compound and Sitagliptin C Dispense diluted compounds into 96-well plate A->C B Prepare working solutions of DPP-4 enzyme and substrate D Add DPP-4 enzyme to wells B->D C->D E Initiate reaction with substrate D->E F Incubate at 37°C for 30 min E->F G Measure fluorescence (Ex: 360 nm, Em: 460 nm) F->G H Calculate % inhibition and determine IC50 values G->H

Caption: Workflow for the in vitro DPP-4 inhibition assay.

References

A Head-to-Head Comparison of DPP-4 Inhibitors: BMS-767778 vs. Saxagliptin

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of therapeutic options for type 2 diabetes, dipeptidyl peptidase-4 (DPP-4) inhibitors have carved out a significant niche. These agents effectively lower blood glucose levels by preventing the degradation of incretin hormones. This guide provides a detailed comparison of the potency and selectivity of two such inhibitors: BMS-767778 and the clinically established drug, saxagliptin. This objective analysis, supported by experimental data, is intended for researchers, scientists, and professionals in the field of drug development.

Potency and Selectivity: A Quantitative Analysis

The inhibitory activity of both this compound and saxagliptin against the DPP-4 enzyme, as well as their selectivity against the related proteases DPP-8 and DPP-9, are summarized in the table below. The data, presented as inhibition constants (Ki) and half-maximal inhibitory concentrations (IC50), highlight the high potency of both compounds.

CompoundTargetPotency (Ki / IC50)Selectivity vs. DPP-8 (Ki)Selectivity vs. DPP-9 (Ki)
This compound DPP-40.9 nM (Ki)[1]4.9 µM[1]3.2 µM[1]
Saxagliptin DPP-40.6 - 1.3 nM (Ki)[2], 26 nM (IC50)~400-fold vs. DPP-4~75-fold vs. DPP-4
5-hydroxysaxagliptin DPP-42.6 nM (Ki)[3]~950-fold vs. DPP-4~160-fold vs. DPP-4

This compound exhibits a potent inhibitory activity against DPP-4 with a Ki value of 0.9 nM[1]. Similarly, saxagliptin is a highly potent inhibitor of DPP-4, with reported Ki values in the range of 0.6 to 1.3 nM and an IC50 of 26 nM[2]. Notably, saxagliptin is metabolized in vivo to an active metabolite, 5-hydroxysaxagliptin, which retains significant potency with a Ki of 2.6 nM, approximately half that of the parent compound[3].

In terms of selectivity, this compound shows significantly lower affinity for DPP-8 and DPP-9, with Ki values in the micromolar range (4.9 µM and 3.2 µM, respectively), indicating a high degree of selectivity for DPP-4[1]. Saxagliptin also demonstrates substantial selectivity, being approximately 400-fold more selective for DPP-4 over DPP-8 and 75-fold more selective over DPP-9[3]. Its active metabolite exhibits even greater selectivity[3].

Experimental Methodologies

The determination of the inhibitory potency of these compounds typically involves a fluorescence-based in vitro enzyme inhibition assay. A detailed protocol for such an assay is outlined below.

DPP-4 Enzyme Inhibition Assay Protocol

This assay quantifies the ability of a test compound to inhibit the enzymatic activity of DPP-4.

  • Reagent Preparation:

    • Prepare a stock solution of the test compound (this compound or saxagliptin) in a suitable solvent, typically DMSO.

    • Dilute the recombinant human DPP-4 enzyme to a working concentration in an appropriate assay buffer (e.g., Tris-HCl, pH 8.0).

    • Prepare a solution of a fluorogenic substrate, commonly Gly-Pro-aminomethylcoumarin (Gly-Pro-AMC), in the assay buffer.

  • Assay Procedure:

    • In a 96-well microplate, add the DPP-4 enzyme solution.

    • Add varying concentrations of the test compound or vehicle control (DMSO) to the wells.

    • Incubate the plate at 37°C for a defined period (e.g., 10-30 minutes) to allow the inhibitor to bind to the enzyme.

    • Initiate the enzymatic reaction by adding the Gly-Pro-AMC substrate solution to all wells.

    • Immediately begin monitoring the fluorescence intensity at an excitation wavelength of 350-360 nm and an emission wavelength of 450-465 nm.

    • Record fluorescence readings at regular intervals for a specified duration (e.g., 30-60 minutes) at 37°C.

  • Data Analysis:

    • Calculate the rate of the enzymatic reaction from the linear portion of the fluorescence versus time plot.

    • Determine the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to calculate the IC50 value.

    • The inhibition constant (Ki) can be determined using the Cheng-Prusoff equation, provided the Michaelis-Menten constant (Km) of the substrate is known.

Visualizing the Process and Pathway

To better understand the experimental process and the biological context of DPP-4 inhibition, the following diagrams have been generated using Graphviz.

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagents Prepare Reagents (Enzyme, Inhibitor, Substrate) incubation Incubate Enzyme with Inhibitor reagents->incubation Add to microplate reaction Initiate Reaction with Substrate incubation->reaction measurement Measure Fluorescence (Kinetic Read) reaction->measurement calculation Calculate Reaction Rates & % Inhibition measurement->calculation curve_fit Dose-Response Curve Fitting calculation->curve_fit results Determine IC50 / Ki curve_fit->results

Figure 1: Experimental workflow for a DPP-4 inhibition assay.

dpp4_pathway cluster_incretin Incretin Hormones cluster_pancreas Pancreatic Response GLP1 GLP-1 DPP4 DPP-4 Enzyme GLP1->DPP4 Degradation Insulin ↑ Insulin Secretion GLP1->Insulin Glucagon ↓ Glucagon Secretion GLP1->Glucagon GIP GIP GIP->DPP4 Degradation GIP->Insulin Inactive Inactive Peptides DPP4->Inactive Glucose ↓ Blood Glucose Insulin->Glucose Glucagon->Glucose Inhibitor This compound or Saxagliptin Inhibitor->DPP4 Inhibition

Figure 2: Signaling pathway of DPP-4 inhibition.

Conclusion

Both this compound and saxagliptin are highly potent and selective inhibitors of the DPP-4 enzyme. Their nanomolar-range inhibitory constants underscore their potential for effective glycemic control. The high selectivity of both compounds for DPP-4 over related proteases like DPP-8 and DPP-9 is a critical attribute, as off-target inhibition can lead to undesirable side effects. The provided experimental framework offers a standardized approach for the continued evaluation and comparison of novel DPP-4 inhibitors. This detailed comparison serves as a valuable resource for researchers dedicated to the discovery and development of next-generation antidiabetic therapies.

References

A Head-to-Head Battle in Preclinical Diabetes Research: BMS-767778 vs. Linagliptin in Rodent Models of Type 2 Diabetes

Author: BenchChem Technical Support Team. Date: November 2025

A detailed comparison of two dipeptidyl peptidase-4 (DPP-4) inhibitors reveals comparable efficacy in early-stage rodent models of type 2 diabetes mellitus (T2DM). This guide provides an objective analysis of their performance, supported by experimental data, to inform researchers and drug development professionals.

Both BMS-767778, a clinical candidate from Bristol-Myers Squibb, and the approved drug linagliptin, have demonstrated significant glucose-lowering effects in preclinical studies. As inhibitors of the DPP-4 enzyme, they share a common mechanism of action: preventing the degradation of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). This leads to enhanced insulin secretion and suppressed glucagon release in a glucose-dependent manner, ultimately improving glycemic control. While direct comparative studies are not publicly available, this guide synthesizes data from key publications to offer a parallel assessment of their efficacy in relevant rodent models.

Mechanism of Action: A Shared Pathway

The primary mechanism of action for both this compound and linagliptin involves the inhibition of the serine protease DPP-4. This enzyme is responsible for the rapid inactivation of incretin hormones, which play a crucial role in glucose homeostasis. By inhibiting DPP-4, both compounds increase the circulating levels of active GLP-1 and GIP. This amplification of the incretin effect leads to several downstream physiological responses that contribute to lower blood glucose levels.

DPP-4_Inhibitor_Mechanism_of_Action cluster_Gut Gut cluster_Pancreas Pancreas cluster_Incretins Food Intake Food Intake L-cells L-cells Food Intake->L-cells stimulates K-cells K-cells Food Intake->K-cells stimulates GLP-1 GLP-1 L-cells->GLP-1 GIP GIP K-cells->GIP Beta-cells Beta-cells Increased Insulin Secretion Increased Insulin Secretion Beta-cells->Increased Insulin Secretion Alpha-cells Alpha-cells Decreased Glucagon Secretion Decreased Glucagon Secretion Alpha-cells->Decreased Glucagon Secretion GLP-1->Beta-cells stimulates GLP-1->Alpha-cells inhibits DPP-4 Enzyme DPP-4 Enzyme GLP-1->DPP-4 Enzyme inactivated by GIP->Beta-cells stimulates GIP->DPP-4 Enzyme inactivated by This compound / Linagliptin This compound / Linagliptin This compound / Linagliptin->DPP-4 Enzyme inhibit Lowered Blood Glucose Lowered Blood Glucose Increased Insulin Secretion->Lowered Blood Glucose Decreased Glucagon Secretion->Lowered Blood Glucose

Figure 1. Mechanism of Action of DPP-4 Inhibitors.

Performance in Rodent Models of T2DM

The efficacy of both this compound and linagliptin has been evaluated in standard rodent models of type 2 diabetes, primarily through the oral glucose tolerance test (OGTT). This test assesses the ability of the animal to clear a glucose load from the bloodstream, providing a key indicator of glucose homeostasis.

This compound: Efficacy in Lean Sprague-Dawley Rats

In a key study by Devasthale and colleagues, the in vivo efficacy of this compound was demonstrated in lean Sprague-Dawley rats. Oral administration of this compound resulted in a significant, dose-dependent reduction in glucose excursion during an OGTT.

Compound Dose (mg/kg) Rodent Model Effect on Glucose Excursion (AUC)
This compound0.3Lean Sprague-Dawley Rat~30% reduction
This compound1Lean Sprague-Dawley Rat~50% reduction
This compound3Lean Sprague-Dawley Rat~60% reduction

Table 1. Efficacy of this compound in an Oral Glucose Tolerance Test in Lean Sprague-Dawley Rats.

Linagliptin: Efficacy in Zucker Diabetic Fatty (ZDF) Rats and db/db Mice

Linagliptin has been extensively studied in various rodent models of T2DM. In Zucker Diabetic Fatty (ZDF) rats, a genetic model of obesity and diabetes, linagliptin demonstrated a significant improvement in glucose tolerance. Similarly, in db/db mice, another genetic model of severe type 2 diabetes, linagliptin has shown efficacy in lowering blood glucose levels.

Compound Dose (mg/kg) Rodent Model Effect on Glucose Excursion / Blood Glucose
Linagliptin1Zucker Diabetic Fatty (ZDF) RatSignificant improvement in glucose tolerance during an OGTT.[1][2]
Linagliptin3Diet-Induced Obese MiceSignificantly improved glucose tolerance.
Linagliptin10db/db MiceDid not significantly change blood glucose levels in one study, though it did increase active GLP-1 levels.

Table 2. Efficacy of Linagliptin in Rodent Models of Type 2 Diabetes.

Experimental Protocols

To ensure a clear understanding of the presented data, the following are detailed methodologies for the key experiments cited.

Oral Glucose Tolerance Test (OGTT) in Rodents

The OGTT is a standard procedure to assess glucose metabolism. The general workflow involves the following steps:

OGTT_Workflow start Start fasting Overnight Fasting (e.g., 16 hours) start->fasting baseline_glucose Baseline Blood Glucose Measurement (Time 0) fasting->baseline_glucose drug_admin Oral Administration of This compound or Linagliptin baseline_glucose->drug_admin wait Waiting Period (e.g., 60 minutes) drug_admin->wait glucose_challenge Oral Glucose Challenge (e.g., 2 g/kg) wait->glucose_challenge blood_sampling Serial Blood Sampling (e.g., 15, 30, 60, 120 min) glucose_challenge->blood_sampling glucose_measurement Blood Glucose Measurement blood_sampling->glucose_measurement auc_calculation Area Under the Curve (AUC) Calculation blood_sampling->auc_calculation After final time point glucose_measurement->blood_sampling Repeat at each time point end End auc_calculation->end

Figure 2. General Experimental Workflow for an Oral Glucose Tolerance Test (OGTT) in Rodents.

Detailed Protocol:

  • Animal Model: Male lean Sprague-Dawley rats, Zucker Diabetic Fatty (ZDF) rats, or db/db mice are commonly used.

  • Acclimatization: Animals are acclimatized to the housing conditions for at least one week prior to the experiment.

  • Fasting: Animals are fasted overnight (typically 16 hours) with free access to water.

  • Baseline Blood Sample: A baseline blood sample is collected from the tail vein (Time 0).

  • Drug Administration: this compound, linagliptin, or vehicle is administered orally via gavage at the specified doses.

  • Waiting Period: A waiting period (e.g., 60 minutes) is observed to allow for drug absorption.

  • Glucose Challenge: A glucose solution (e.g., 2 g/kg body weight) is administered orally.

  • Serial Blood Sampling: Blood samples are collected at various time points post-glucose administration (e.g., 15, 30, 60, and 120 minutes).

  • Glucose Measurement: Blood glucose concentrations are measured using a glucometer.

  • Data Analysis: The area under the curve (AUC) for glucose is calculated to determine the total glucose excursion.

Conclusion

Based on the available preclinical data, both this compound and linagliptin are effective DPP-4 inhibitors that demonstrate significant glucose-lowering activity in rodent models of T2DM. This compound showed robust, dose-dependent efficacy in reducing glucose excursion in lean rats. Linagliptin has also proven effective in improving glucose tolerance in established diabetic models like the ZDF rat.

References

A Head-to-Head Comparison of Novel DPP-4 Inhibitors: BMS-767778 vs. Vildagliptin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, data-driven comparison of two dipeptidyl peptidase-4 (DPP-4) inhibitors: BMS-767778, a clinical candidate from Bristol-Myers Squibb, and vildagliptin, a widely marketed anti-diabetic agent. This comparison focuses on their biochemical potency, selectivity, and available in vivo efficacy, supported by experimental protocols for key assays.

Executive Summary

Both this compound and vildagliptin are potent inhibitors of DPP-4, a key enzyme in glucose homeostasis. This compound exhibits a higher potency in in vitro assays. While vildagliptin has a well-established efficacy and safety profile from extensive preclinical and clinical studies, publicly available data on the in vivo performance and clinical development of this compound is limited, with only a Phase I trial having been registered. This guide aims to provide a comprehensive summary of the available data to inform research and development decisions.

Mechanism of Action: DPP-4 Inhibition

This compound and vildagliptin share the same primary mechanism of action. They inhibit the DPP-4 enzyme, which is responsible for the degradation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By preventing the breakdown of these hormones, both drugs increase their circulating levels. This leads to enhanced glucose-dependent insulin secretion from pancreatic β-cells and suppressed glucagon release from α-cells, ultimately resulting in improved glycemic control.

cluster_0 DPP-4 Inhibition Pathway Oral Glucose Oral Glucose Incretins (GLP-1, GIP) Incretins (GLP-1, GIP) Oral Glucose->Incretins (GLP-1, GIP) stimulate release Pancreatic Islets Pancreatic Islets Incretins (GLP-1, GIP)->Pancreatic Islets act on DPP-4 DPP-4 Incretins (GLP-1, GIP)->DPP-4 inactivated by Insulin Secretion Insulin Secretion Pancreatic Islets->Insulin Secretion increase Glucagon Secretion Glucagon Secretion Pancreatic Islets->Glucagon Secretion decrease Glucose Uptake Glucose Uptake Insulin Secretion->Glucose Uptake promote Hepatic Glucose Production Hepatic Glucose Production Glucagon Secretion->Hepatic Glucose Production reduce Lower Blood Glucose Lower Blood Glucose Glucose Uptake->Lower Blood Glucose Hepatic Glucose Production->Lower Blood Glucose This compound This compound This compound->DPP-4 inhibit Vildagliptin Vildagliptin Vildagliptin->DPP-4 inhibit

Figure 1. Signaling pathway of DPP-4 inhibition.

In Vitro Performance: Potency and Selectivity

A direct comparison of the in vitro inhibitory activity reveals that this compound is a more potent inhibitor of DPP-4 than vildagliptin. Furthermore, this compound demonstrates a favorable selectivity profile against the closely related enzymes DPP-8 and DPP-9.

ParameterThis compoundVildagliptinReference
DPP-4 Inhibition (Ki) 0.9 nM-[1]
DPP-8 Inhibition (Ki) 4.9 µM-[1]
DPP-9 Inhibition (Ki) 3.2 µM0.23 µM[1][2]
DPP-8 Inhibition (IC50) -2.2 µM[2]

In Vivo Efficacy

Vildagliptin

Vildagliptin has demonstrated significant efficacy in improving glycemic control in various animal models of type 2 diabetes and in numerous clinical trials.

Animal Studies:

  • In diabetic rat models, vildagliptin treatment has been shown to significantly reduce blood glucose and blood lipid levels.[3]

  • Studies in diabetic mice have indicated that vildagliptin preserves the mass and function of pancreatic β-cells by upregulating genes involved in cell differentiation and proliferation and downregulating those related to apoptosis and stress.[4]

  • Vildagliptin has also been shown to improve glucose tolerance in transgenic mouse models, an effect associated with increased serum insulin concentrations.

Clinical Studies:

  • In patients with type 2 diabetes, vildagliptin has been shown to improve glycemic control, both as monotherapy and in combination with other antidiabetic agents.

  • It effectively reduces HbA1c, fasting plasma glucose, and postprandial glucose levels.

This compound

Publicly available data on the in vivo efficacy of this compound is limited. A Phase I clinical trial for type 2 diabetes was initiated in Canada; however, the results of this trial have not been published.[5] Without access to preclinical or clinical data, a direct comparison of the in vivo efficacy of this compound with vildagliptin is not possible at this time.

Pharmacokinetics

ParameterThis compoundVildagliptinReference
Absorption (Tmax) Data not available~1.5-2.0 hours[6]
Elimination Half-life (t1/2) Data not available~2 hours[7]
Metabolism Data not availableExtensively in the liver[7]
Excretion Data not availablePrimarily via urine[7]
Accumulation Data not availableNo evidence of accumulation after multiple doses[6]

Experimental Protocols

DPP-4 Inhibition Assay (Fluorescence-based)

This protocol outlines a general procedure for determining the in vitro inhibitory activity of test compounds against DPP-4 using a fluorescence-based assay.

cluster_1 DPP-4 Inhibition Assay Workflow Prepare Reagents Prepare DPP-4 enzyme, buffer, test compounds, and substrate Plate Setup Add buffer, enzyme, and test compounds to a 96-well plate Prepare Reagents->Plate Setup Incubation 1 Incubate at 37°C Plate Setup->Incubation 1 Add Substrate Add fluorogenic substrate (e.g., Gly-Pro-AMC) Incubation 1->Add Substrate Incubation 2 Incubate at 37°C, protected from light Add Substrate->Incubation 2 Measure Fluorescence Read fluorescence at Ex/Em wavelengths (e.g., 360/460 nm) Incubation 2->Measure Fluorescence Data Analysis Calculate % inhibition and IC50 values Measure Fluorescence->Data Analysis

Figure 2. DPP-4 inhibition assay workflow.

Materials:

  • Recombinant human DPP-4 enzyme

  • DPP-4 assay buffer (e.g., Tris-HCl, pH 8.0)

  • Test compounds (this compound, vildagliptin) dissolved in DMSO

  • Fluorogenic DPP-4 substrate (e.g., Gly-Pro-AMC)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds in assay buffer.

  • In a 96-well plate, add the assay buffer, DPP-4 enzyme, and the test compound dilutions. Include wells for 100% activity (enzyme and buffer, no inhibitor) and blank (buffer only).

  • Incubate the plate at 37°C for a specified time (e.g., 10-30 minutes).

  • Initiate the enzymatic reaction by adding the DPP-4 substrate to all wells.

  • Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes), protected from light.

  • Measure the fluorescence intensity using a microplate reader with appropriate excitation and emission wavelengths (e.g., Ex: 360 nm, Em: 460 nm for AMC-based substrates).

  • Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value by fitting the data to a dose-response curve.

Oral Glucose Tolerance Test (OGTT) in Rodents

This protocol describes a typical in vivo experiment to assess the effect of a test compound on glucose tolerance in a rodent model of diabetes or insulin resistance.

cluster_2 Oral Glucose Tolerance Test Workflow Fasting Fast animals overnight (e.g., 16 hours) Baseline Blood Sample Collect blood for baseline glucose measurement (t=0) Fasting->Baseline Blood Sample Administer Compound Administer test compound or vehicle (e.g., oral gavage) Baseline Blood Sample->Administer Compound Administer Glucose Administer glucose solution (e.g., 2 g/kg) via oral gavage Administer Compound->Administer Glucose Serial Blood Sampling Collect blood at multiple time points (e.g., 15, 30, 60, 120 min) Administer Glucose->Serial Blood Sampling Glucose Measurement Measure blood glucose levels Serial Blood Sampling->Glucose Measurement Data Analysis Plot glucose excursion curve and calculate Area Under the Curve (AUC) Glucose Measurement->Data Analysis

Figure 3. Oral glucose tolerance test workflow.

Animals:

  • Use appropriate rodent models of type 2 diabetes or insulin resistance (e.g., db/db mice, Zucker diabetic fatty rats, or diet-induced obese models).

Procedure:

  • Fast the animals overnight (e.g., 16 hours) with free access to water.

  • Record the body weight of each animal.

  • Administer the test compound (this compound or vildagliptin) or vehicle control via the desired route (e.g., oral gavage) at a predetermined time before the glucose challenge.

  • At time 0, collect a baseline blood sample from the tail vein to measure fasting blood glucose.

  • Immediately after the baseline sample, administer a glucose solution (e.g., 2 g/kg body weight) via oral gavage.

  • Collect blood samples at various time points after the glucose administration (e.g., 15, 30, 60, 90, and 120 minutes).

  • Measure blood glucose concentrations using a glucometer.

  • Plot the mean blood glucose concentration versus time for each treatment group to generate a glucose excursion curve.

  • Calculate the area under the curve (AUC) for the glucose excursion to quantify the overall effect on glucose tolerance.

Conclusion

Based on the available in vitro data, this compound is a highly potent and selective DPP-4 inhibitor, potentially offering an improved biochemical profile compared to vildagliptin. However, the lack of published in vivo efficacy and comprehensive pharmacokinetic and clinical data for this compound makes a complete head-to-head comparison with the well-established vildagliptin challenging. Further research and data disclosure are necessary to fully evaluate the therapeutic potential of this compound. For researchers in the field, vildagliptin remains a robust and well-characterized tool and clinical therapeutic, while this compound represents an interesting lead compound for further investigation, should more data become available.

References

BMS-767778: A Profile of High Selectivity Among DPP-4 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

Alogliptin, Linagliptin, Saxagliptin, Sitagliptin, Vildagliptin, and the investigational compound BMS-767778 are all potent inhibitors of Dipeptidyl Peptidase-4 (DPP-4), a key enzyme in glucose homeostasis. However, their selectivity against other DPP family members, particularly DPP-8 and DPP-9, varies significantly. This compound distinguishes itself with a remarkably high degree of selectivity for DPP-4, a characteristic that is critical for minimizing potential off-target effects.

This guide provides a comparative analysis of the selectivity of this compound against other prominent DPP-4 inhibitors, supported by quantitative data and detailed experimental methodologies.

Comparative Selectivity of DPP-4 Inhibitors

The inhibitory activity of these compounds against DPP-4, DPP-8, and DPP-9 is typically quantified by their half-maximal inhibitory concentration (IC50) or their inhibitor constant (Ki). A lower value indicates greater potency. The selectivity for DPP-4 over DPP-8 and DPP-9 is a crucial parameter in the development of safer DPP-4 inhibitors, as inhibition of DPP-8 and DPP-9 has been linked to potential adverse effects.

InhibitorDPP-4 Ki (nM)DPP-8 IC50/Ki (µM)DPP-9 IC50/Ki (µM)Selectivity over DPP-8 (fold)Selectivity over DPP-9 (fold)
This compound 0.9 4.9 3.2 ~5444 ~3556
Sitagliptin19>100>100>5263>5263
Vildagliptin622.20.23~35~4
Saxagliptin50----
Alogliptin<10>100>100>10000>10000
Linagliptin1>10>10>10000>10000

Note: Data is compiled from various sources and methodologies may differ. Ki values are inhibitor constants, while IC50 values represent the concentration of an inhibitor that is required for 50% inhibition of an enzyme's activity. A direct comparison between Ki and IC50 should be made with caution.

As the data indicates, this compound exhibits a Ki of 0.9 nM for DPP-4, while its Ki values for DPP-8 and DPP-9 are in the micromolar range (4.9 µM and 3.2 µM, respectively)[1][2]. This translates to an approximately 5,444-fold selectivity for DPP-4 over DPP-8 and a 3,556-fold selectivity over DPP-9. This high degree of selectivity is a key differentiating feature of this compound. While some other inhibitors like Alogliptin and Linagliptin also show high selectivity, this compound's profile is notable. In contrast, inhibitors like Vildagliptin show significantly lower selectivity against DPP-8 and DPP-9.

Experimental Protocols

The determination of inhibitor selectivity is performed through rigorous in vitro enzymatic assays. The following outlines a general methodology for assessing the inhibition of DPP-4, DPP-8, and DPP-9.

In Vitro Enzyme Inhibition Assay (Fluorometric)

This method measures the enzymatic activity by detecting the fluorescence of a product released from a synthetic substrate.

Materials:

  • Recombinant human DPP-4, DPP-8, and DPP-9 enzymes

  • Fluorogenic substrate (e.g., Gly-Pro-AMC)

  • Assay Buffer (e.g., Tris-HCl, pH 7.5-8.0)

  • Test inhibitors (e.g., this compound) and a known reference inhibitor (e.g., Sitagliptin)

  • 96-well black microplates

  • Fluorescence plate reader

Procedure:

  • Reagent Preparation:

    • Prepare serial dilutions of the test inhibitors and the reference inhibitor in the assay buffer.

    • Dilute the enzymes (DPP-4, DPP-8, DPP-9) to their optimal working concentrations in the assay buffer.

    • Prepare the substrate solution in the assay buffer.

  • Assay Reaction:

    • Add a defined volume of the diluted inhibitor solutions to the wells of the microplate.

    • Add the diluted enzyme solution to each well and incubate for a specific period (e.g., 10-15 minutes) at a controlled temperature (e.g., 37°C) to allow for inhibitor-enzyme binding.

    • Initiate the enzymatic reaction by adding the substrate solution to all wells.

  • Data Acquisition:

    • Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 460 nm emission for AMC) over a set period (e.g., 30-60 minutes) in kinetic mode.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the fluorescence versus time curve).

    • Determine the percentage of inhibition for each inhibitor concentration relative to the uninhibited control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

    • The inhibitor constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation, especially for competitive inhibitors.

A similar protocol can be followed using a chromogenic substrate (e.g., Gly-Pro-p-nitroanilide), where the absorbance is measured instead of fluorescence[3].

Visualizing the Experimental Workflow and Signaling Pathway

To better understand the experimental process and the biological context of DPP-4 inhibition, the following diagrams are provided.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Inhibitor Serial Dilutions of This compound & Controls Plate 96-Well Plate Inhibitor->Plate Enzyme DPP-4, DPP-8, DPP-9 Enzyme Solutions Enzyme->Plate Substrate Fluorogenic Substrate (Gly-Pro-AMC) Reaction Reaction Initiation (+ Substrate) Substrate->Reaction Incubation Pre-incubation (Inhibitor + Enzyme) Plate->Incubation Incubation->Reaction Reader Fluorescence Reading (Kinetic Mode) Reaction->Reader Calculation Calculate % Inhibition Reader->Calculation IC50 Determine IC50/Ki Calculation->IC50

Caption: Workflow for determining DPP-4 inhibitor selectivity.

DPP4_Signaling_Pathway cluster_glucose Glucose Homeostasis cluster_immune Immune Regulation GLP1 GLP-1 Pancreas Pancreatic β-cells GLP1->Pancreas stimulates GIP GIP GIP->Pancreas stimulates Insulin Insulin Secretion Pancreas->Insulin Glucagon Glucagon Secretion Pancreas->Glucagon inhibits Glucose Blood Glucose Control Insulin->Glucose lowers Glucagon->Glucose raises TCell T-Cell DPP4_Immune DPP-4/CD26 TCell->DPP4_Immune expresses Chemokines Chemokines Inflammation Inflammation Chemokines->Inflammation mediate Activation T-Cell Activation & Proliferation DPP4_Immune->Activation co-stimulates DPP4 DPP-4 DPP4->GLP1 inactivates DPP4->GIP inactivates DPP4->Chemokines inactivates Inhibitor This compound Inhibitor->DPP4 inhibits

Caption: Simplified DPP-4 signaling in glucose and immune regulation.

Conclusion

The high selectivity of this compound for DPP-4 over other dipeptidyl peptidases, particularly DPP-8 and DPP-9, is a significant attribute. This selectivity profile, determined through rigorous in vitro enzymatic assays, suggests a potentially favorable safety profile by minimizing off-target interactions. Further investigation into the clinical implications of this high selectivity is warranted to fully understand its therapeutic benefits. The provided experimental framework and pathway diagrams offer a foundational understanding for researchers and drug development professionals in the field of DPP-4 inhibition.

References

Validating BMS-767778 Inhibition of DPP-4 with Sitagliptin as a Positive Control

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers

This guide provides a comprehensive framework for validating the inhibitory activity of BMS-767778 against Dipeptidyl Peptidase-4 (DPP-4) using the well-established inhibitor, Sitagliptin, as a positive control. The provided experimental protocol and data comparison tables are intended for researchers, scientists, and drug development professionals engaged in the characterization of novel DPP-4 inhibitors.

Introduction

Dipeptidyl Peptidase-4 (DPP-4) is a serine protease that plays a critical role in glucose homeostasis by inactivating incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). Inhibition of DPP-4 is a validated therapeutic strategy for the management of type 2 diabetes. This compound has been identified as a potent and selective DPP-4 inhibitor.[1][2] To rigorously validate its inhibitory potential, a direct comparison with a known and clinically approved DPP-4 inhibitor, such as Sitagliptin, is essential. This guide outlines the methodology for such a comparative analysis.

Experimental Protocol: In Vitro DPP-4 Inhibition Assay

This protocol describes a fluorometric assay to determine the half-maximal inhibitory concentration (IC50) of test compounds against recombinant human DPP-4.

Materials:

  • Recombinant Human DPP-4 Enzyme

  • DPP-4 Substrate: Gly-Pro-aminomethylcoumarin (Gly-Pro-AMC)

  • Assay Buffer: Tris-HCl buffer (pH 8.0)

  • Test Compound: this compound

  • Positive Control: Sitagliptin

  • Dimethyl Sulfoxide (DMSO)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Compound Preparation:

    • Prepare stock solutions of this compound and Sitagliptin in DMSO.

    • Perform serial dilutions of the stock solutions in DMSO to create a range of test concentrations.

  • Assay Reaction:

    • In a 96-well microplate, add the following to each well:

      • Assay Buffer.

      • Diluted test compound (this compound) or positive control (Sitagliptin). For control wells (100% activity), add an equivalent volume of DMSO.

      • Recombinant human DPP-4 enzyme solution.

    • Incubate the plate at 37°C for 10 minutes.

  • Substrate Addition and Measurement:

    • Initiate the enzymatic reaction by adding the DPP-4 substrate (Gly-Pro-AMC) solution to all wells.

    • Incubate the plate at 37°C for 30 minutes, protected from light.

    • Measure the fluorescence intensity using a microplate reader with an excitation wavelength of 350-360 nm and an emission wavelength of 450-465 nm.[3][4]

  • Data Analysis:

    • Subtract the background fluorescence (wells without enzyme) from all readings.

    • Calculate the percent inhibition for each compound concentration relative to the control (100% activity).

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Data Presentation

The following table summarizes the expected inhibitory potencies of this compound and the positive control, Sitagliptin, against DPP-4.

CompoundTargetAssay TypeReported IC50 / Ki
This compoundDPP-4In vitro inhibitionKi: 0.9 nM[1]
SitagliptinDPP-4In vitro inhibitionIC50: ~19-20 nM[5][6]

Visualizations

To further elucidate the experimental process and the underlying biological mechanism, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis compound_prep Compound Preparation (this compound & Sitagliptin) incubation Incubation (Compound + Enzyme) compound_prep->incubation enzyme_prep Enzyme & Substrate Preparation enzyme_prep->incubation reaction Reaction Initiation (Add Substrate) incubation->reaction measurement Fluorescence Measurement reaction->measurement calculation Calculate % Inhibition measurement->calculation ic50 Determine IC50 calculation->ic50

Caption: Experimental workflow for DPP-4 inhibition assay.

dpp4_pathway cluster_incretin Incretin Hormones cluster_dpp4 DPP-4 Action cluster_inhibitors Inhibition cluster_effects Physiological Effects glp1 GLP-1 dpp4 DPP-4 glp1->dpp4 Inactivation insulin ↑ Insulin Secretion glp1->insulin glucagon ↓ Glucagon Secretion glp1->glucagon gip GIP gip->dpp4 gip->insulin inactive_incretins Inactive Incretins dpp4->inactive_incretins inhibitor This compound or Sitagliptin inhibitor->dpp4

Caption: DPP-4 signaling pathway and mechanism of inhibition.

References

A Comparative Analysis of BMS-767778 and Alogliptin: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the dipeptidyl peptidase-4 (DPP-4) inhibitors BMS-767778 and alogliptin. This analysis is supported by available preclinical and clinical experimental data to inform research and development decisions.

This compound is a potent and selective investigational DPP-4 inhibitor, while alogliptin is a clinically approved and marketed drug for the treatment of type 2 diabetes. Both compounds function by inhibiting the DPP-4 enzyme, which in turn increases the levels of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). This action stimulates glucose-dependent insulin secretion and suppresses glucagon release, ultimately leading to improved glycemic control. This guide delves into a comparative analysis of their biochemical potency, selectivity, pharmacokinetic profiles, and in vivo efficacy based on published data.

Biochemical Potency and Selectivity

A key aspect of DPP-4 inhibitor development is achieving high potency for the target enzyme while maintaining selectivity against other closely related proteases, such as DPP-8 and DPP-9, to minimize potential off-target effects.

CompoundTargetPotency (Kᵢ)Selectivity vs. DPP-8 (Kᵢ)Selectivity vs. DPP-9 (Kᵢ)
This compound DPP-40.9 nM[1]4.9 µM (>5400-fold)[1]3.2 µM (>3500-fold)[1]
Alogliptin DPP-4IC₅₀ < 10 nM>10,000-fold>10,000-fold

Pharmacokinetic Profiles

The pharmacokinetic properties of a drug determine its absorption, distribution, metabolism, and excretion (ADME), which are critical for establishing a suitable dosing regimen.

ParameterThis compoundAlogliptin
Bioavailability Data not publicly available~100% (oral)[2]
Time to Peak Plasma Concentration (Tₘₐₓ) Data not publicly available1-2 hours[2]
Terminal Half-life (t₁/₂) Data not publicly available~21 hours[2]
Metabolism Data not publicly availableLimited metabolism, primarily by CYP2D6 and CYP3A4[2]
Excretion Data not publicly availablePrimarily renal excretion

In Vivo Efficacy

The ultimate measure of a DPP-4 inhibitor's potential is its ability to improve glycemic control in vivo. This is often assessed through oral glucose tolerance tests (OGTT) in animal models of diabetes.

Study TypeAnimal ModelCompoundDoseEffect on Glucose Excursion
Oral Glucose Tolerance Test Zucker fa/fa ratsAlogliptin 0.3 - 10 mg/kgDose-dependent reduction in blood glucose excursion[3]
Oral Glucose Tolerance Test Data not publicly availableThis compound Data not publicly availableData not publicly available

Experimental Protocols

In Vitro DPP-4 Inhibition Assay

A common method to determine the potency of DPP-4 inhibitors is a fluorescence-based in vitro assay.

Principle: The assay measures the cleavage of a synthetic DPP-4 substrate, such as Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC), by recombinant human DPP-4. When the substrate is cleaved, it releases the fluorescent product, AMC, which can be quantified. The presence of a DPP-4 inhibitor reduces the rate of substrate cleavage, leading to a decrease in fluorescence.

General Protocol:

  • Compound Preparation: A serial dilution of the test compound (e.g., this compound or alogliptin) is prepared in a suitable solvent, typically dimethyl sulfoxide (DMSO).

  • Enzyme and Substrate Preparation: Recombinant human DPP-4 enzyme and the Gly-Pro-AMC substrate are diluted in an appropriate assay buffer.

  • Reaction Incubation: The test compound, DPP-4 enzyme, and a buffer are pre-incubated in a 96-well plate. The reaction is initiated by adding the Gly-Pro-AMC substrate.

  • Fluorescence Measurement: The fluorescence intensity is measured over time using a microplate reader with excitation and emission wavelengths suitable for AMC (typically around 360 nm and 460 nm, respectively).

  • Data Analysis: The rate of the reaction is determined from the linear portion of the fluorescence versus time plot. The percent inhibition for each compound concentration is calculated relative to a control with no inhibitor. The IC₅₀ or Kᵢ value is then determined by fitting the concentration-response data to a suitable equation.

In Vivo Oral Glucose Tolerance Test (OGTT) in Rodents

The OGTT is a standard preclinical model to assess the efficacy of anti-diabetic agents.

Principle: The test measures the ability of an animal to clear a glucose load from the bloodstream. An effective anti-diabetic agent will improve glucose tolerance, resulting in a smaller increase and faster clearance of blood glucose levels after a glucose challenge.

General Protocol:

  • Animal Acclimatization and Fasting: Rodents (e.g., Zucker fa/fa rats, a model for obesity and insulin resistance) are acclimatized to the housing conditions and then fasted overnight to establish a baseline glucose level.

  • Compound Administration: The test compound (e.g., alogliptin) or vehicle is administered orally at a specified time before the glucose challenge.

  • Glucose Challenge: A concentrated glucose solution is administered orally to the animals.

  • Blood Sampling and Glucose Measurement: Blood samples are collected at various time points (e.g., 0, 15, 30, 60, 90, and 120 minutes) after the glucose challenge. Blood glucose levels are measured using a glucometer.

  • Data Analysis: The blood glucose concentrations are plotted against time for both the treated and vehicle control groups. The area under the curve (AUC) for the glucose excursion is calculated to quantify the overall effect of the compound on glucose tolerance. A significant reduction in the AUC in the treated group compared to the control group indicates improved glucose tolerance.

Visualizing the Mechanisms and Comparisons

To further illustrate the concepts discussed, the following diagrams were generated using the DOT language.

DPP4_Signaling_Pathway cluster_gut Gut cluster_pancreas Pancreas Food Intake Food Intake Incretin Hormones (GLP-1, GIP) Incretin Hormones (GLP-1, GIP) Food Intake->Incretin Hormones (GLP-1, GIP) stimulates release Insulin Secretion Insulin Secretion Incretin Hormones (GLP-1, GIP)->Insulin Secretion stimulates Glucagon Secretion Glucagon Secretion Incretin Hormones (GLP-1, GIP)->Glucagon Secretion inhibits DPP-4 Enzyme DPP-4 Enzyme Incretin Hormones (GLP-1, GIP)->DPP-4 Enzyme is inactivated by Lowered Blood Glucose Lowered Blood Glucose Insulin Secretion->Lowered Blood Glucose Increased Blood Glucose Increased Blood Glucose Glucagon Secretion->Increased Blood Glucose Inactive Incretins Inactive Incretins DPP-4 Enzyme->Inactive Incretins This compound / Alogliptin This compound / Alogliptin This compound / Alogliptin->DPP-4 Enzyme inhibit

Caption: DPP-4 Signaling Pathway and Inhibition.

DPP4_Inhibition_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Serial Dilutions of This compound / Alogliptin C Add Inhibitor, Enzyme, and Buffer to 96-well Plate A->C B Prepare DPP-4 Enzyme and Fluorescent Substrate Solutions B->C D Initiate Reaction with Substrate C->D E Incubate at 37°C D->E F Measure Fluorescence Over Time E->F G Calculate Percent Inhibition F->G H Determine IC50 / Ki G->H

Caption: In Vitro DPP-4 Inhibition Assay Workflow.

Caption: Key Comparative Features of this compound and Alogliptin.

Conclusion

Both this compound and alogliptin are highly potent and selective inhibitors of the DPP-4 enzyme. Alogliptin, as an approved therapeutic, has a well-documented and favorable pharmacokinetic and efficacy profile. This compound demonstrates promising in vitro characteristics with high potency and selectivity. However, a comprehensive head-to-head comparison is limited by the lack of publicly available in vivo and pharmacokinetic data for this compound. Further preclinical and clinical development data for this compound would be necessary to fully evaluate its comparative potential against established DPP-4 inhibitors like alogliptin. This guide provides a foundational comparison based on the current scientific literature to aid researchers in their ongoing investigations in the field of diabetes drug discovery.

References

A Comparative Assessment of the Therapeutic Index of BMS-767778 Relative to Other Gliptins

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dipeptidyl peptidase-4 (DPP-4) inhibitors, also known as gliptins, have become a cornerstone in the management of type 2 diabetes mellitus. Their mechanism of action, which involves enhancing the endogenous incretin system, offers glycemic control with a generally low risk of hypoglycemia.[1] BMS-767778 is a potent and selective DPP-4 inhibitor that has been developed as a clinical candidate.[2] This guide provides a comparative analysis of the therapeutic index of this compound relative to other established gliptins. The therapeutic index, a critical measure of a drug's safety, is assessed by comparing the dose required for a therapeutic effect to the dose at which toxicity occurs. This comparison is based on available preclinical data for efficacy (in vitro DPP-4 inhibition) and safety (toxicology studies).

Data Presentation

In Vitro Potency and Selectivity of Gliptins against DPP-4

The in vitro potency of DPP-4 inhibitors is a key indicator of their therapeutic efficacy. The following table summarizes the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki) of this compound and other widely used gliptins against the DPP-4 enzyme. Lower values indicate higher potency. Selectivity against related proteases like DPP-8 and DPP-9 is also crucial for a favorable safety profile.

CompoundDPP-4 IC50/Ki (nM)DPP-8 Selectivity (Fold vs. DPP-4)DPP-9 Selectivity (Fold vs. DPP-4)
This compound 0.4 (Ki) >9500 >7250
Sitagliptin19 (IC50)~1900~3000
Vildagliptin62 (IC50)~400~20
Saxagliptin50 (IC50)~400~75
Alogliptin<10 (IC50)>10,000>10,000
Linagliptin1 (IC50)>10,000>10,000

Data compiled from multiple sources.[3][4]

Preclinical Toxicology of Gliptins

The therapeutic index is critically dependent on the safety profile of a drug. The No-Observed-Adverse-Effect-Level (NOAEL) is a key parameter from preclinical toxicology studies, representing the highest dose at which no adverse effects were observed. A higher NOAEL suggests a wider safety margin.

CompoundSpeciesDurationNOAEL
This compound Data not publicly availableData not publicly availableData not publicly available
SitagliptinRat2 years50 mg/kg/day
AlogliptinRat2 years75 mg/kg/day
VildagliptinRat2 yearsData not specified in provided results
SaxagliptinRat2 yearsData not specified in provided results
LinagliptinRat2 yearsData not specified in provided results

Note: Preclinical toxicology data for this compound, specifically NOAEL or LD50 values, are not available in the public domain at the time of this publication. The primary publication on the discovery of this compound does not disclose these specific values.[2]

Experimental Protocols

In Vitro DPP-4 Inhibition Assay

Objective: To determine the in vitro inhibitory activity of a test compound against DPP-4.

Principle: This is a fluorescence-based assay that measures the cleavage of a fluorogenic substrate, Gly-Pro-aminomethylcoumarin (AMC), by the DPP-4 enzyme. The release of the fluorescent AMC molecule is monitored over time.

Materials:

  • Recombinant human DPP-4 enzyme

  • DPP-4 substrate: H-Gly-Pro-AMC

  • DPP-4 Assay Buffer (e.g., Tris-HCl buffer, pH 7.5-8.0)

  • Test compound (e.g., this compound) and reference inhibitor (e.g., Sitagliptin)

  • Dimethyl Sulfoxide (DMSO)

  • 96-well black microplate

  • Fluorescence microplate reader (Excitation: ~360 nm, Emission: ~460 nm)

Procedure:

  • Prepare a serial dilution of the test compound and reference inhibitor in DMSO.

  • In a 96-well plate, add the assay buffer, the test compound/reference inhibitor at various concentrations, and the DPP-4 enzyme. A control well with DMSO instead of the inhibitor is included for 100% enzyme activity. A blank well without the enzyme is also included.

  • Incubate the plate at 37°C for a short period (e.g., 10-15 minutes).

  • Initiate the enzymatic reaction by adding the DPP-4 substrate to all wells.

  • Immediately measure the fluorescence intensity at regular intervals for a set period (e.g., 30-60 minutes) at 37°C using a microplate reader.

  • Calculate the rate of reaction (slope of fluorescence vs. time).

  • Determine the percent inhibition for each concentration of the test compound relative to the control.

  • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to calculate the IC50 value.

In Vivo Oral Glucose Tolerance Test (OGTT) in a Rodent Model of Diabetes

Objective: To evaluate the effect of a test compound on glucose tolerance in vivo.

Principle: This test measures the ability of an animal to clear a glucose load from the bloodstream. Improved glucose tolerance is indicative of enhanced insulin secretion and/or sensitivity.

Materials:

  • Diabetic rodent model (e.g., db/db mice or high-fat diet-induced obese mice)

  • Test compound (e.g., this compound) formulated in a suitable vehicle

  • Glucose solution (e.g., 2 g/kg body weight)

  • Blood glucose meter and test strips

  • Oral gavage needles

Procedure:

  • Fast the animals overnight (e.g., 12-16 hours) with free access to water.

  • Record the baseline blood glucose level (t=0 min) from a tail snip.

  • Administer the test compound or vehicle orally via gavage.

  • After a specific time (e.g., 30-60 minutes), administer a glucose solution orally via gavage.

  • Measure blood glucose levels at various time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).

  • Plot the blood glucose concentration over time for both the vehicle and test compound-treated groups.

  • Calculate the area under the curve (AUC) for the glucose excursion to quantify the improvement in glucose tolerance.

General Protocol for a 28-Day Repeated-Dose Oral Toxicology Study in Rodents

Objective: To assess the potential toxicity of a test substance after repeated oral administration over 28 days.

Principle: This study helps to identify potential target organs of toxicity and to determine the No-Observed-Adverse-Effect-Level (NOAEL).

Materials:

  • Healthy, young adult rodents (e.g., Sprague-Dawley rats), both male and female.

  • Test substance formulated in a suitable vehicle.

  • Standard laboratory animal diet and housing.

Procedure:

  • Animals are randomly assigned to a control group (vehicle only) and at least three dose groups of the test substance.

  • The test substance is administered daily via oral gavage for 28 consecutive days.

  • Animals are observed daily for clinical signs of toxicity, and body weight and food consumption are recorded regularly.

  • At the end of the 28-day period, blood samples are collected for hematology and clinical chemistry analysis.

  • Animals are euthanized, and a full necropsy is performed. Organs are weighed, and tissues are collected for histopathological examination.

  • The NOAEL is determined as the highest dose level at which there are no treatment-related adverse findings.

Mandatory Visualization

DPP4_Signaling_Pathway cluster_gut Gut Lumen cluster_enteroendocrine Enteroendocrine L-cells cluster_blood Bloodstream cluster_pancreas Pancreas cluster_liver Liver Food Intake Food Intake GLP1 GLP-1 (Active) Food Intake->GLP1 stimulates DPP4 DPP-4 Enzyme GLP1->DPP4 degraded by Beta_Cell Pancreatic β-cell GLP1->Beta_Cell stimulates Alpha_Cell Pancreatic α-cell GLP1->Alpha_Cell inhibits Inactive_GLP1 GLP-1 (Inactive) DPP4->Inactive_GLP1 Insulin Insulin Secretion Beta_Cell->Insulin increases Glucose_Production Hepatic Glucose Production Insulin->Glucose_Production decreases Glucagon Glucagon Secretion Alpha_Cell->Glucagon decreases Glucagon->Glucose_Production increases BMS767778 This compound (Gliptin) BMS767778->DPP4 inhibits

Caption: DPP-4/Incretin Signaling Pathway and the Mechanism of Action of this compound.

Experimental_Workflow Start Start: Novel DPP-4 Inhibitor Candidate In_Vitro_Assay In Vitro DPP-4 Inhibition Assay Start->In_Vitro_Assay Potency_Selectivity Determine IC50/Ki and Selectivity Profile In_Vitro_Assay->Potency_Selectivity In_Vivo_Efficacy In Vivo Efficacy Studies (e.g., OGTT in diabetic mice) Potency_Selectivity->In_Vivo_Efficacy Promising Candidate Efficacy_Data Assess Improvement in Glucose Tolerance In_Vivo_Efficacy->Efficacy_Data Preclinical_Tox Preclinical Toxicology Studies (e.g., 28-day rodent study) Efficacy_Data->Preclinical_Tox Therapeutic_Index Assess Therapeutic Index (Efficacy vs. Safety) Efficacy_Data->Therapeutic_Index Safety_Data Determine NOAEL Preclinical_Tox->Safety_Data Safety_Data->Therapeutic_Index End Decision to Proceed to Clinical Trials Therapeutic_Index->End

Caption: Experimental Workflow for Assessing a Novel DPP-4 Inhibitor.

Conclusion

Based on the available in vitro data, this compound is a highly potent DPP-4 inhibitor with excellent selectivity against DPP-8 and DPP-9, surpassing several established gliptins in this regard. This high potency and selectivity suggest the potential for a favorable therapeutic window. However, a definitive assessment of its therapeutic index relative to other gliptins is hampered by the lack of publicly available preclinical toxicology data, specifically the No-Observed-Adverse-Effect-Level (NOAEL). While other gliptins have undergone extensive safety evaluations, providing a basis for their therapeutic use, the same level of transparent data for this compound is not accessible. Therefore, while the efficacy profile of this compound appears promising, a comprehensive and direct comparison of its therapeutic index remains incomplete pending the disclosure of its preclinical safety and toxicology findings. Further research and data transparency are required to fully delineate the comparative therapeutic profile of this compound within the class of DPP-4 inhibitors.

References

A Synergistic Approach to Glycemic Control: Evaluating BMS-767778 in Combination with SGLT2 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The management of type 2 diabetes mellitus (T2DM) is continuously evolving, with a growing emphasis on combination therapies that target multiple pathophysiological pathways. This guide provides a comprehensive evaluation of the potential synergistic effects of combining BMS-767778, a dipeptidyl peptidase-4 (DPP-4) inhibitor, with sodium-glucose cotransporter-2 (SGLT2) inhibitors. By leveraging their complementary mechanisms of action, this combination holds promise for enhanced glycemic control and improved patient outcomes.

Complementary Mechanisms of Action

This compound, like other DPP-4 inhibitors, works by preventing the breakdown of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1] This leads to increased insulin secretion and suppressed glucagon release in a glucose-dependent manner.[2][3] SGLT2 inhibitors, on the other hand, act independently of insulin pathways by blocking glucose reabsorption in the kidneys, thereby promoting urinary glucose excretion.[4][5]

The combination of these two classes of drugs offers a dual approach to lowering blood glucose. The DPP-4 inhibitor enhances the body's natural glucose-lowering mechanisms, while the SGLT2 inhibitor provides an insulin-independent route for glucose disposal.[2][4] Furthermore, DPP-4 inhibitors may counteract the modest increase in glucagon levels sometimes observed with SGLT2 inhibitor therapy.[1]

Clinical Efficacy: A Review of Combination Therapy

While clinical trials specifically evaluating the combination of this compound and SGLT2 inhibitors are not yet available, extensive research on the combination of other DPP-4 inhibitors with SGLT2 inhibitors provides valuable insights into the potential efficacy of this therapeutic strategy. Multiple studies have demonstrated that the combination of a DPP-4 inhibitor and an SGLT2 inhibitor leads to statistically significant improvements in glycemic control compared to monotherapy.[3][6][7]

Below is a summary of key efficacy data from clinical trials investigating the combination of various DPP-4 and SGLT2 inhibitors.

Table 1: Glycemic Control with DPP-4 and SGLT2 Inhibitor Combination Therapy
Study/CombinationBackground TherapyDuration (weeks)Change in HbA1c (%) from Baseline
Linagliptin + Empagliflozin Drug-naïve24-1.08 to -1.24
Metformin24-1.19 to -1.27
Saxagliptin + Dapagliflozin Metformin24-1.47
Sitagliptin + Canagliflozin Metformin26-1.5 to -1.6
Alogliptin + Empagliflozin Metformin24-1.13
Table 2: Effects on Body Weight and Blood Pressure
Study/CombinationBackground TherapyDuration (weeks)Change in Body Weight (kg) from BaselineChange in Systolic Blood Pressure (mmHg) from Baseline
Linagliptin + Empagliflozin Drug-naïve24-2.0 to -2.7-2.9 to -4.1
Metformin24-2.9 to -3.1-3.8 to -5.2
Saxagliptin + Dapagliflozin Metformin24-2.1-3.5
Sitagliptin + Canagliflozin Metformin26-2.5 to -2.7-4.5 to -5.1
Alogliptin + Empagliflozin Metformin24-2.3-4.3

Experimental Protocols for Evaluating Synergy

To rigorously assess the synergistic potential of this compound and an SGLT2 inhibitor, a preclinical in vivo study using a diabetic animal model is essential. The following is a detailed protocol synthesized from established methodologies for evaluating anti-diabetic drug combinations.[8][9]

Protocol: Evaluation of Synergistic Anti-diabetic Effects of this compound and an SGLT2 Inhibitor in a Streptozotocin (STZ)-Induced Diabetic Rat Model

1. Animal Model and Diabetes Induction:

  • Animals: Male Wistar rats (180-220 g).

  • Induction of Diabetes: A single intraperitoneal (i.p.) injection of streptozotocin (STZ) at a dose of 60 mg/kg body weight, dissolved in 0.1 M citrate buffer (pH 4.5).

  • Confirmation of Diabetes: Blood glucose levels will be measured 72 hours after STZ injection. Rats with fasting blood glucose levels >250 mg/dL will be considered diabetic and included in the study.

2. Experimental Design:

  • Animals will be randomly divided into the following groups (n=8-10 per group):

    • Group 1: Normal Control (non-diabetic, vehicle treated)

    • Group 2: Diabetic Control (diabetic, vehicle treated)

    • Group 3: this compound monotherapy (diabetic, treated with an effective dose of this compound)

    • Group 4: SGLT2 inhibitor monotherapy (diabetic, treated with an effective dose of the SGLT2 inhibitor)

    • Group 5: Combination therapy (diabetic, treated with this compound and the SGLT2 inhibitor)

  • Treatment Duration: 28 days.

3. Drug Administration:

  • This compound and the SGLT2 inhibitor will be administered orally via gavage once daily. The vehicle will be a suitable aqueous solution (e.g., 0.5% carboxymethyl cellulose).

4. Efficacy Parameters to be Measured:

  • Fasting Blood Glucose (FBG): Measured weekly from tail vein blood samples using a glucometer.

  • Oral Glucose Tolerance Test (OGTT): Performed at the end of the study. After an overnight fast, a glucose load (2 g/kg) will be administered orally. Blood glucose will be measured at 0, 30, 60, 90, and 120 minutes.

  • Glycated Hemoglobin (HbA1c): Measured from whole blood at the beginning and end of the study.

  • Serum Insulin Levels: Measured by ELISA at the end of the study.

  • Body Weight: Recorded weekly.

  • Urine Glucose Excretion: 24-hour urine will be collected at the end of the study to measure glucose concentration.

5. Data Analysis:

  • The synergistic effect will be evaluated by comparing the effects of the combination therapy to the effects of each monotherapy. Statistical analysis will be performed using ANOVA followed by a suitable post-hoc test. A p-value < 0.05 will be considered statistically significant. The interaction between the two drugs can be further analyzed using methods such as the isobolographic analysis.

Visualizing the Pathways and Processes

To better understand the mechanisms and experimental flow, the following diagrams have been created using the Graphviz DOT language.

G cluster_0 DPP-4 Inhibition Pathway This compound This compound DPP-4 DPP-4 This compound->DPP-4 Inhibits GLP-1 Inactivation GLP-1 Inactivation DPP-4->GLP-1 Inactivation Catalyzes GLP-1 GLP-1 Pancreatic β-cells Pancreatic β-cells GLP-1->Pancreatic β-cells Stimulates Pancreatic α-cells Pancreatic α-cells GLP-1->Pancreatic α-cells Inhibits Insulin Secretion Insulin Secretion Pancreatic β-cells->Insulin Secretion Increases Glucose Uptake Glucose Uptake Insulin Secretion->Glucose Uptake Promotes Glucagon Secretion Glucagon Secretion Pancreatic α-cells->Glucagon Secretion Decreases Hepatic Glucose Production Hepatic Glucose Production Glucagon Secretion->Hepatic Glucose Production Reduces Lower Blood Glucose Lower Blood Glucose Glucose Uptake->Lower Blood Glucose Hepatic Glucose Production->Lower Blood Glucose

Figure 1. Signaling Pathway of this compound (DPP-4 Inhibitor).

G cluster_1 SGLT2 Inhibition Pathway SGLT2 Inhibitor SGLT2 Inhibitor SGLT2 SGLT2 SGLT2 Inhibitor->SGLT2 Inhibits Glucose Reabsorption\nin Kidney Glucose Reabsorption in Kidney SGLT2->Glucose Reabsorption\nin Kidney Mediates Urinary Glucose Excretion Urinary Glucose Excretion Glucose Reabsorption\nin Kidney->Urinary Glucose Excretion Decreases Lower Blood Glucose Lower Blood Glucose Urinary Glucose Excretion->Lower Blood Glucose

Figure 2. Mechanism of Action of SGLT2 Inhibitors.

G cluster_workflow Experimental Workflow for Synergy Evaluation A Diabetes Induction in Rats (STZ) B Randomization into Treatment Groups A->B C Daily Oral Administration of: - Vehicle - this compound - SGLT2 Inhibitor - Combination B->C D Weekly Monitoring: - Fasting Blood Glucose - Body Weight C->D 28 Days E End of Study (Day 28) D->E F Oral Glucose Tolerance Test (OGTT) E->F G Measurement of: - HbA1c - Serum Insulin - Urine Glucose E->G H Data Analysis for Synergy F->H G->H

Figure 3. Experimental Workflow for In Vivo Synergy Study.

Conclusion

The combination of this compound with an SGLT2 inhibitor represents a rational and promising therapeutic strategy for the management of T2DM. The distinct and complementary mechanisms of action are supported by a strong body of clinical evidence for the DPP-4 inhibitor and SGLT2 inhibitor drug classes, demonstrating superior glycemic control, as well as beneficial effects on body weight and blood pressure, with a low risk of hypoglycemia. The provided experimental protocol offers a robust framework for the preclinical evaluation of the synergistic effects of this specific combination, which is a critical step in its development for clinical use. Further research is warranted to confirm these potential benefits in dedicated clinical trials.

References

A Cross-Validation of BMS-767778 Activity in Diverse Assay Formats: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the dipeptidyl peptidase-4 (DPP-4) inhibitor, BMS-767778, with other established alternatives. The following sections detail the compound's performance across various assay formats, supported by experimental data and methodologies, to facilitate informed decisions in drug discovery and development projects.

This compound is a potent and selective inhibitor of DPP-4, an enzyme crucial in glucose homeostasis. Its inhibitory activity has been characterized using various in vitro methods, providing a comprehensive understanding of its pharmacological profile. This guide cross-validates its activity by comparing data from biochemical and cell-based assay formats and contextualizes its performance against other well-known DPP-4 inhibitors.

Comparative Analysis of DPP-4 Inhibitor Activity

The potency of this compound and its counterparts is most commonly expressed as the half-maximal inhibitory concentration (IC50) or the inhibitory constant (Ki). The following tables summarize the quantitative data for this compound and other widely used DPP-4 inhibitors—Sitagliptin, Saxagliptin, Linagliptin, and Alogliptin—across different assay formats.

CompoundAssay TypeTargetKey ParameterValueReference
This compound BiochemicalDPP-4Ki0.9 nM [1]
This compound BiochemicalDPP-8Ki4.9 µM[1]
This compound BiochemicalDPP-9Ki3.2 µM[1]
SitagliptinBiochemicalDPP-4IC5019 nM
SaxagliptinBiochemicalDPP-4IC5050 nM
LinagliptinBiochemicalDPP-4IC501 nM
AlogliptinBiochemicalDPP-4IC50<10 nM
VildagliptinBiochemicalDPP-4IC5062 nM

Table 1: Biochemical Assay Performance of DPP-4 Inhibitors. This table highlights the high potency and selectivity of this compound for DPP-4 over other DPP isoforms.

CompoundCell LineAssay PrincipleKey ParameterValue
SitagliptinCaco-2Inhibition of endogenous DPP-4 activityIC50~30-50 nM
This compoundCaco-2Inhibition of endogenous DPP-4 activityIC50Data not available

Table 2: Cell-Based Assay Performance of DPP-4 Inhibitors. Cell-based assays provide a more physiologically relevant context for evaluating inhibitor potency. While specific data for this compound in a Caco-2 cell-based assay is not publicly available, the established potency of Sitagliptin in this system is provided for reference.

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and methodologies discussed, the following diagrams have been generated using the DOT language.

DPP4_Inhibition_Pathway cluster_gut Gut Lumen cluster_bloodstream Bloodstream cluster_pancreas Pancreas Food Intake Food Intake GLP1 GLP-1 Food Intake->GLP1 stimulates release of GIP GIP Food Intake->GIP stimulates release of DPP4 DPP-4 Enzyme GLP1->DPP4 Insulin Release Insulin Release GLP1->Insulin Release promotes Glucagon Suppression Glucagon Suppression GLP1->Glucagon Suppression promotes GIP->DPP4 GIP->Insulin Release promotes Inactive GLP-1/GIP Inactive GLP-1/GIP DPP4->Inactive GLP-1/GIP degrades BMS767778 This compound BMS767778->DPP4 inhibits

DPP-4 Inhibition Signaling Pathway

Biochemical_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection Recombinant DPP-4 Recombinant DPP-4 Incubation Incubation Recombinant DPP-4->Incubation This compound (or Comparator) This compound (or Comparator) This compound (or Comparator)->Incubation Fluorogenic Substrate (Gly-Pro-AMC) Fluorogenic Substrate (Gly-Pro-AMC) Fluorogenic Substrate (Gly-Pro-AMC)->Incubation added to initiate Assay Buffer Assay Buffer Assay Buffer->Incubation Fluorescence Measurement Fluorescence Measurement Incubation->Fluorescence Measurement IC50 Calculation IC50 Calculation Fluorescence Measurement->IC50 Calculation

Biochemical Assay Workflow

Cell_Based_Assay_Workflow cluster_culture Cell Culture cluster_treatment Treatment cluster_assay Assay Caco-2 Cells Caco-2 Cells Cell Seeding & Growth Cell Seeding & Growth Caco-2 Cells->Cell Seeding & Growth Inhibitor Incubation (this compound) Inhibitor Incubation (this compound) Cell Seeding & Growth->Inhibitor Incubation (this compound) Substrate Addition (Fluorogenic) Substrate Addition (Fluorogenic) Inhibitor Incubation (this compound)->Substrate Addition (Fluorogenic) Fluorescence Reading Fluorescence Reading Substrate Addition (Fluorogenic)->Fluorescence Reading Data Analysis Data Analysis Fluorescence Reading->Data Analysis

Cell-Based Assay Workflow

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for the key assays cited in this guide.

Biochemical DPP-4 Inhibition Assay (Fluorescence-Based)

This assay quantifies the in vitro potency of an inhibitor against purified recombinant DPP-4 enzyme.

  • Reagents and Materials:

    • Recombinant human DPP-4 enzyme

    • DPP-4 inhibitor (e.g., this compound, Sitagliptin) dissolved in DMSO

    • Fluorogenic substrate: Gly-Pro-7-amido-4-methylcoumarin (Gly-Pro-AMC)

    • Assay Buffer: Tris-HCl buffer (pH 7.5) containing NaCl and EDTA

    • 96-well black microplates

    • Fluorescence plate reader

  • Procedure:

    • Prepare serial dilutions of the test inhibitor in assay buffer.

    • Add the diluted inhibitor solutions and the recombinant DPP-4 enzyme to the wells of the microplate.

    • Incubate the plate at 37°C for a pre-determined period (e.g., 15 minutes) to allow for inhibitor-enzyme binding.

    • Initiate the enzymatic reaction by adding the Gly-Pro-AMC substrate to all wells.

    • Measure the fluorescence intensity at regular intervals (e.g., every minute for 30 minutes) using an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm.

    • The rate of increase in fluorescence is proportional to the DPP-4 activity.

    • Calculate the percentage of inhibition for each inhibitor concentration relative to a DMSO control.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cell-Based DPP-4 Inhibition Assay (Caco-2 Cells)

This assay measures the ability of an inhibitor to penetrate cells and inhibit endogenous DPP-4 activity in a more physiologically relevant environment.

  • Reagents and Materials:

    • Caco-2 human colon adenocarcinoma cells

    • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics

    • DPP-4 inhibitor (e.g., this compound)

    • Fluorogenic substrate (e.g., Gly-Pro-AMC)

    • Phosphate-buffered saline (PBS)

    • 96-well clear-bottom black microplates

    • Fluorescence plate reader

  • Procedure:

    • Seed Caco-2 cells into 96-well plates and culture until they reach confluence.

    • Remove the culture medium and wash the cells with PBS.

    • Add fresh culture medium containing various concentrations of the test inhibitor to the cells.

    • Incubate the plate at 37°C in a CO2 incubator for a specified duration (e.g., 1 hour) to allow for cellular uptake and target engagement.

    • Remove the inhibitor-containing medium and wash the cells again with PBS.

    • Add a solution of the fluorogenic substrate in PBS to each well.

    • Measure the fluorescence intensity over time at 37°C.

    • Calculate the rate of substrate cleavage, which reflects the cellular DPP-4 activity.

    • Determine the percent inhibition and IC50 values as described in the biochemical assay protocol.

Conclusion

This guide provides a framework for understanding and comparing the activity of this compound. For researchers engaged in the development of novel DPP-4 inhibitors, the provided protocols and comparative data serve as a valuable resource for benchmarking new chemical entities. Further in-house, side-by-side testing using these standardized assay formats is recommended for the most accurate and direct comparison of inhibitor potencies.

References

A Comparative Review of Clinical DPP-4 Inhibitors and the Investigational Agent BMS-767778

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Dipeptidyl peptidase-4 (DPP-4) inhibitors have become a cornerstone in the management of type 2 diabetes mellitus. These agents enhance glycemic control by preventing the degradation of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP)[1]. This guide provides a comparative analysis of established clinical DPP-4 inhibitors—Sitagliptin, Vildagliptin, Saxagliptin, Linagliptin, and Alogliptin—with BMS-767778, a potent, selective, and long-acting investigational DPP-4 inhibitor developed by Bristol-Myers Squibb. Despite its promising preclinical profile, the clinical development of this compound was discontinued after Phase I trials.

Mechanism of Action: The Incretin Pathway

DPP-4 inhibitors exert their therapeutic effects by blocking the enzymatic activity of DPP-4, a serine protease that rapidly inactivates incretin hormones. By inhibiting DPP-4, these drugs increase the circulating levels of active GLP-1 and GIP, which in turn stimulate glucose-dependent insulin secretion from pancreatic β-cells and suppress glucagon release from α-cells. This concerted action leads to improved glycemic control with a low risk of hypoglycemia[1][2].

cluster_gut Gut cluster_pancreas Pancreas cluster_circulation Circulation Food Intake Food Intake L-cells L-cells Food Intake->L-cells stimulates K-cells K-cells Food Intake->K-cells stimulates Active GLP-1 Active GLP-1 L-cells->Active GLP-1 release Active GIP Active GIP K-cells->Active GIP release β-cells β-cells Active GLP-1->β-cells stimulates α-cells α-cells Active GLP-1->α-cells inhibits DPP-4 Enzyme DPP-4 Enzyme Active GLP-1->DPP-4 Enzyme substrate Active GIP->β-cells stimulates Active GIP->DPP-4 Enzyme substrate Insulin Secretion Insulin Secretion β-cells->Insulin Secretion Glucagon Secretion Glucagon Secretion α-cells->Glucagon Secretion Glucose Uptake Glucose Uptake Insulin Secretion->Glucose Uptake promotes Hepatic Glucose Production Hepatic Glucose Production Glucagon Secretion->Hepatic Glucose Production Inactive Metabolites Inactive Metabolites DPP-4 Enzyme->Inactive Metabolites degrades to DPP-4 Inhibitors DPP-4 Inhibitors DPP-4 Inhibitors->DPP-4 Enzyme inhibit Lower Blood Glucose Lower Blood Glucose Glucose Uptake->Lower Blood Glucose results in Hepatic Glucose Production->Lower Blood Glucose results in cluster_workflow Experimental Workflow Prepare Reagents Prepare Reagents Incubate Incubate Prepare Reagents->Incubate 1. Mix DPP-4 enzyme and inhibitor Add Substrate Add Substrate Incubate->Add Substrate 2. Pre-incubation (e.g., 10 min at 37°C) Measure Fluorescence Measure Fluorescence Add Substrate->Measure Fluorescence 3. Add fluorogenic substrate (e.g., Gly-Pro-AMC) Calculate IC50 Calculate IC50 Measure Fluorescence->Calculate IC50 4. Monitor fluorescence over time (e.g., 30 min at 37°C)

References

Benchmarking BMS-767778: A Comparative Guide for Metabolic Drug Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the dipeptidyl peptidase-4 (DPP-4) inhibitor BMS-767778 against a panel of established metabolic drugs. The following sections detail the available preclinical data for this compound and contrast it with the known profiles of other DPP-4 inhibitors, a biguanide, and a sulfonylurea.

Executive Summary

This compound is a potent and selective inhibitor of the DPP-4 enzyme, a key target in the management of type 2 diabetes.[1] Preclinical data indicate high affinity for DPP-4 with significant selectivity over related enzymes DPP-8 and DPP-9. While direct head-to-head clinical trial data for this compound is not publicly available, this guide benchmarks its in vitro profile against commonly prescribed metabolic drugs to provide a valuable reference for ongoing research and development in this therapeutic area.

Panel of Known Metabolic Drugs

To provide a robust comparative framework, this compound is benchmarked against the following metabolic drugs:

  • DPP-4 Inhibitors:

    • Sitagliptin

    • Saxagliptin

    • Vildagliptin

    • Linagliptin

    • Alogliptin

  • Biguanide:

    • Metformin

  • Sulfonylurea:

    • Glibenclamide

Data Presentation: Comparative Tables

The following tables summarize the key characteristics and available quantitative data for this compound and the selected panel of metabolic drugs.

Table 1: In Vitro Potency and Selectivity of DPP-4 Inhibitors

DrugDPP-4 Ki (nM)DPP-8 Ki (µM)DPP-9 Ki (µM)Selectivity (DPP-8/DPP-4)Selectivity (DPP-9/DPP-4)
This compound 0.9 [1]4.9 [1]3.2 [1]~5444-fold ~3556-fold
Sitagliptin19>100>100>5263-fold>5263-fold
Saxagliptin1.30.520.1~400-fold~77-fold
Vildagliptin6224.83.1~400-fold~50-fold
Linagliptin1>10>10>10000-fold>10000-fold
Alogliptin<10>100>100>10000-fold>10000-fold

Note: Ki values for competitor drugs are compiled from various public sources and may vary based on assay conditions. The selectivity for this compound has been calculated based on the provided Ki values.

Table 2: General Characteristics of Selected Metabolic Drugs

DrugClassPrimary Mechanism of ActionHbA1c Reduction (Monotherapy)Effect on Body WeightPrimary Route of Elimination
This compound DPP-4 Inhibitor Inhibits DPP-4, increasing incretin levels Data not publicly available Expected to be neutral Data not publicly available
SitagliptinDPP-4 InhibitorInhibits DPP-4, increasing incretin levels~0.6-0.8%NeutralRenal
SaxagliptinDPP-4 InhibitorInhibits DPP-4, increasing incretin levels~0.5-0.7%NeutralRenal/Hepatic
VildagliptinDPP-4 InhibitorInhibits DPP-4, increasing incretin levels~0.5-0.8%NeutralRenal
LinagliptinDPP-4 InhibitorInhibits DPP-4, increasing incretin levels~0.5-0.7%NeutralBiliary/Fecal
AlogliptinDPP-4 InhibitorInhibits DPP-4, increasing incretin levels~0.5-0.6%NeutralRenal
MetforminBiguanideDecreases hepatic glucose production, increases insulin sensitivity~1.0-2.0%Neutral/Slight reductionRenal
GlibenclamideSulfonylureaStimulates insulin secretion from pancreatic β-cells~1.0-2.0%IncreaseHepatic

Experimental Protocols

Determination of DPP-4, DPP-8, and DPP-9 Inhibition (In Vitro Enzyme Assay)

A representative protocol for determining the inhibitory activity (Ki) of a compound against dipeptidyl peptidases is outlined below. This methodology is standard for the in vitro characterization of DPP-4 inhibitors.

1. Materials:

  • Recombinant human DPP-4, DPP-8, and DPP-9 enzymes.
  • Fluorogenic substrate: Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC).
  • Test compound (e.g., this compound) dissolved in dimethyl sulfoxide (DMSO).
  • Assay buffer (e.g., Tris-HCl, pH 7.5).
  • 96-well black microplates.
  • Fluorescence plate reader.

2. Procedure:

  • Prepare serial dilutions of the test compound in assay buffer.
  • Add the diluted compound and the respective enzyme (DPP-4, DPP-8, or DPP-9) to the wells of the microplate.
  • Incubate the enzyme-inhibitor mixture at room temperature for a specified period (e.g., 15 minutes) to allow for binding.
  • Initiate the enzymatic reaction by adding the fluorogenic substrate (Gly-Pro-AMC) to each well.
  • Monitor the increase in fluorescence over time using a plate reader with excitation and emission wavelengths appropriate for AMC (e.g., 360 nm excitation, 460 nm emission). The rate of fluorescence increase is proportional to the enzyme activity.

3. Data Analysis:

  • Calculate the initial velocity of the reaction for each compound concentration.
  • Determine the percentage of inhibition relative to a control (enzyme and substrate without inhibitor).
  • Plot the percent inhibition against the logarithm of the inhibitor concentration.
  • Fit the data to a suitable dose-response curve to determine the IC50 value (the concentration of inhibitor that produces 50% inhibition).
  • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation, which takes into account the substrate concentration and the Michaelis constant (Km) of the enzyme for the substrate.

Mandatory Visualization

Signaling_Pathway cluster_0 Pancreatic Islet cluster_1 Intestine cluster_2 Bloodstream Pancreatic β-cell Pancreatic β-cell Insulin Secretion Insulin Secretion Pancreatic β-cell->Insulin Secretion increases Pancreatic α-cell Pancreatic α-cell Glucagon Secretion Glucagon Secretion Pancreatic α-cell->Glucagon Secretion decreases L-cell L-cell GLP-1 (active) GLP-1 (active) L-cell->GLP-1 (active) secretes GLP-1 (active)->Pancreatic β-cell stimulates GLP-1 (active)->Pancreatic α-cell inhibits GLP-1 (inactive) GLP-1 (inactive) GLP-1 (active)->GLP-1 (inactive) DPP-4 DPP-4 DPP-4->GLP-1 (active) inactivates This compound This compound This compound->DPP-4 inhibits Food Intake Food Intake Food Intake->L-cell stimulates Glucose Uptake Glucose Uptake Insulin Secretion->Glucose Uptake promotes Hepatic Glucose Production Hepatic Glucose Production Glucagon Secretion->Hepatic Glucose Production decreases

Caption: DPP-4 Inhibition by this compound and its Metabolic Effects.

Experimental_Workflow cluster_0 Preparation cluster_1 Assay cluster_2 Data Acquisition & Analysis A Recombinant Enzymes (DPP-4, DPP-8, DPP-9) D Incubate Enzyme with Test Compound A->D B Test Compound (this compound) Serial Dilutions B->D C Fluorogenic Substrate (Gly-Pro-AMC) E Add Substrate to Initiate Reaction C->E D->E F Measure Fluorescence (Kinetic Read) E->F G Calculate % Inhibition F->G H Determine IC50 and Ki G->H

Caption: Workflow for In Vitro DPP-4 Inhibition Assay.

References

A Structural Showdown: How BMS-767778 Binds to DPP-4 and Stacks Up Against Other Gliptins

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the binding site of Dipeptidyl Peptidase-4 (DPP-4) reveals the intricate molecular interactions that govern the efficacy and selectivity of its inhibitors. This guide provides a comprehensive structural comparison of BMS-767778, a potent and selective DPP-4 inhibitor, with other widely-used gliptins. Through detailed analysis of X-ray crystallography data, we illuminate the key binding modes, interaction patterns, and the resulting quantitative differences in inhibitory activity, offering valuable insights for researchers and drug development professionals.

The active site of the DPP-4 enzyme is a complex landscape, featuring a catalytic triad (Ser630, Asp708, His740) and several subsites (S1, S2, S1', S2', and S2 extensive) that accommodate the diverse chemical scaffolds of its inhibitors.[1][2][3][4] The interaction of an inhibitor with these residues and subsites dictates its binding affinity and selectivity.

The Binding Blueprint: Key Amino Acid Interactions

A comprehensive analysis of various DPP-4 inhibitor co-crystal structures reveals a common theme of interaction with a core set of amino acid residues. Notably, the primary or secondary amino groups of many inhibitors form crucial electrostatic interactions with the side chains of Glu205, Glu206, and Tyr662.[5] This "interaction triad" serves as a key anchor for many inhibitors within the active site. Further interactions with residues in the S1 and S2 pockets, such as Arg125, Tyr666, and Phe357, contribute to the overall binding affinity and selectivity profile of each compound.[2][3][6][7]

This compound, a highly selective DPP-4 inhibitor, exemplifies a unique binding mode within this active site. While a crystal structure for this compound itself is not publicly available, the structure of a close analog, BMS-744891 (PDB ID: 4LKO), provides significant insight into its interactions.[8] The aminomethyl group of this compound is predicted to form the characteristic salt bridge with the acidic residues Glu205 and Glu206, a hallmark of many potent DPP-4 inhibitors.[5] The dichlorophenyl moiety likely occupies the hydrophobic S1 pocket, interacting with residues such as Tyr662 and Tyr666. The pyrrolopyridinone core is expected to span across the active site, making additional contacts that contribute to its high affinity.

In contrast, other classes of DPP-4 inhibitors utilize these subsites differently. For instance, vildagliptin and saxagliptin primarily occupy the S1 and S2 subsites, with their cyanopyrrolidine warheads forming a covalent bond with the catalytic Ser630.[9] Sitagliptin and teneligliptin extend their interactions to the S2 extensive subsite, while alogliptin and linagliptin engage with the S1' and/or S2' subsites.[9][10][11] These distinct binding patterns, illustrated in the diagram below, are a direct consequence of the diverse chemical structures of these inhibitors and are a key determinant of their inhibitory potency.

Quantitative Comparison of DPP-4 Inhibitors

The structural differences in binding translate directly to measurable variations in inhibitory activity. The following table summarizes the binding affinities (Ki) and half-maximal inhibitory concentrations (IC50) for this compound and other prominent DPP-4 inhibitors.

InhibitorKi (nM)IC50 (nM)PDB ID of DPP-4 Complex
This compound 0.9 [12][13]-4LKO (analog BMS-744891)[8]
Sitagliptin-19[14]1X70[7]
Vildagliptin-62[14]3W2T[9], 6B1E[15]
Saxagliptin-50[14]3BJM[7]
Linagliptin-1[14]2RGU[16]
Alogliptin-24[14]3G0B[7]

Note: Ki and IC50 values can vary depending on the assay conditions. The data presented here is for comparative purposes.

Visualizing the Inhibition: Binding Site Interactions

The following diagram, generated using the DOT language, illustrates the differential binding of various DPP-4 inhibitors within the active site, highlighting their interactions with key subsites.

DPP4_Inhibitor_Binding cluster_DPP4 DPP-4 Active Site cluster_inhibitors DPP-4 Inhibitors S1 S1 Subsite (Tyr662, Tyr666) S2 S2 Subsite (Arg125) S1_prime S1' Subsite S2_prime S2' Subsite S2_extensive S2 extensive Subsite Catalytic_Triad Catalytic Triad (Ser630, Asp708, His740) Glu_dyad Glu205/Glu206 BMS This compound BMS->S1 Hydrophobic Interaction BMS->Glu_dyad Salt Bridge Sita Sitagliptin Sita->S1 Sita->S2 Sita->S2_extensive Sita->Glu_dyad Salt Bridge Vilda Vildagliptin Vilda->S1 Vilda->S2 Vilda->Catalytic_Triad Covalent Bond Vilda->Glu_dyad Salt Bridge Saxa Saxagliptin Saxa->S1 Saxa->S2 Saxa->Catalytic_Triad Covalent Bond Saxa->Glu_dyad Salt Bridge Lina Linagliptin Lina->S1 Lina->S2 Lina->S1_prime Lina->S2_prime Lina->Glu_dyad Salt Bridge Alo Alogliptin Alo->S1 Alo->S2 Alo->S1_prime Alo->Glu_dyad Salt Bridge GLP1_Signaling GLP1 GLP-1 GLP1R GLP-1 Receptor GLP1->GLP1R Binds AC Adenylyl Cyclase GLP1R->AC Activates cAMP cAMP AC->cAMP ATP to cAMP PKA Protein Kinase A cAMP->PKA Activates Epac2 Epac2 cAMP->Epac2 Activates K_channel ATP-sensitive K+ Channel PKA->K_channel Closes Insulin_Vesicles Insulin Vesicles Insulin_Secretion Insulin Secretion Insulin_Vesicles->Insulin_Secretion Ca_channel Voltage-gated Ca2+ Channel Ca_ion Ca2+ Ca_channel->Ca_ion Influx Ca_ion->Insulin_Vesicles Triggers Exocytosis Depolarization Membrane Depolarization K_channel->Depolarization Depolarization->Ca_channel Opens

References

Comparative Statistical Analysis of BMS-767778: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparative analysis of BMS-767778, a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor, with other established DPP-4 inhibitors, Sitagliptin and Vildagliptin. The information is intended for researchers, scientists, and drug development professionals interested in the pre-clinical profile of this compound.

In Vitro Efficacy and Selectivity

This compound demonstrates high affinity and selectivity for the DPP-4 enzyme. A comparative summary of the inhibitory constants (Ki) against DPP-4 and the related proteases, DPP-8 and DPP-9, is presented below. High selectivity against DPP-8 and DPP-9 is a critical attribute for DPP-4 inhibitors, as off-target inhibition of these enzymes has been associated with adverse effects in preclinical studies.

Table 1: Comparative Inhibitory Potency (Ki, nM) of DPP-4 Inhibitors

CompoundDPP-4 Ki (nM)DPP-8 Ki (nM)DPP-9 Ki (nM)DPP-8/DPP-4 Selectivity RatioDPP-9/DPP-4 Selectivity Ratio
This compound 0.949003200~5444~3556
Sitagliptin 1.3>19000>30000>14615>23077
Vildagliptin 38109727032.3

Note: Data for this compound is sourced from publicly available data. Data for Sitagliptin and Vildagliptin is compiled from various public sources for comparative purposes.[1][2][3] Selectivity ratios are calculated based on the provided Ki values.

Experimental Protocols

DPP-4 Enzyme Activity Assay (In Vitro)

Objective: To determine the in vitro inhibitory activity of test compounds against human recombinant DPP-4 enzyme.

Methodology:

  • Reagents and Materials:

    • Human recombinant DPP-4 enzyme

    • Fluorogenic substrate: Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC)

    • Assay Buffer: Tris-HCl buffer (pH 7.5) containing NaCl and EDTA.

    • Test compounds (this compound, Sitagliptin, Vildagliptin) dissolved in DMSO.

    • 96-well black microplates.

  • Procedure:

    • A solution of human recombinant DPP-4 enzyme is prepared in the assay buffer.

    • Serial dilutions of the test compounds are prepared in DMSO and then diluted in the assay buffer.

    • In a 96-well plate, the DPP-4 enzyme solution is added to each well, followed by the addition of the test compound dilutions or DMSO (vehicle control).

    • The plate is incubated at room temperature for a specified period (e.g., 15 minutes) to allow for compound-enzyme interaction.

    • The enzymatic reaction is initiated by adding the Gly-Pro-AMC substrate to all wells.

    • The fluorescence intensity is measured at an excitation wavelength of 360 nm and an emission wavelength of 460 nm over a period of time (e.g., 30 minutes) using a fluorescence plate reader.

  • Data Analysis:

    • The rate of reaction is determined from the linear phase of the fluorescence signal progression.

    • The percent inhibition for each compound concentration is calculated relative to the vehicle control.

    • The IC50 value (the concentration of inhibitor required to inhibit 50% of the enzyme activity) is determined by fitting the concentration-response data to a four-parameter logistic equation.

    • The inhibitory constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation, considering the substrate concentration and its Km for the enzyme.

Protease Selectivity Assay (In Vitro)

Objective: To assess the selectivity of test compounds against other related proteases, such as DPP-8 and DPP-9.

Methodology:

  • Reagents and Materials:

    • Human recombinant DPP-8 and DPP-9 enzymes.

    • Appropriate fluorogenic substrates for DPP-8 and DPP-9 (e.g., Ala-Pro-AMC).

    • Assay Buffer: Similar to the DPP-4 assay buffer, optimized for DPP-8 and DPP-9 activity.

    • Test compounds dissolved in DMSO.

    • 96-well black microplates.

  • Procedure:

    • The procedure is analogous to the DPP-4 enzyme activity assay, with the respective enzymes (DPP-8 or DPP-9) and their specific substrates being used.

  • Data Analysis:

    • IC50 and Ki values are determined for each compound against DPP-8 and DPP-9.

    • The selectivity ratio is calculated by dividing the Ki value for the off-target protease (e.g., DPP-8) by the Ki value for the target protease (DPP-4).

Oral Glucose Tolerance Test (OGTT) in Mice (In Vivo)

Objective: To evaluate the in vivo efficacy of DPP-4 inhibitors in improving glucose tolerance in a rodent model.

Methodology:

  • Animals:

    • Male C57BL/6J mice are commonly used. Animals are acclimatized for at least one week before the experiment.

  • Procedure:

    • Mice are fasted overnight (approximately 16 hours) with free access to water.

    • The test compound (e.g., this compound) or vehicle is administered orally (p.o.) by gavage at a specified time (e.g., 30 or 60 minutes) before the glucose challenge.

    • A baseline blood glucose measurement is taken from the tail vein (t=0).

    • A glucose solution (e.g., 2 g/kg) is administered orally to the mice.

    • Blood glucose levels are measured at various time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).

  • Data Analysis:

    • The blood glucose concentration over time is plotted for each treatment group.

    • The area under the curve (AUC) for the glucose excursion is calculated for each animal.

    • Statistical analysis (e.g., ANOVA followed by a post-hoc test) is performed to compare the AUC values between the treatment groups and the vehicle control group. A significant reduction in the glucose AUC indicates improved glucose tolerance.[4][5][6][7][8][9][10][11][12]

Signaling Pathway and Experimental Workflow

The primary mechanism of action of DPP-4 inhibitors is to prevent the degradation of incretin hormones, Glucagon-Like Peptide-1 (GLP-1) and Glucose-Dependent Insulinotropic Polypeptide (GIP). This leads to an increase in the circulating levels of active incretins, which in turn enhances glucose-dependent insulin secretion from pancreatic β-cells and suppresses glucagon secretion from α-cells, ultimately leading to improved glycemic control.

DPP4_Signaling_Pathway Ingestion Food Ingestion Intestine Intestinal L-cells & K-cells Ingestion->Intestine stimulates GLP1_GIP Active GLP-1 & GIP Intestine->GLP1_GIP release DPP4 DPP-4 Enzyme GLP1_GIP->DPP4 substrate for Pancreas Pancreatic Islets GLP1_GIP->Pancreas acts on Inactive_Metabolites Inactive Metabolites DPP4->Inactive_Metabolites inactivates to BMS767778 This compound BMS767778->DPP4 inhibits Beta_cells β-cells Pancreas->Beta_cells Alpha_cells α-cells Pancreas->Alpha_cells Insulin ↑ Insulin Secretion (Glucose-dependent) Beta_cells->Insulin Glucagon ↓ Glucagon Secretion Alpha_cells->Glucagon Glucose_uptake ↑ Glucose Uptake (Muscle, Adipose) Insulin->Glucose_uptake Liver Liver Glucagon->Liver Glucose_production ↓ Hepatic Glucose Production Liver->Glucose_production Blood_Glucose ↓ Blood Glucose Glucose_uptake->Blood_Glucose Glucose_production->Blood_Glucose

Caption: DPP-4 Signaling Pathway Inhibition by this compound.

The diagram above illustrates how this compound, by inhibiting the DPP-4 enzyme, prevents the inactivation of incretin hormones (GLP-1 and GIP). This leads to enhanced insulin secretion and suppressed glucagon secretion, resulting in improved glucose homeostasis.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis Compound_Prep Compound Preparation (this compound, Comparators) DPP4_Assay DPP-4 Enzyme Activity Assay Compound_Prep->DPP4_Assay Selectivity_Assay DPP-8 & DPP-9 Selectivity Assays Compound_Prep->Selectivity_Assay Data_Analysis_vitro Data Analysis (IC50, Ki, Selectivity Ratio) DPP4_Assay->Data_Analysis_vitro Selectivity_Assay->Data_Analysis_vitro Animal_Model Animal Model (e.g., C57BL/6J Mice) Compound_Admin Compound Administration (Oral Gavage) Animal_Model->Compound_Admin OGTT Oral Glucose Tolerance Test (OGTT) Compound_Admin->OGTT Data_Analysis_vivo Data Analysis (Blood Glucose AUC) OGTT->Data_Analysis_vivo

Caption: Preclinical Evaluation Workflow for DPP-4 Inhibitors.

This workflow outlines the key experimental stages for the preclinical assessment of a DPP-4 inhibitor like this compound, encompassing both in vitro characterization of enzyme inhibition and in vivo evaluation of glucose-lowering efficacy.

References

Safety Operating Guide

Essential Procedures for the Safe Disposal of BMS-767778

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to the Proper Management of BMS-767778 Waste.

The following guidelines provide a comprehensive framework for the safe disposal of this compound, a research compound. In the absence of a specific Safety Data Sheet (SDS) for this compound, these procedures are based on established best practices for the disposal of potent kinase inhibitors and heterocyclic compounds, such as pyrrolopyridine derivatives. Adherence to these protocols is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance.

I. Hazard Assessment and Personal Protective Equipment (PPE)

Given that this compound is a bioactive small molecule, it should be handled as a potentially hazardous substance. All personnel involved in the handling and disposal of this compound must wear appropriate Personal Protective Equipment (PPE).

Personal Protective Equipment (PPE)Specification
Gloves Nitrile or other chemically resistant gloves
Eye Protection Safety glasses with side shields or goggles
Lab Coat Standard laboratory coat
Respiratory Protection Use in a well-ventilated area or fume hood.

II. Waste Segregation and Collection

Proper segregation of waste is the first and most critical step in the disposal process.

  • Solid Waste:

    • Contaminated materials such as unused this compound powder, contaminated gloves, weigh boats, and paper towels should be collected in a dedicated, clearly labeled hazardous waste container.

    • The container must be made of a compatible material (e.g., high-density polyethylene) and have a secure lid.

    • Label the container as "Hazardous Waste: this compound" and include the date of initial waste accumulation.

  • Liquid Waste:

    • Solutions containing this compound should be collected in a separate, sealed, and clearly labeled hazardous liquid waste container.

    • The container should be compatible with the solvents used.

    • Never mix incompatible waste streams. For instance, halogenated and non-halogenated solvent wastes should be collected separately.

  • Sharps Waste:

    • Needles, syringes, or any other sharp objects contaminated with this compound must be disposed of in a designated sharps container.

    • The sharps container should be puncture-resistant and leak-proof.

III. Decontamination Procedures

For glassware and surfaces potentially contaminated with this compound, a thorough decontamination process is necessary.

Experimental Protocol for Decontamination:

  • Initial Rinse: Rinse contaminated glassware and surfaces with a suitable organic solvent in which this compound is soluble (e.g., DMSO, ethanol, or methanol). Collect this initial rinse as hazardous liquid waste.

  • Secondary Wash: Wash the rinsed items with a laboratory detergent and water.

  • Final Rinse: Perform a final rinse with deionized water.

  • Surface Wipes: For non-immersible surfaces, wipe with a cloth dampened with the chosen organic solvent, followed by a detergent solution and then water. Dispose of the wipes as solid hazardous waste.

IV. Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound waste.

cluster_generation Waste Generation cluster_collection Collection & Segregation cluster_disposal Final Disposal Solid_Waste Solid Waste (e.g., contaminated gloves, vials) Solid_Container Labeled Hazardous Solid Waste Container Solid_Waste->Solid_Container Liquid_Waste Liquid Waste (e.g., solutions with this compound) Liquid_Container Labeled Hazardous Liquid Waste Container Liquid_Waste->Liquid_Container Sharps_Waste Sharps Waste (e.g., contaminated needles) Sharps_Container Puncture-Proof Sharps Container Sharps_Waste->Sharps_Container EH&S_Pickup Arrange for Pickup by Environmental Health & Safety (EH&S) Solid_Container->EH&S_Pickup Liquid_Container->EH&S_Pickup Sharps_Container->EH&S_Pickup Incineration High-Temperature Incineration EH&S_Pickup->Incineration

Caption: Disposal workflow for this compound waste.

V. Final Disposal

All collected hazardous waste containing this compound must be disposed of through your institution's Environmental Health & Safety (EH&S) office or a licensed hazardous waste disposal contractor.

  • Do not dispose of this compound down the drain.

  • Do not dispose of this compound in the regular trash.

  • Ensure all waste containers are properly sealed and labeled before scheduling a pickup.

By following these procedures, researchers can ensure the safe and environmentally responsible disposal of this compound, thereby protecting themselves, their colleagues, and the wider community. Always consult your institution's specific chemical hygiene plan and waste disposal guidelines for any additional requirements.

Personal protective equipment for handling BMS-767778

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling of BMS-767778

Disclaimer: This document provides guidance on personal protective equipment (PPE) and handling procedures for this compound based on general best practices for potent, cytotoxic, and research-grade chemical compounds. A specific Safety Data Sheet (SDS) for this compound was not publicly available at the time of this writing. Researchers must conduct a thorough risk assessment and consult with their institution's Environmental Health and Safety (EHS) department before handling this compound.

Immediate Safety and Logistical Information

This compound is a research chemical with potential biological activity. Due to the lack of specific toxicity data, it should be handled as a potent or cytotoxic compound. Exposure can occur through inhalation, skin contact, eye contact, and ingestion.[1][2] Adherence to strict safety protocols is mandatory to minimize risk.

Data Presentation: Personal Protective Equipment (PPE)

The following table summarizes the recommended PPE for handling this compound in both powdered and solubilized forms. This guidance is based on recommendations for handling cytotoxic agents.[1][3][4][5]

Task Required Personal Protective Equipment
Handling Powder (Weighing, Aliquoting) - Gloves: Double gloving with chemotherapy-rated nitrile gloves is recommended.[3] - Gown: A disposable, solid-front, back-closing gown made of a low-permeability fabric.[4] - Respiratory Protection: An N95 respirator or a higher level of respiratory protection should be used to prevent inhalation of airborne particles.[2][5] - Eye Protection: Chemical splash goggles and a full-face shield.[3][4] - Other: Disposable shoe covers and head covering.[3]
Handling Solubilized Compound - Gloves: Double gloving with chemotherapy-rated nitrile gloves.[3] - Gown: A disposable, solid-front, back-closing gown.[4] - Eye Protection: Chemical splash goggles. A face shield is recommended if there is a risk of splashing.[2][3]
Waste Disposal - Gloves: Double gloving with chemotherapy-rated nitrile gloves. - Gown: Disposable gown. - Eye Protection: Chemical splash goggles.
Spill Cleanup - Use a dedicated cytotoxic spill kit.[4] - Gloves: Industrial thickness gloves (>0.45mm) made from latex, neoprene, or nitrile.[1] - Gown: Disposable, fluid-resistant gown.[2] - Respiratory Protection: An N95 respirator or higher.[5] - Eye Protection: Chemical splash goggles and a face shield.[4]

Experimental Protocols: Safe Handling Procedures

The following protocols provide step-by-step guidance for the safe handling of this compound.

Preparation and Engineering Controls
  • Designated Area: All work with this compound, particularly when handling the powder, must be conducted in a designated area, such as a certified chemical fume hood, biological safety cabinet, or glove box.[6] This area should be clearly marked with a warning sign.

  • Fume Hood: Ensure the chemical fume hood is functioning correctly before use.[7] Keep the sash at the lowest possible height.

  • Gather Materials: Before starting, assemble all necessary equipment and supplies, including the chemical, solvents, pipettes, tubes, and waste containers.

Handling Powdered this compound (Weighing and Reconstitution)
  • Don PPE: Put on all required PPE as specified in the table above for handling powder.

  • Weighing: If possible, weigh the powder directly in the fume hood.[8] If a balance is located outside the hood, use a containment device (e.g., a glove bag) or wear a dust mask and surround the weighing area with wetted paper towels to contain any dust.[8]

  • Reconstitution: Add the solvent to the vial containing the powdered compound slowly and carefully to avoid splashing. Cap the vial securely before mixing.

Handling Solubilized this compound
  • Don PPE: Wear appropriate PPE for handling solubilized compounds as listed in the table.

  • Aliquoting and Dilutions: Perform all aliquoting and dilutions within the chemical fume hood.

  • Transport: When moving the compound, even in a sealed container, use a secondary container to prevent spills.[3]

Disposal Plan
  • Waste Segregation: All materials that come into contact with this compound, including gloves, gowns, pipette tips, and empty vials, must be disposed of as cytotoxic or hazardous chemical waste.[1]

  • Waste Containers: Use clearly labeled, leak-proof, and puncture-resistant containers for cytotoxic waste.[6]

  • Decontamination: Decontaminate all surfaces and equipment with an appropriate cleaning agent (e.g., a detergent solution followed by a disinfectant) after each use.[2] Dispose of cleaning materials as cytotoxic waste.[2]

Spill Management
  • Evacuate: In case of a spill, evacuate the immediate area and alert others.

  • Secure the Area: Restrict access to the spill area.

  • Don PPE: Put on the appropriate PPE for spill cleanup.

  • Containment: Use a cytotoxic spill kit to absorb and contain the spill.[2]

  • Cleanup: Carefully clean the area, working from the outside of the spill inwards.

  • Dispose: Dispose of all cleanup materials as cytotoxic waste.

  • Report: Report the spill to your laboratory supervisor and EHS department.[2]

Mandatory Visualization

The following diagrams illustrate the key workflows for handling this compound.

handling_workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling prep_area Designated Area (Fume Hood) gather_materials Gather All Materials prep_area->gather_materials don_ppe Don Appropriate PPE gather_materials->don_ppe weigh_powder Weigh Powder don_ppe->weigh_powder reconstitute Reconstitute weigh_powder->reconstitute use_solution Use Solution reconstitute->use_solution decontaminate Decontaminate Surfaces use_solution->decontaminate dispose_waste Dispose of Waste decontaminate->dispose_waste doff_ppe Doff PPE dispose_waste->doff_ppe wash_hands Wash Hands doff_ppe->wash_hands

Caption: General workflow for handling this compound.

ppe_decision_tree cluster_form Compound Form cluster_ppe Required PPE start Task: Handling this compound powder Powder? start->powder solution Solution? powder->solution No powder_ppe Double Gloves Disposable Gown N95 Respirator Face Shield + Goggles powder->powder_ppe Yes solution_ppe Double Gloves Disposable Gown Goggles (Face Shield if splash risk) solution->solution_ppe Yes

Caption: PPE selection based on the physical form of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
BMS-767778
Reactant of Route 2
BMS-767778

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。